1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Description
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Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,18H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMWFFWZJCCKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205461 | |
| Record name | Benzylphenylephrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56917-44-3 | |
| Record name | 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56917-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylphenylephrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056917443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylphenylephrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLPHENYLEPHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON2Y3767M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Abstract
This compound, also known as α-(N-Benzyl-N-methylamino)-m-hydroxyacetophenone, is a pivotal intermediate in the synthesis of Phenylephrine hydrochloride, an important α-adrenergic receptor agonist.[1][2] This guide provides a comprehensive, technically-grounded overview of a robust and widely-documented pathway for its synthesis. We will dissect a multi-step approach commencing from 3'-hydroxyacetophenone, elucidating the strategic rationale behind each transformation, from hydroxyl group protection and selective α-bromination to nucleophilic amination and final deprotection. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of process variables to ensure reproducibility and high-yield production.
Introduction & Strategic Overview
The synthesis of complex pharmaceutical intermediates requires a logical and efficient pathway that maximizes yield while minimizing side reactions and simplifying purification. The target molecule, this compound (CAS 56917-44-3), contains a reactive phenolic hydroxyl group and a ketone, both of which can influence the course of chemical reactions.[3][4]
The core challenge in this synthesis is the selective functionalization of the α-carbon of the acetophenone moiety without inducing unwanted reactions on the aromatic ring. The phenolic hydroxyl group is a strong activating group that promotes electrophilic aromatic substitution (e.g., nuclear bromination) at the ortho and para positions.[5] Therefore, a successful synthesis hinges on a protection-functionalization-deprotection strategy. The pathway detailed herein involves four primary stages:
-
Protection: The phenolic hydroxyl group of the starting material, 3'-hydroxyacetophenone, is temporarily protected to deactivate the ring towards electrophilic attack.
-
α-Bromination: A bromine atom is selectively introduced at the α-position of the protected ketone.
-
Amination: The α-bromo intermediate undergoes a nucleophilic substitution reaction with N-methylbenzylamine to form the crucial C-N bond.
-
Deprotection: The protecting group is removed to yield the final product, which is often isolated as its hydrochloride salt for enhanced stability.[1][6]
Synthesis Pathway Visualization
The logical flow of the synthesis is depicted below. This multi-step sequence is designed to control reactivity at each stage, ensuring the desired transformations occur in a predictable and high-yield manner.
Caption: Overall workflow for the synthesis of the target intermediate.
Detailed Synthesis Protocol & Mechanistic Insights
This section provides a granular, step-by-step experimental guide. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: Hydroxyl Group Protection
Causality & Expertise: Direct bromination of 3'-hydroxyacetophenone is problematic, as the powerful activating effect of the -OH group directs the electrophile (Br+) to the aromatic ring, leading to a mixture of nuclear bromination products instead of the desired α-bromination.[5] To circumvent this, the hydroxyl group is protected as an ester (e.g., an acetate), which is less activating and electronically withdraws from the ring, thus deactivating it relative to the enol form of the ketone. Acetic anhydride is an economical and effective reagent for this transformation.
Experimental Protocol: Synthesis of 3-Acetoxyacetophenone [7][8]
-
To a reaction vessel, add 3-hydroxybenzoic acid (1.0 eq), acetic anhydride (1.34 eq), and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 100°C with stirring and maintain for approximately 30 minutes.
-
After the reaction is complete (monitored by TLC), remove the excess acetic anhydride and acetic acid by-product via distillation under reduced pressure.
-
The resulting crude 3-acetoxybenzoic acid is then converted to 3-acetoxybenzoyl chloride using thionyl chloride.
-
This acid chloride is subsequently reacted in an alkylation step to yield 3-acetoxyacetophenone.
-
Alternative Starting Material: If starting directly from 3'-hydroxyacetophenone, a similar acylation using acetic anhydride can be performed to yield 3-acetoxyacetophenone.
Step 2: Selective α-Bromination
Causality & Expertise: With the phenolic group protected, the most acidic protons are now on the α-carbon. Under acidic conditions, the ketone tautomerizes to its enol form. This enol is electron-rich and will readily attack an electrophilic bromine source like liquid bromine (Br₂).[9][10] The reaction is typically performed in a non-polar solvent to favor the desired reaction pathway. Some patented methods utilize an oxidizer in conjunction with bromine to improve efficiency.[6]
Experimental Protocol: Synthesis of α-Bromo-3-acetoxyacetophenone [2][6]
-
Dissolve 3-acetoxyacetophenone (1.0 eq) in a suitable solvent, such as butyl acetate.[2]
-
Cool the solution and slowly add liquid bromine (approx. 1.0 eq) dropwise while maintaining the temperature, for instance, between 20-40°C.[2][11] The addition of an oxidizer may be included in this step.[6]
-
The hydrogen bromide (HBr) gas generated during the reaction should be neutralized using a suitable scrubber.
-
After the addition is complete, allow the reaction to stir for a short period (e.g., 30 minutes) to ensure completion.[2]
-
The reaction mixture, containing the crude α-bromo-3-acetoxyacetophenone, is often washed with water or a saturated salt solution to remove impurities before being used directly in the next step without extensive purification, as the intermediate can be unstable.[2][11]
Step 3: Nucleophilic Amination
Causality & Expertise: This step forms the core structure of the target molecule via an SN2 reaction. The nitrogen atom of N-methylbenzylamine acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group. A base, such as sodium carbonate (soda ash), is often added to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[1]
Experimental Protocol: Amination Reaction [1][6]
-
To the organic solution containing crude α-bromo-3-acetoxyacetophenone from the previous step, add water and a base like sodium carbonate to neutralize any residual acid.[1]
-
Separate the organic layer.
-
Slowly add N-methylbenzylamine (1.0-1.2 eq) to the organic layer, maintaining the temperature at around 30°C.[1][6]
-
After the addition, warm the reaction mixture to 45-50°C and hold for 1-3 hours until the reaction is complete (monitored by TLC or LCMS).[1][6]
-
Upon completion, the resulting solution contains the protected precursor, α-(N-methyl-N-benzylamino)-3-acetoxyacetophenone.
Step 4: Hydrolysis (Deprotection) and Salification
Causality & Expertise: The final step involves the cleavage of the protecting acetyl group to reveal the phenolic hydroxyl. This is readily accomplished by acid-catalyzed hydrolysis. Using hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis and also converts the basic tertiary amine product into its hydrochloride salt.[3][6] The salt form is typically a stable, crystalline solid, which facilitates isolation, purification, and handling compared to the free base.[12][13]
Experimental Protocol: Hydrolysis and Isolation [1][6]
-
To the reaction mixture from the previous step, add hydrochloric acid to adjust the pH to an acidic range (e.g., pH 2-3).[1]
-
Heat the mixture to facilitate both the hydrolysis of the acetate ester and the removal of the reaction solvent (e.g., butyl acetate) via distillation.[1]
-
Cool the remaining aqueous solution to room temperature or below (e.g., 0-5°C) and stir for several hours to induce crystallization of the hydrochloride salt.[1]
-
Collect the solid product by filtration (e.g., suction filtration).
-
Wash the product cake with a suitable solvent (e.g., cold water or an organic solvent like acetone) to remove residual impurities.[2]
-
Dry the final product, this compound hydrochloride, under vacuum.
Summary of Quantitative Process Parameters
The following table summarizes typical parameters for the described synthesis pathway. Note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1. Protection | 3'-Hydroxyacetophenone, Acetic Anhydride | N/A or Organic Solvent | ~100°C | 0.5 - 1 hr | >95% |
| 2. α-Bromination | 3-Acetoxyacetophenone, Bromine | Butyl Acetate | 20 - 40°C | 0.5 - 1 hr | High (often used in situ) |
| 3. Amination | α-Bromo intermediate, N-Methylbenzylamine | Butyl Acetate | 30 - 50°C | 1 - 3 hrs | High (often used in situ) |
| 4. Hydrolysis | Protected Amine, Hydrochloric Acid | Water | Reflux / Distillation | 1 - 2 hrs | >85% (from amination) |
Conclusion
The synthesis pathway detailed in this guide represents a logical, efficient, and industrially relevant method for producing this compound. By employing a strategic protection-functionalization-deprotection sequence, the challenges associated with the reactive phenolic moiety are effectively managed, allowing for the selective and high-yield synthesis of this key pharmaceutical intermediate. The provided protocols and mechanistic discussions offer a solid foundation for researchers and drug development professionals to successfully implement and optimize this synthesis in a laboratory setting.
References
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ChemBK. (2024, April 10). α-(N-Benzyl-N-methylamino)-m-hydroxy-acetophenone. Retrieved from [Link]
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SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]
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ResearchGate. Phenylephrine synthesis. a-c Three routes are depicted for the.... Retrieved from [Link]
- Google Patents. (2015). CN104356013A - Preparation method of alpha-(N-methyl-N-benzylamino)-3-hydroxyacetophenone hydrochloride.
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Patsnap Eureka. 3-hydroxyacetophenone synthesis method. Retrieved from [Link]
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SynZeal. Phenylephrine USP Related Compound G. Retrieved from [Link]
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ChemBK. (2024, April 10). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. Retrieved from [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (2017, February 21). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Retrieved from [Link]
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Quick Company. Improved And Efficient One Pot Synthesis Of A (N Methyl N Benzylamino) 3 Hydroxyacetophenone Hydrochloride. Retrieved from [Link]
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PrepChem.com. Synthesis of alpha-bromo-4-hydroxyacetophenone. Retrieved from [Link]
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National Institutes of Health. PubChem: 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. Retrieved from [Link]
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SIELC Technologies. (2018, February 19). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Retrieved from [Link]
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National Institutes of Health. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
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LookChem. Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride (1:1). Retrieved from [Link]
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An In-depth Technical Guide to the Presumed Mechanism of Action of Benzylphenylephrine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylphenylephrine is structurally identified as Phenylephrine Impurity D, suggesting a close pharmacological relationship to phenylephrine, a well-characterized α1-adrenergic receptor agonist.[1] This guide provides a comprehensive overview of the presumed mechanism of action of benzylphenylephrine, leveraging the extensive knowledge of phenylephrine's pharmacology as a foundational framework. We delve into the molecular interactions, signal transduction pathways, and physiological responses associated with α1-adrenergic receptor activation. Furthermore, this document serves as a practical manual, outlining the essential experimental protocols required to definitively characterize the binding kinetics, functional potency, and downstream signaling of benzylphenylephrine, thereby validating its presumed mechanism of action.
Introduction: The Adrenergic System and the Phenylephrine Archetype
The adrenergic system, a cornerstone of physiological regulation, modulates a vast array of processes, from cardiovascular function to metabolic homeostasis. Its receptors, broadly classified into α and β subtypes, are quintessential G protein-coupled receptors (GPCRs) and prominent targets for therapeutic intervention. Phenylephrine, a synthetic sympathomimetic amine, serves as a canonical selective agonist for the α1-adrenergic receptor.[2][3][4][5] Its primary mechanism involves direct stimulation of these receptors, leading to a cascade of intracellular events that culminate in a physiological response, most notably vasoconstriction.[2][3][6] Given that benzylphenylephrine is classified as an impurity of phenylephrine, a logical starting point for investigating its pharmacology is the hypothesis that it shares a similar mechanism of action. This guide will, therefore, explore this presumed mechanism in detail, while emphasizing the necessity of empirical validation.
The Presumed Molecular Mechanism of Action
The central hypothesis is that benzylphenylephrine functions as a direct agonist at α1-adrenergic receptors. This interaction is predicted to initiate a well-elucidated signal transduction cascade.
Receptor Binding and Activation
Benzylphenylephrine is presumed to bind to the orthosteric site of the α1-adrenergic receptor, a member of the Gq/11 family of G proteins. This binding event is thought to stabilize a conformational change in the receptor, promoting its active state. The affinity and selectivity of benzylphenylephrine for the different α1-adrenergic receptor subtypes (α1A, α1B, and α1D) would be a critical determinant of its pharmacological profile.
Gq Protein-Mediated Signal Transduction
Upon activation, the α1-adrenergic receptor acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gq protein. This catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. Both the activated Gαq-GTP and the Gβγ dimer can then modulate the activity of downstream effector proteins.
The primary effector for Gαq-GTP is phospholipase C-β (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which are ligand-gated Ca2+ channels. This binding triggers the release of stored calcium ions into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[6][7]
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of cellular proteins, leading to a diverse range of physiological responses.
The following diagram illustrates this presumed signaling pathway:
Caption: Presumed Gq-coupled signaling pathway for Benzylphenylephrine.
Anticipated Physiological Consequences
Based on its structural similarity to phenylephrine, benzylphenylephrine is expected to elicit physiological responses consistent with α1-adrenergic agonism. These may include:
-
Vasoconstriction: Contraction of smooth muscle in blood vessels, leading to an increase in systemic vascular resistance and blood pressure.[2][3][6]
-
Mydriasis: Dilation of the pupil due to contraction of the radial muscle of the iris.[5][6]
-
Nasal Decongestion: Constriction of blood vessels in the nasal mucosa, reducing swelling.[2][5]
Essential Experimental Validation
The following experimental protocols are indispensable for empirically determining the mechanism of action of benzylphenylephrine and validating the aforementioned hypotheses.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for characterizing the affinity of a ligand for its receptor.[8][9] These assays will determine the binding affinity (Ki) of benzylphenylephrine for α1-adrenergic receptor subtypes.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing a specific human α1-adrenergic receptor subtype (e.g., α1A, α1B, α1D).
-
Harvest cells and homogenize in a cold buffer containing protease inhibitors.[10][11]
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.[10][11]
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA).[11]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin), and varying concentrations of unlabeled benzylphenylephrine.[10]
-
Incubate the mixture to allow binding to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[10][11]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and analyze the data using non-linear regression to determine the IC50, from which the Ki value can be calculated.[11]
-
Data Presentation:
| Receptor Subtype | Radioligand | Benzylphenylephrine Ki (nM) |
| α1A-adrenergic | [3H]-Prazosin | To be determined |
| α1B-adrenergic | [3H]-Prazosin | To be determined |
| α1D-adrenergic | [3H]-Prazosin | To be determined |
| α2A-adrenergic | [3H]-Rauwolscine | To be determined |
| β1-adrenergic | [125I]-Iodocyanopindolol | To be determined |
| β2-adrenergic | [125I]-Iodocyanopindolol | To be determined |
Functional Assays: Measuring Downstream Signaling
Functional assays are crucial to determine whether benzylphenylephrine acts as an agonist, antagonist, or inverse agonist at the α1-adrenergic receptor.
This assay directly measures the increase in intracellular calcium concentration following Gq pathway activation.[12][13][14][15]
Experimental Workflow:
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Spectroscopic Characterization of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, a significant compound often identified as Phenylephrine EP Impurity E.[1][2][3] The structural elucidation of such impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. This document outlines the expected spectroscopic data based on the molecule's structure and provides detailed methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy data. While the specific raw data for this compound is typically proprietary and provided with the purchase of a certified reference standard, this guide offers a robust framework for its analysis and interpretation.[1][3]
Introduction: The Importance of Impurity Profiling
In the pharmaceutical industry, the identification and characterization of impurities in active pharmaceutical ingredients (APIs) and formulated drug products are mandated by regulatory bodies worldwide. Impurities can arise from various sources, including the manufacturing process, degradation of the API, or interaction with excipients. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of a drug. Therefore, rigorous analytical characterization is essential.
This compound is a known process-related impurity and potential degradant of Phenylephrine, a widely used nasal decongestant.[1][2] Its structural similarity to the parent drug necessitates unambiguous identification and quantification. This guide focuses on the application of modern spectroscopic techniques to achieve this.
Molecular Structure and Expected Spectroscopic Features
A thorough understanding of the molecular structure is fundamental to predicting and interpreting spectroscopic data.
Molecular Structure:
Caption: Molecular structure of this compound.
Based on this structure, we can anticipate the following spectroscopic signatures:
-
¹H NMR: Signals corresponding to aromatic protons on two distinct phenyl rings, a singlet for the N-methyl group, a singlet for the methylene group adjacent to the carbonyl, a singlet for the benzylic methylene group, and a broad singlet for the phenolic hydroxyl proton.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (with and without attached protons), the N-methyl carbon, and two distinct methylene carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns resulting from the cleavage of the C-C bond adjacent to the carbonyl group and the benzyl group.
-
FTIR: Characteristic absorption bands for the phenolic O-H stretch, aromatic C-H stretches, the carbonyl (C=O) stretch of the ketone, and aromatic C=C bending vibrations.
Spectroscopic Data Summary (Expected)
The following tables summarize the expected spectroscopic data for this compound. This information is based on established chemical shift and fragmentation principles and data from structurally similar compounds.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | br s | 1H | Ar-OH |
| ~7.2 - 7.6 | m | 5H | Phenyl-H |
| ~6.8 - 7.4 | m | 4H | Hydroxyphenyl-H |
| ~3.8 | s | 2H | -C(=O)-CH₂ -N |
| ~3.6 | s | 2H | Ar-CH₂ -N |
| ~2.3 | s | 3H | N-CH₃ |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 - 200 | C =O |
| ~158 | Ar-C -OH |
| ~115 - 140 | Aromatic C H and C |
| ~60 - 65 | -C(=O)-C H₂-N |
| ~55 - 60 | Ar-C H₂-N |
| ~40 - 45 | N-C H₃ |
Table 3: Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 255 | Molecular Ion [M]⁺ |
| 135 | [C₈H₇O₂]⁺ fragment (hydroxyphenacyl cation) |
| 120 | [C₈H₁₀N]⁺ fragment (N-methyl-N-benzylamine cation) |
| 91 | [C₇H₇]⁺ fragment (tropylium cation) |
Table 4: Expected FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2800 - 3000 | Medium | Aliphatic C-H stretch |
| 1660 - 1685 | Strong | C=O stretch (aromatic ketone) |
| 1580 - 1620 | Medium-Strong | Aromatic C=C bending |
Methodologies for Spectroscopic Analysis
The following sections detail standardized protocols for acquiring high-quality spectroscopic data for small organic molecules like Phenylephrine Impurity E.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[4][5]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the reference standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum, typically with proton decoupling.
-
If necessary, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
Workflow for NMR Analysis:
Caption: A generalized workflow for NMR analysis from sample preparation to structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation and Ionization:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that typically yields the molecular ion, while EI is a higher-energy technique that induces fragmentation.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8][9]
Experimental Protocol:
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest, requiring no sample preparation other than placing a small amount of the powder on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Data Interpretation and Structural Validation
The interpretation of the acquired spectroscopic data is a convergent process, where information from each technique is used to build and confirm the molecular structure.
-
From MS , the molecular formula can be determined from the accurate mass of the molecular ion. Fragmentation patterns can then be used to propose structural motifs.
-
From FTIR , the presence of key functional groups (hydroxyl, carbonyl, aromatic rings) is confirmed. The position of the carbonyl stretch can indicate conjugation with the aromatic ring.[8]
-
From ¹³C NMR , the number of unique carbon environments is determined, and the chemical shifts provide information about the types of carbons (carbonyl, aromatic, aliphatic).
-
From ¹H NMR , the number of different proton environments, their neighboring protons (from splitting patterns), and the relative number of protons of each type (from integration) are determined. This information is crucial for assembling the final structure.
-
2D NMR experiments can be used to definitively link protons and carbons, confirming the connectivity of the molecular fragments.
By combining the information from these techniques, the structure of this compound can be unambiguously confirmed.
Conclusion
The spectroscopic characterization of pharmaceutical impurities is a cornerstone of modern drug development and quality control. This guide has provided a comprehensive framework for the analysis of this compound (Phenylephrine EP Impurity E) using NMR, MS, and FTIR spectroscopy. While access to the raw spectral data for this specific compound is typically restricted to purchasers of certified reference standards, the expected data and detailed methodologies presented here provide a valuable resource for researchers and scientists in the field. Adherence to these robust analytical practices ensures the accurate identification and characterization of impurities, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
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- ChemWhat. (n.d.). Phenylephrine EP Impurity E CAS#: 71786-67-9.
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- Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
- LGC Standards. (n.d.). Phenylephrine EP Impurity E (as Hydrochloride).
- ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (2009). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry.
- BOC Sciences. (n.d.). Phenylephrine Impurities.
- SIELC Technologies. (2018). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride.
- Reddit. (2021). What are the best practices for sample preparation for NMR analysis?.
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- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
- US Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
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An In-Depth Technical Guide to Phenylephrine EP Impurity E: Chemical Properties, Synthesis, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Phenylephrine EP Impurity E, a specified impurity in the European Pharmacopoeia. As the pharmaceutical industry places increasing emphasis on the purity and safety of active pharmaceutical ingredients (APIs), a thorough understanding of potential impurities is paramount. This document delves into the chemical properties, potential synthetic pathways, and analytical methodologies for the control of Phenylephrine EP Impurity E, offering field-proven insights to support research, development, and quality control activities.
Chemical Identity and Physicochemical Properties
Phenylephrine EP Impurity E is a process-related impurity of Phenylephrine, a potent alpha-1 adrenergic receptor agonist used primarily as a nasal decongestant.[1][] A precise understanding of its chemical identity is the foundation for all analytical and control strategies.
Table 1: Chemical Identifiers for Phenylephrine EP Impurity E
| Identifier | Value |
| IUPAC Name | 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone[3] |
| Synonyms | Phenylephrine Related Compound E; Benzylphenylephrone[3][4] |
| CAS Number | 71786-67-9 (Hydrochloride Salt)[5][6] |
| 56917-44-3 (Free Base)[4][5] | |
| Molecular Formula | C₁₆H₁₇NO₂ (Free Base)[] |
| C₁₆H₁₇NO₂ · HCl (Hydrochloride Salt)[8] | |
| Molecular Weight | 255.31 g/mol (Free Base)[] |
| 291.78 g/mol (Hydrochloride Salt)[8] |
While detailed experimental data for physicochemical properties such as melting point and solubility are not widely published and are typically provided in the Certificate of Analysis with the purchase of a reference standard, the structural information allows for theoretical estimations. The presence of a phenolic hydroxyl group and a tertiary amine suggests some solubility in both acidic and alkaline aqueous solutions, as well as in organic solvents.
Genesis of an Impurity: Synthesis and Formation Pathway
Phenylephrine EP Impurity E is understood to be a process-related impurity, meaning it is likely formed during the synthesis of the Phenylephrine API.[9] A plausible synthetic route to obtain Impurity E, which also sheds light on its formation, involves the reaction of a protected α-haloacetophenone with N-methylbenzylamine.[4]
Conceptual Synthetic Pathway
The formation of Phenylephrine EP Impurity E can be conceptualized as a side reaction or the use of an intermediate in the synthesis of Phenylephrine itself. A key intermediate in some Phenylephrine synthesis routes is an α-halo-3-hydroxyacetophenone derivative. If this intermediate reacts with N-benzyl-N-methylamine, a potential nucleophilic impurity or reagent, it would lead to the formation of Impurity E.
Caption: Conceptual synthetic pathway for Phenylephrine EP Impurity E.
Detailed Experimental Protocol (Illustrative)
While a specific, validated protocol for the synthesis of Phenylephrine EP Impurity E is not publicly available, the following represents an illustrative procedure based on the conceptual pathway. This is intended for informational purposes and would require optimization and validation.
Step 1: Synthesis of ω-bromo-m-benzoyloxyacetophenone
-
m-Hydroxyacetophenone is reacted with benzoyl chloride in the presence of a suitable base (e.g., pyridine) to protect the phenolic hydroxyl group, yielding m-benzoyloxyacetophenone.[4]
-
The resulting acetophenone derivative is then brominated at the alpha-carbon, typically using bromine in a suitable solvent like acetic acid, to give ω-bromo-m-benzoyloxyacetophenone.[4]
Step 2: Synthesis of 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone (Phenylephrine EP Impurity E)
-
ω-bromo-m-benzoyloxyacetophenone is dissolved in an appropriate solvent (e.g., acetonitrile).
-
N-methylbenzylamine is added to the solution, and the mixture is stirred, likely at an elevated temperature, to facilitate the nucleophilic substitution reaction.
-
The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up to remove by-products.
-
The protecting benzoyl group is removed by acid-catalyzed hydrolysis (e.g., using hydrochloric acid), yielding the hydrochloride salt of Phenylephrine EP Impurity E.[4]
-
The final product is purified by recrystallization.
Analytical Characterization and Control
The control of Phenylephrine EP Impurity E in the final API is critical for ensuring its quality and safety. This requires robust and validated analytical methods for its detection and quantification.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard technique for the analysis of related substances in pharmaceutical ingredients. The European Pharmacopoeia outlines an HPLC method for the analysis of Phenylephrine and its impurities.
Table 2: European Pharmacopoeia HPLC Method Parameters for Phenylephrine Hydrochloride
| Parameter | Description |
| Mobile Phase A | Buffer solution pH 2.8: Acetonitrile (93:7 v/v) |
| Mobile Phase B | Buffer solution pH 2.8: Acetonitrile (10:90 v/v) |
| Gradient | Time (min) |
| 0 - 3 | |
| 3 - 13 | |
| 13 - 14 | |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 215 nm |
| Relative Retention Time | Impurity E: ~3.6 (relative to Phenylephrine) |
| Source: Based on information from the European Pharmacopoeia 7.0 monograph for Phenylephrine Hydrochloride. |
Note: For full experimental details, including column specifications and system suitability criteria, it is essential to consult the current version of the European Pharmacopoeia.
Caption: General workflow for the HPLC analysis of Phenylephrine EP Impurity E.
Spectroscopic Characterization
Definitive identification and structural elucidation of impurities rely on spectroscopic techniques. While detailed spectral data for Phenylephrine EP Impurity E is typically provided with the purchase of a certified reference standard, a general understanding of the expected spectral features is valuable.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the impurity and for obtaining structural information through fragmentation patterns.[10] For Phenylephrine EP Impurity E (as the free base), the expected protonated molecule [M+H]⁺ would have an m/z of 256.3. Fragmentation would likely involve cleavage of the benzylic C-N bond and other characteristic fragmentations of the phenone structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of organic molecules. While specific chemical shift assignments are not publicly available, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons adjacent to the carbonyl and the benzyl group, and the N-methyl protons.
Reference standard providers often supply detailed characterization data, including HPLC, Mass Spectrometry, ¹H NMR, and FT-IR spectra, along with a structure elucidation report.[3]
Conclusion and Future Perspectives
A thorough understanding of the chemical properties of Phenylephrine EP Impurity E is essential for the development of robust control strategies in the manufacturing of Phenylephrine. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic pathway that informs its formation as a process-related impurity, and the analytical techniques employed for its control.
For researchers and drug development professionals, the key takeaways are:
-
The importance of sourcing certified reference standards for accurate identification and quantification.
-
The necessity of developing and validating specific and sensitive analytical methods for impurity profiling.
-
The value of understanding the synthetic process to anticipate and control the formation of potential impurities.
As regulatory expectations for impurity control continue to evolve, a proactive and science-based approach to understanding and managing impurities like Phenylephrine EP Impurity E will remain a cornerstone of safe and effective pharmaceutical development.
References
-
ChemBK. (2024, April 10). 2-(benzyl-Methyl-aMino)-1-(3-hydroxyphenyl)ethanone Request for Quotation. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Phenylephrine Impurities Manufacturers & Suppliers. Retrieved from [Link]
- Google Patents. (n.d.). CN103553942A - Preparation method of phenylephrine hydrochloride impurity.
-
SynZeal. (n.d.). Phenylephrine EP Impurity E | 71786-67-9. Retrieved from [Link]
-
Veeprho. (n.d.). Phenylephrine Impurities and Related Compound. Retrieved from [Link]
-
Veeprho. (n.d.). Phenylephrine EP Impurity E (HCl Salt) | CAS 71786-67-9. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). Phenylephrine EP Impurity E | 71786-67-9. Retrieved from [Link]
-
HTS Biopharma. (n.d.). Phenylephrine EP Impurity E. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Phenylephrine-impurities. Retrieved from [Link]
-
PubChem. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS and MS/MS mass spectra collected for phenylephrine and.... Retrieved from [Link]
-
PubChem. (n.d.). Phenylephrine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylephrine. Retrieved from [Link]
- Google Patents. (n.d.). US6187956B1 - Method for preparing of L-phenylephrine hydrochloride.
-
Semantic Scholar. (n.d.). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column. Retrieved from [Link]
-
The Pharma Innovation Journal. (2024, January 30). Development and validation of RP-HPLC method for quantitative determination and estimation of paracetamol, caffeine, phenylephri. Retrieved from [Link]
- Google Patents. (n.d.). CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method.
-
BEPLS. (2022, June 19). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities Introduction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry | Request PDF. Retrieved from [Link]
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An In-depth Technical Guide to CAS 56917-44-3: Phenylephrine Impurity E (Benzylphenylephrone)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of a Pharmaceutical Impurity
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of a drug product. This technical guide provides a comprehensive characterization of the compound identified by CAS number 56917-44-3. This molecule is recognized as a process-related impurity of Phenylephrine, a widely used sympathomimetic amine that functions as a decongestant.[1][2]
Known by several synonyms, including Phenylephrine Impurity E (as designated by the European Pharmacopoeia), Benzylphenylephrone, and its IUPAC name, 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone, this compound serves as a critical reference standard in analytical laboratories.[3][4] Its primary application lies in the development and validation of analytical methods to ensure the quality and purity of Phenylephrine drug substances and products.[3][5] This guide will delve into the chemical and physical properties, synthesis, analytical characterization, and the inferred biological context of this important pharmaceutical impurity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its correct handling, storage, and use in analytical methodologies.
| Property | Value | Source |
| CAS Number | 56917-44-3 | [6] |
| IUPAC Name | 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone | [4] |
| Synonyms | Phenylephrine Impurity E, Benzylphenylephrone | [3] |
| Molecular Formula | C₁₆H₁₇NO₂ | [6] |
| Molecular Weight | 255.31 g/mol | [6] |
| Appearance | Brown powder (may vary) | |
| Storage | 2-8°C, protected from light | [6] |
| Solubility | Soluble in methanol and other organic solvents. | |
| Hydrochloride Salt CAS | 71786-67-9 | [7] |
| Hydrochloride Mol. Wt. | 291.77 g/mol | [8] |
Synthesis and Manufacturing
The presence of 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone as an impurity in Phenylephrine is typically a result of the manufacturing process. Understanding its synthetic pathway is crucial for developing strategies to control its formation.
A plausible synthetic route for Benzylphenylephrone, which may also mirror its formation as a process impurity, initiates from acetophenone. The synthesis proceeds through several key steps:
-
Nitration, Reduction, Diazotization, and Hydrolysis: Acetophenone is first converted to m-hydroxyacetophenone.[9]
-
Protection of the Hydroxyl Group: The hydroxyl group of m-hydroxyacetophenone is protected, for example, by reaction with benzoyl chloride to form m-benzoyloxyacetophenone.[9]
-
Bromination: The protected acetophenone undergoes bromination to yield ω-bromo-m-benzoyloxyacetophenone.[9]
-
Amination: The bromo derivative is then reacted with N-methylbenzylamine.[9]
-
Deprotection: The final step involves the hydrolysis of the benzoyl protecting group, typically with hydrochloric acid, to yield 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone.[9]
Caption: Synthetic pathway of Benzylphenylephrone.
Analytical Characterization: Methodologies and Protocols
As a pharmaceutical reference standard, the accurate and precise analytical characterization of 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone is of utmost importance. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Phenylephrine and its impurities.
High-Performance Liquid Chromatography (HPLC)
The analysis of Phenylephrine and its related compounds, including Impurity E, presents a challenge due to the differing polarities of the molecules. A robust stability-indicating HPLC method is essential for their effective separation.
Challenges and Considerations:
-
Polarity Differences: Phenylephrine is a hydrophilic basic compound, which can lead to poor retention on traditional reversed-phase columns. In contrast, some of its impurities can be more hydrophobic.
-
Peak Shape: Basic compounds can exhibit poor peak shape (tailing) on silica-based reversed-phase columns due to interactions with residual silanol groups.
Recommended Approach: Mixed-Mode Chromatography
A mixed-mode HPLC column, combining reversed-phase and ion-exchange functionalities, is often the most effective solution for separating compounds with diverse polarities and functionalities.
Illustrative HPLC Method Parameters (for method development):
-
Column: A mixed-mode column with C18 and cation-exchange stationary phases.
-
Mobile Phase A: Aqueous buffer (e.g., ammonium acetate) with a controlled pH.
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
Elution: Gradient elution is typically required to resolve all components effectively.
-
Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., around 272 nm).[10]
-
Column Temperature: Controlled column temperature is crucial for reproducible retention times.
Protocol: Preparation of Standard Solutions for HPLC Analysis
-
Stock Solution Preparation: Accurately weigh a known amount of the 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of a known concentration.
-
Working Standard Preparation: Prepare a series of working standard solutions by diluting the stock solution to various concentrations covering the expected range of the impurity in the test sample.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the HPLC system is performing adequately. Key system suitability parameters include retention time reproducibility, peak area precision, tailing factor, and theoretical plates.
Caption: General workflow for HPLC analysis.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Biological Activity and Mechanism of Action: An Extrapolation from the Parent Compound
As of the current literature review, there are no specific studies detailing the biological activity or mechanism of action of 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone. Its significance is primarily as a process-related impurity and an analytical standard. However, given its structural similarity to Phenylephrine, some inferences can be drawn, which should be treated with caution and require experimental verification.
The Pharmacology of Phenylephrine:
Phenylephrine is a selective α1-adrenergic receptor agonist.[2] Its sympathomimetic effects are mediated by binding to and activating these receptors, which are located on the smooth muscle of blood vessels. This activation leads to vasoconstriction, which in the nasal passages, reduces swelling and congestion.[2][11]
Inferred Activity of Benzylphenylephrone:
Due to its structural relationship to Phenylephrine, it is plausible that Benzylphenylephrone may possess some affinity for adrenergic receptors. However, the presence of a benzyl group in place of the hydroxyl group on the ethylamine side chain, and a ketone instead of an alcohol, would significantly alter its binding affinity and intrinsic activity compared to Phenylephrine. It is crucial for drug development professionals to consider that even structurally similar impurities may have different pharmacological or toxicological profiles. The potential for any biological activity underscores the importance of controlling the levels of this impurity in the final drug product.
Caption: Inferred interaction with adrenergic signaling.
Conclusion: The Critical Role in Pharmaceutical Quality Control
References
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SynZeal. (n.d.). Phenylephrine EP Impurity E | 71786-67-9. Retrieved from [Link]
-
Veeprho. (n.d.). Phenylephrine EP Impurity E (Free Base) | CAS 56917-44-3. Retrieved from [Link]
- Srivastava, S., et al. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet.
- Cooper, B. E. (2008). Review of the toxicology of phenylephrine. Journal of Toxicology and Environmental Health, Part B, 11(3-4), 263-273.
-
PubChem. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Phenylephrine-impurities. Retrieved from [Link]
- Srivastava, S., et al. (2023). Forced degradation studies of phenylephrine by RP-HPLC.
-
National Center for Biotechnology Information. (n.d.). Phenylephrine. PubChem Compound Summary for CID 6041. Retrieved from [Link].
- Gonzalez, J., et al. (2009). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Agricultural and Food Chemistry, 57(4), 1370-1376.
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ChemBK. (2024, April 10). 2-(benzyl-Methyl-aMino)-1-(3-hydroxyphenyl)ethanone Request for Quotation. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. Retrieved from [Link]
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Boron Molecular. (n.d.). Buy 2-benzyl(methyl)amino-1-(3-hydroxyphenyl)ethanone hydrochloride monohydrate. Retrieved from [Link]
-
Clinivex. (n.d.). 2-Benzyl(methyl)amino-1-(3-hydroxyphenyl)ethanone hydrochloride monohydrate. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). BENZYLPHENYLEPHRONE HYDROCHLORIDE. Retrieved from [Link]
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-
Der Pharma Chemica. (n.d.). Identification, Isolation and Characterization of Process Related Impurity in Isosulfanblue. Retrieved from [Link]
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MDPI. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 56917-44-3 | Product Name : Phenylephrine Hydrochloride - Impurity E (Freebase). Retrieved from [Link]
-
PubChem. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
-
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An In-depth Technical Guide to the Predicted Biological Activity and Experimental Characterization of Benzylphenylephrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylphenylephrone, known chemically as 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethan-1-one, is primarily recognized as a synthetic precursor and impurity in the manufacturing of Phenylephrine.[1] While extensive literature documents the pharmacological profile of Phenylephrine as a potent α1-adrenergic receptor agonist,[2][3] direct characterization of Benzylphenylephrone's biological activity is not widely reported. This guide provides a scientifically-grounded framework for investigating its potential activity. By analyzing its structural relationship to Phenylephrine, we hypothesize a diminished or altered interaction with adrenergic receptors. We present a logical, tiered experimental strategy—from initial in vitro binding and functional assays to in vivo validation—to systematically elucidate the pharmacological profile of this compound. This document serves as a technical roadmap for researchers aiming to characterize Benzylphenylephrone or similar synthetic intermediates.
Introduction and Structural Analysis
Benzylphenylephrone is a substituted phenethylamine derivative with the molecular formula C₁₆H₁₇NO₂.[4][5] Its significance in pharmaceutical science arises from its role as a key intermediate in several synthesis routes for Phenylephrine, a widely used sympathomimetic drug.[6][7] Consequently, it is also classified as a related compound or impurity in final Phenylephrine drug products.[1][8]
Structural Comparison with Phenylephrine:
The key to predicting Benzylphenylephrone's biological activity lies in comparing its structure to that of (R)-Phenylephrine.
| Compound | Chemical Structure | Key Functional Group | Molecular Weight ( g/mol ) |
| Benzylphenylephrone | 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethan-1-one | Ketone at the β-position | 255.31[4] |
| (R)-Phenylephrine | (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol | Secondary Alcohol at the β-position | 167.21[3] |
The critical distinction is the oxidation state of the benzylic carbon. In Benzylphenylephrone, this position features a ketone, whereas in the active drug Phenylephrine, it is a stereospecific (R)-hydroxyl group. This hydroxyl group is known to be crucial for forming a key hydrogen bond with a serine residue in the binding pocket of the α1-adrenergic receptor, an interaction essential for receptor activation. The presence of a bulky, planar ketone in its place, along with the large N-benzyl group (which is removed during the final synthesis step to yield Phenylephrine), suggests that Benzylphenylephrone's affinity and intrinsic activity at the α1-receptor will be significantly different from Phenylephrine's.
Hypothesis: Based on this structural analysis, we hypothesize that Benzylphenylephrone will exhibit significantly lower binding affinity for the α1-adrenergic receptor compared to Phenylephrine. If it binds, it is likely to act as a weak partial agonist or potentially an antagonist, due to the absence of the critical β-hydroxyl group required for full receptor activation.
The Adrenergic Signaling Pathway: The Primary Target
Phenylephrine's primary mechanism of action is the selective agonism of α1-adrenergic receptors.[9][10] These G-protein coupled receptors (GPCRs), upon activation, initiate a well-defined signaling cascade. Understanding this pathway is fundamental to designing functional assays for Benzylphenylephrone.
Caption: α1-Adrenergic Receptor Signaling via the Gq Pathway.
Proposed Experimental Workflow for Pharmacological Characterization
A multi-step approach is required to systematically test our hypothesis. This workflow ensures that each experiment builds upon the results of the last, from basic receptor interaction to physiological effect.
Caption: Tiered Experimental Workflow for Compound Characterization.
Experiment 1: In Vitro Radioligand Binding Assay
Objective: To determine if Benzylphenylephrone binds to human α1-adrenergic receptors and to quantify its binding affinity (Ki).
Rationale: This is the foundational experiment. Before testing function, we must confirm interaction. A competition binding assay using a known radioligand will reveal if our test compound can displace it from the receptor's binding site.
Methodology:
-
Source of Receptors: Use commercially available membranes from HEK293 cells stably expressing the human α1A-adrenergic receptor.
-
Radioligand: [³H]-Prazosin, a high-affinity, selective α1-antagonist, is the standard choice.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Procedure: a. In a 96-well plate, combine receptor membranes (5-10 µg protein/well), a fixed concentration of [³H]-Prazosin (e.g., 0.25 nM, near its Kd), and increasing concentrations of unlabeled competitor (Benzylphenylephrone or Phenylephrine as a positive control), typically from 10⁻¹⁰ M to 10⁻⁴ M. b. To determine non-specific binding (NSB), a parallel set of wells should contain a high concentration of an unlabeled ligand (e.g., 10 µM Phentolamine). c. Incubate the plate for 60 minutes at 25°C. d. Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C), washing 3x with ice-cold assay buffer to separate bound from free radioligand. e. Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the log concentration of the competitor. c. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). d. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
Predicted Outcome:
| Compound | Predicted Ki (nM) | Interpretation |
| Phenylephrine | 5,000 - 10,000 | Moderate to low affinity (known) |
| Benzylphenylephrone | > 50,000 or No Displacement | Very low to negligible affinity |
Experiment 2: In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine if Benzylphenylephrone can activate the α1-adrenergic receptor and elicit a downstream signal (i.e., act as an agonist).
Rationale: Since α1-receptors couple to Gq, their activation leads to an increase in intracellular calcium.[11] This provides a direct, measurable output of receptor function.
Methodology:
-
Cell Line: Use CHO-K1 or HEK293 cells stably expressing the human α1A-adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure: a. Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence. b. Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 60 minutes at 37°C). c. Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). d. Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence. e. Add varying concentrations of Benzylphenylephrone or Phenylephrine (full agonist control) and measure the change in fluorescence over time.
-
Data Analysis: a. The peak fluorescence intensity corresponds to the maximum calcium response. b. Plot the response as a percentage of the maximum response achieved with Phenylephrine against the log concentration of the compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect).
Predicted Outcome:
| Compound | Predicted EC₅₀ (nM) | Predicted Emax (% of Phenylephrine) | Interpretation |
| Phenylephrine | 100 - 500 | 100% | Full Agonist |
| Benzylphenylephrone | > 10,000 or Not Calculable | < 20% | Very weak partial agonist or no activity |
Experiment 3: In Vivo Blood Pressure Study in Anesthetized Rats
Objective: To assess the effect of intravenously administered Benzylphenylephrone on systemic blood pressure.
Rationale: The primary therapeutic effect of α1-agonists like Phenylephrine is vasoconstriction, leading to an increase in mean arterial pressure (MAP).[9][12] This in vivo assay provides physiological validation of in vitro findings.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Surgical Preparation: a. Anesthetize the rat (e.g., with isoflurane or urethane). b. Cannulate the carotid artery with a pressure transducer to continuously monitor blood pressure and heart rate. c. Cannulate the jugular vein for intravenous drug administration. d. Allow the animal to stabilize for at least 30 minutes post-surgery.
-
Dosing Protocol: a. Administer a bolus IV injection of vehicle (e.g., saline) to establish a baseline. b. Administer increasing doses of Phenylephrine (e.g., 1, 3, 10, 30 µg/kg) to generate a control dose-response curve. Allow MAP to return to baseline between doses. c. Administer increasing doses of Benzylphenylephrone using the same dose range.
-
Data Analysis: a. Measure the peak change in MAP from baseline after each dose. b. Plot the change in MAP (ΔmmHg) against the dose of the compound. c. Compare the pressor effects of Benzylphenylephrone to those of Phenylephrine.
Conclusion
Benzylphenylephrone, a key precursor to Phenylephrine, is a compound of significant interest to pharmaceutical chemists and drug development professionals. While its biological activity is not established, its structure provides a strong basis for forming a testable hypothesis. The lack of a critical β-hydroxyl group and the presence of a bulky N-benzyl substituent strongly suggest that it will possess significantly reduced or no α1-adrenergic agonist activity compared to Phenylephrine. The experimental workflow detailed in this guide—progressing from receptor binding to cellular function and finally to in vivo physiological response—provides a robust and logical framework for definitively characterizing its pharmacological profile. The execution of these studies will replace hypothesis with empirical data, clarifying the biological relevance of this important synthetic intermediate.
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InChI Key DWMWFFWZJCCKCS-UHFFFAOYSA-N: Unresolved Identifier
An in-depth search of chemical databases and scientific literature for the International Chemical Identifier (InChI) Key DWMWFFWZJCCKCS-UHFFFAOYSA-N has concluded that this specific identifier does not resolve to a known chemical compound. As a result, a technical guide on its properties cannot be generated at this time.
The InChI system is a standardized method for representing chemical structures, and the InChI Key is a compressed, searchable version of the full InChI string. Typically, a valid InChI Key will correspond to a unique chemical entity within major databases such as PubChem, ChemSpider, and others. However, in this instance, searches for "DWMWFFWZJCCKCS-UHFFFAOYSA-N" have not yielded any corresponding compound information.
This lack of a resolvable compound associated with the provided InChI Key prevents the fulfillment of the request for an in-depth technical guide. Key information required for such a document, including chemical structure, molecular formula, physicochemical properties, toxicological data, and pharmacological activity, is entirely dependent on the successful identification of the underlying chemical substance.
It is possible that the provided InChI Key may contain a typographical error or may have been superseded by a different identifier. Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the accuracy of the InChI Key. Should a corrected and valid InChI Key be provided, a comprehensive technical guide can be developed.
An In-depth Technical Guide to the Synthesis of the Phenylephrine Intermediate: 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, a crucial intermediate in the manufacturing of Phenylephrine. Phenylephrine is an important α1-adrenergic receptor agonist widely used as a decongestant. This document delves into the prevalent synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a critical analysis of each route's advantages and limitations. Furthermore, it covers aspects of purification, characterization, and considerations for industrial-scale production. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.
Introduction
Phenylephrine, chemically known as (R)-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol, is a synthetic adrenergic drug.[1] Its vasoconstrictive properties make it a common ingredient in over-the-counter decongestants. The synthesis of phenylephrine involves several key steps, with the formation of the intermediate this compound (also known as N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone) being a critical stage. The purity and yield of this intermediate significantly impact the overall efficiency and quality of the final active pharmaceutical ingredient (API). This guide will explore the primary synthetic pathways to this key intermediate, providing the necessary technical details for its successful laboratory preparation and scale-up.
Retrosynthetic Analysis
A retrosynthetic analysis of the target intermediate reveals a logical bond disconnection strategy. The primary disconnection is at the C-N bond, suggesting an amination reaction as the key final step. The precursor for this would be an α-haloacetophenone. This leads to the following general retrosynthetic pathway:
Sources
An In-depth Technical Guide to the Physicochemical Properties of Benzylphenylephrone
Introduction
Benzylphenylephrone, known formally as 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone, is a significant chemical entity primarily recognized in the pharmaceutical industry as a key intermediate in the synthesis of phenylephrine and as a specified impurity, "Phenylephrine Related Compound E," in pharmacopeial monographs.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the quality, stability, and safety of pharmaceutical products containing phenylephrine. This guide provides a comprehensive overview of the known physicochemical characteristics of Benzylphenylephrone, outlines experimental protocols for its analysis, and discusses its synthesis and stability considerations.
Chemical Identity and Structure
Benzylphenylephrone is an aromatic ketone and a tertiary amine. The molecule incorporates a benzoyl group attached to a phenyl ring, with a benzyl and a methyl group on the amine function. It is most commonly available and handled as its hydrochloride salt to improve its stability and handling characteristics.[3]
Molecular Structure:
Caption: Chemical structure of Benzylphenylephrone.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Benzylphenylephrone is presented below. It is important to note that most of the available experimental data pertains to the hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone | [4] |
| Synonyms | Benzylphenylephrone, Phenylephrine Related Compound E, 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone | [2][3] |
| CAS Number | 56917-44-3 (free base), 71786-67-9 (hydrochloride) | [4][5] |
| Molecular Formula | C₁₆H₁₇NO₂ (free base), C₁₆H₁₈ClNO₂ (hydrochloride) | [1][4] |
| Molecular Weight | 255.31 g/mol (free base), 291.77 g/mol (hydrochloride) | [3][4] |
| Appearance | Crystalline solid/powder | [1][6] |
| Melting Point | 202-203 °C (hydrochloride) | [7] |
| Boiling Point | 420.6 °C at 760 mmHg (Predicted) | [7] |
| Solubility | Data for Benzylphenylephrone is not readily available. The related compound, phenylephrine hydrochloride, is freely soluble in water and ethanol.[8][9] | N/A |
| pKa | Experimental data not available. | N/A |
| logP (XLogP3) | 3.50890 (hydrochloride, calculated) | [7] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [10] |
| Storage Conditions | 2-8°C, protected from light and moisture.[3][11] |
Synthesis and Potential Impurities
Benzylphenylephrone is synthesized as an intermediate in the production of phenylephrine. A common synthetic route involves the reaction of m-hydroxyacetophenone.[6] The general pathway can be visualized as follows:
Caption: Generalized synthesis pathway for Benzylphenylephrone.
Given this synthetic route, potential impurities in Benzylphenylephrone could include starting materials such as m-hydroxyacetophenone, unreacted intermediates like ω-bromo-m-benzoyloxyacetophenone, and by-products from side reactions. The presence of these impurities can significantly impact the physicochemical properties of the final product and must be carefully controlled and monitored.
Spectroscopic and Chromatographic Characterization
Accurate characterization of Benzylphenylephrone is crucial for its use as a reference standard and in pharmaceutical development.
UV-Visible Spectroscopy
Specific experimental UV-Vis spectral data for Benzylphenylephrone is not widely published. However, based on its chemical structure, which contains a substituted benzene ring chromophore, it is expected to absorb in the UV region. For the related compound, phenylephrine, UV absorption maxima are observed at approximately 216 nm and 276 nm. A UV spectrophotometric method for phenylephrine hydrochloride has been developed using methanol as a solvent, with a sharp peak observed at 203 nm.[12]
Infrared (IR) Spectroscopy
-
O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹
-
C=O stretch (ketone): A strong, sharp band around 1680 cm⁻¹
-
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹
-
C-N stretch (tertiary amine): A band in the range of 1000-1250 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for Benzylphenylephrone are not available in the searched literature. The expected chemical shifts can be predicted based on its structure, which would be a valuable exercise for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common analytical technique for the separation and quantification of phenylephrine and its related compounds, including Benzylphenylephrone (Phenylephrine Related Compound E).[13] A stability-indicating HPLC method is essential for monitoring the purity of phenylephrine and quantifying its impurities.
Experimental Protocol: HPLC Analysis of Benzylphenylephrone
The following is a representative HPLC method suitable for the analysis of Benzylphenylephrone, adapted from published methods for phenylephrine and its related compounds.[13][14]
Objective: To develop and validate a precise, accurate, and specific RP-HPLC method for the determination of Benzylphenylephrone (Phenylephrine Related Compound E).
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Benzylphenylephrone Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of a phosphate buffer and an organic solvent is typically used. For example, a mixture of 0.025 M potassium dihydrogen phosphate buffer (pH adjusted to 6.0) and acetonitrile.[15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
Procedure:
-
Buffer Preparation: Prepare a 0.025 M solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 6.0 with dilute orthophosphoric acid or a suitable base.
-
Standard Solution Preparation: Accurately weigh a suitable amount of Benzylphenylephrone Hydrochloride Reference Standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Prepare the sample solution containing Benzylphenylephrone at a concentration within the linear range of the method using the mobile phase as the diluent.
-
Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Quantification: Identify the Benzylphenylephrone peak based on its retention time. Calculate the amount of Benzylphenylephrone in the sample by comparing the peak area with that of the standard solution.
Caption: A typical workflow for the HPLC analysis of Benzylphenylephrone.
Stability and Degradation
Specific stability-indicating studies for Benzylphenylephrone are not extensively documented in the public domain. However, as an impurity of phenylephrine, its formation and stability are critical in the context of phenylephrine drug product stability. Forced degradation studies on phenylephrine have shown that it is susceptible to degradation under oxidative and photolytic conditions.[17] Given the structural similarities, it is plausible that Benzylphenylephrone may also exhibit sensitivity to light and oxidizing agents. The phenolic hydroxyl group and the ketone functionality are potential sites for oxidative degradation.
Conclusion
Benzylphenylephrone is a compound of significant interest in the pharmaceutical sciences, primarily due to its role as an impurity and synthetic precursor to phenylephrine. This guide has consolidated the available physicochemical data for Benzylphenylephrone, highlighting its chemical identity, key properties, and analytical characterization methods. While a foundational understanding of its properties exists, particularly for the hydrochloride salt, there remain gaps in the experimental data for properties such as pKa, solubility, and detailed spectral characterization. The provided HPLC protocol offers a robust starting point for its quantification. Further research into its stability and degradation pathways will be beneficial for ensuring the quality and safety of phenylephrine-containing pharmaceuticals.
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- 15. researchgate.net [researchgate.net]
- 16. ijsrp.org [ijsrp.org]
- 17. Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one hydrochloride
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one hydrochloride. This compound is a known process impurity and potential degradation product in the synthesis of Phenylephrine, a widely used pharmaceutical active ingredient.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, providing a validated, stability-indicating method crucial for quality control and regulatory compliance. This document provides an in-depth explanation of the experimental choices, a step-by-step protocol, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound, also known as Benzylphenylephrone or Phenylephrine Impurity E, is a critical impurity to monitor in the manufacturing of Phenylephrine hydrochloride.[1][3] Its structural similarity to the active pharmaceutical ingredient (API) necessitates a highly selective and sensitive analytical method to ensure the purity, safety, and efficacy of the final drug product. The presence of this and other related substances is strictly regulated by pharmacopeias.
This application note describes a reversed-phase HPLC (RP-HPLC) method, which is the gold standard for analyzing polar and nonpolar pharmaceutical compounds.[4] The chosen methodology leverages a C18 stationary phase and an acidified aqueous-organic mobile phase to achieve optimal separation and quantification.
The Causality Behind Experimental Choices
-
Reversed-Phase Chromatography (RPC) with a C18 Column: The analyte possesses both polar (hydroxyl and amine groups) and non-polar (two aromatic rings) moieties. A C18 column, with its long alkyl chains, provides a non-polar stationary phase that effectively retains the analyte through hydrophobic interactions.[5][6] More polar impurities will elute earlier, while the analyte and other non-polar impurities are retained and separated based on their relative hydrophobicity.
-
Acidified Mobile Phase: The analyte is a basic compound due to the presence of a tertiary amine. In an unbuffered mobile phase, this amine can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times. The addition of phosphoric acid to the mobile phase serves two primary functions:
-
pH Control: It maintains a low pH (typically between 2 and 4), ensuring the consistent protonation of the tertiary amine. This protonated, ionized form is more polar and exhibits predictable, reproducible retention behavior.[7][8][9]
-
Silanol Suppression: The acidic protons in the mobile phase saturate the active silanol sites on the stationary phase, minimizing undesirable secondary interactions with the basic analyte.[10]
-
-
Mobile Phase Composition (Acetonitrile and Water): Acetonitrile is chosen as the organic modifier due to its low viscosity, which allows for lower backpressure, and its UV transparency at lower wavelengths. The ratio of acetonitrile to the aqueous buffer is optimized to achieve a suitable retention time and resolution between the analyte and potential impurities.
-
UV Detection: The analyte contains a phenolic ring and a ketone group, both of which are chromophores that absorb UV light. Based on the structure and published spectra for similar compounds like phenylephrine, a detection wavelength in the range of 210-280 nm is appropriate.[11][12][13] A wavelength of 220 nm is selected to provide high sensitivity for the parent compound and its related impurities.
Experimental Protocol
This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.
Materials and Reagents
-
This compound hydrochloride Reference Standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (85%, analytical grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Sample of Phenylephrine hydrochloride for impurity analysis
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Solution Preparation
-
Diluent: Acetonitrile : Water (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiking Solution (for Accuracy): Prepare a higher concentration stock solution (e.g., 1000 µg/mL) of the reference standard in the diluent.
-
Sample Solution: Accurately weigh a sample of Phenylephrine hydrochloride containing the expected impurity and prepare a solution in the diluent to a final concentration where the impurity falls within the calibration range.
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][15][16]
System Suitability
Before sample analysis, the system suitability is verified by injecting the standard solution six times. The acceptance criteria ensure the system's precision and proper functioning.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Validation Parameters
The following diagram illustrates the key parameters assessed during method validation.
Caption: Core parameters for HPLC method validation per ICH Q2.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the API (Phenylephrine HCl) and other potential impurities. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and by achieving baseline resolution between the analyte and adjacent peaks in a spiked sample.
-
Linearity and Range: Linearity is established by analyzing a minimum of five concentrations of the reference standard across a specified range. The range for an impurity method typically spans from the reporting threshold to 120% of the specification limit.[15][17]
-
Accuracy: Determined by performing recovery studies. A known amount of the analyte is spiked into a sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), and the recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): The analysis is repeated on a different day by a different analyst to assess the method's reproducibility.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope) The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
-
Robustness: The reliability of the method is tested by deliberately introducing small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (e.g., ±2% organic content), and observing the effect on the results.
Summary of Validation Data (Example)
The following table presents typical acceptance criteria and example results for the validation of this method.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Reporting Threshold to 120% of Specification | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 5.0% | 1.2% |
| Precision (Intermediate, %RSD) | ≤ 5.0% | 1.8% |
| LOQ (µg/mL) | - | 0.1 µg/mL |
| LOD (µg/mL) | - | 0.03 µg/mL |
| Robustness | System suitability criteria must be met | Passed |
Conclusion
The reversed-phase HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound hydrochloride. This method is suitable for its intended purpose of quality control in the manufacturing of Phenylephrine hydrochloride and for use in stability studies. The comprehensive explanation of the scientific rationale and the detailed, self-validating protocol provide researchers and analysts with a powerful tool for ensuring pharmaceutical product quality.
References
-
Ganpisetti, S. R., et al. (2021). "STABILITY INDICATING HPLC METHOD FOR PARACETAMOL, CAFFEINE, PHENYLEPHRINE HCL, CHLORPHENAMINE MALEATE AND ITS IMPURITIES IN FLUCOLD TABLET DOSAGE FORM." INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
McMaster, M.C. "Reversed-phase HPLC Buffers." LCGC North America. Available at: [Link]
-
Dolan, J. W. (2002). "Importance of Controlling Mobile Phase pH in Reversed Phase HPLC." LCGC North America. Available at: [Link]
-
Chemistry LibreTexts. (2022). "7.10: Reverse Phase Chromatography." Available at: [Link]
-
Waters Corporation. (2023). "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Available at: [Link]
-
Pesek, J. J., & Matyska, M. T. (2006). "How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase." LCGC North America. Available at: [Link]
-
Patel, A. H., et al. (2019). "UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Available at: [Link]
-
R. J. of Pharmacy and Technology. (2012). "Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC." Available at: [Link]
-
International Journal of Pharmaceutical Sciences. "Development and Validation of High-Performance Liquid Chromatographic Method for Analysis of Phenylephrine, Paracetamol and Chlorpheniramine Maleate in A Tablet Dosage Form." Available at: [Link]
-
Srivastava, S., et al. (2023). "Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet." Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Waters Corporation. (2020). "Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2." Available at: [Link]
-
Trade Science Inc. (2010). "Quantitative determination and sampling of phenylephrine hydrochloride residues for cleaning validation in manufacturing environments." Available at: [Link]
-
Biotage. (2023). "How does an acid pH affect reversed-phase chromatography separations?" Available at: [Link]
-
Pesek, J. J., Matyska, M. T., & Boysen, R. I. (2006). "How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase." LCGC North America. Available at: [Link]
-
International Council for Harmonisation. "Quality Guidelines." Available at: [Link]
-
IOSR Journal of Applied Physics. (2020). "UV-Visible absorption spectroscopy and Z-scan analysis." Available at: [Link]
-
Scribd. "ICH Q2(R1) Analytical Method Validation." Available at: [Link]
-
European Medicines Agency. (2006). "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." Available at: [Link]
-
Altabrisa Group. (2023). "Key Validation Characteristics in ICH Q2." Available at: [Link]
-
LCGC International. (2017). "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." Available at: [Link]
-
National Center for Biotechnology Information. "1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone." PubChem. Available at: [Link]
-
SIELC Technologies. "Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride." Available at: [Link]
-
ChemBK. "1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone." Available at: [Link]
-
LookChem. "Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride (1:1)." Available at: [Link]
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Application Notes & Protocols: Characterizing Benzylphenylephrine in Adrenergic Receptor Studies
Abstract
This guide provides a comprehensive framework for the pharmacological characterization of Benzylphenylephrine, a derivative of the well-known α1-adrenergic agonist, phenylephrine. As novel compounds emerge, a systematic evaluation of their interaction with target receptors is paramount. This document outlines a strategic, multi-assay approach to determine the binding affinity, functional potency, and downstream signaling profile of Benzylphenylephrine at adrenergic receptors. We present not just the procedural steps but the underlying scientific rationale, ensuring that each protocol serves as a self-validating system for generating robust and reliable data. The methodologies detailed herein are designed for researchers aiming to elucidate the complete pharmacological signature of novel adrenergic ligands, a critical step in modern drug discovery.
Introduction: The Adrenergic System & the Case for Benzylphenylephrine
The adrenergic receptors (adrenoceptors), a class of G protein-coupled receptors (GPCRs), are central to regulating a vast array of physiological processes, from cardiovascular function to metabolic control. They are classified into three main types: α1, α2, and β, each with distinct subtypes and signaling mechanisms.[1] This complexity makes them rich targets for therapeutic intervention.
-
α1-Adrenergic Receptors (Gq-coupled): Primarily mediate smooth muscle contraction by activating the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca2+]i).[2]
-
α2-Adrenergic Receptors (Gi-coupled): Inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels, which often leads to smooth muscle contraction and inhibition of neurotransmitter release.[1]
-
β-Adrenergic Receptors (Gs-coupled): Activate adenylyl cyclase, increasing cAMP levels, resulting in effects like heart muscle contraction, smooth muscle relaxation, and glycogenolysis.[1]
Benzylphenylephrine (C₁₆H₁₉NO₂) is structurally related to phenylephrine.[3][4] While phenylephrine is a well-documented selective α1-agonist, the addition of a benzyl group necessitates a full pharmacological workup to determine if and how this modification alters its affinity, selectivity, and functional activity. This guide uses Benzylphenylephrine as a case study for characterizing a novel, putative adrenergic agonist.
Foundational Step: Compound Verification
Before commencing any biological assay, the identity, purity, and stability of the test compound must be rigorously verified. This is a non-negotiable step for data integrity.
-
Identity & Purity: Confirm the molecular weight and structure of your Benzylphenylephrine sample using LC-MS and NMR. Purity should be assessed via HPLC, ideally demonstrating >98% purity.
-
Solubility & Stability: Determine the optimal solvent (e.g., DMSO, ethanol) and assess the compound's stability in solution under storage and assay conditions. A compound that degrades during the experiment will yield misleading results.
Phase I: Determining Receptor Affinity and Selectivity
The first critical question is: which adrenergic receptor subtype(s) does Benzylphenylephrine bind to, and with what affinity? A competitive radioligand binding assay is the gold-standard method to answer this.[5][6]
Protocol 1: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of the unlabeled test compound (Benzylphenylephrine) to compete with a known high-affinity radiolabeled ligand for binding to a specific receptor subtype. The inhibition of radioligand binding is proportional to the affinity of the test compound.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells expressing α1A, α1B, α1D, α2A, β1, β2, etc.).
-
Harvest the cells, wash with ice-cold PBS, and resuspend in a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[5]
-
Lyse the cells using a Dounce homogenizer or polytron.
-
Isolate the membrane fraction by differential centrifugation (e.g., a low-speed spin to remove nuclei, followed by a high-speed spin at ~40,000 x g to pellet membranes).[5][6]
-
Resuspend the membrane pellet in an appropriate buffer, determine the protein concentration (e.g., BCA assay), and store at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4):[5]
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α1 receptors) at a concentration near its Kd.
-
A range of concentrations of Benzylphenylephrine (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle.
-
For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., phentolamine).
-
-
Initiate the reaction by adding the membrane preparation (typically 10-50 µg of protein).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each Benzylphenylephrine concentration.
-
Plot the percent inhibition versus the log concentration of Benzylphenylephrine and fit the data using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Data Presentation:
Summarize the binding affinity data in a table to clearly visualize the selectivity profile of Benzylphenylephrine.
| Receptor Subtype | Radioligand Used | Benzylphenylephrine Ki (nM) |
| α1A | [³H]-Prazosin | Experimental Value |
| α1B | [³H]-Prazosin | Experimental Value |
| α1D | [³H]-Prazosin | Experimental Value |
| α2A | [³H]-Rauwolscine | Experimental Value |
| β1 | [¹²⁵I]-Iodocyanopindolol | Experimental Value |
| β2 | [¹²⁵I]-Iodocyanopindolol | Experimental Value |
Phase II: Assessing Functional Activity & Signaling Pathways
Binding does not equal activation. Functional assays are essential to determine if Benzylphenylephrine is an agonist, antagonist, or has no effect, and to quantify its potency (EC₅₀) and efficacy. Based on the binding results, prioritize assays for the receptors with the highest affinity.
Protocol 2: Calcium Mobilization Assay (for Gq-Coupled Receptors)
Principle: This assay is a direct measure of α1-adrenergic receptor activation. Gq-coupling activates PLC, which generates IP₃, triggering the release of Ca²⁺ from the endoplasmic reticulum into the cytoplasm.[2] This transient increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye.[1][2][7]
Signaling Pathway Diagram:
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the target α1-receptor subtype (e.g., HEK293-α1A) into a 96-well or 384-well black, clear-bottom plate and grow overnight to form a confluent monolayer.[7]
-
-
Dye Loading:
-
Aspirate the growth medium.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1][7]
-
Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[7] Some cell lines may require probenecid to prevent dye leakage.[1][7]
-
-
Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation® or FLIPR®).
-
Set the instrument to record fluorescence kinetically (e.g., excitation ~485 nm, emission ~525 nm) over a period of 60-120 seconds.
-
After establishing a stable baseline reading for a few seconds, the instrument injects a range of concentrations of Benzylphenylephrine into the wells.
-
Continue recording the fluorescence signal to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response versus the log concentration of Benzylphenylephrine.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).
-
Protocol 3: cAMP Accumulation Assay (for Gs/Gi-Coupled Receptors)
Principle: To test for activity at β (Gs-coupled) or α2 (Gi-coupled) receptors, measuring changes in the second messenger cAMP is essential. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method.[8] In this competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.[9]
Step-by-Step Methodology:
-
Cell Stimulation:
-
Harvest cells expressing the target β- or α2-receptor and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Dispense the cell suspension into a 384-well white plate.
-
For Gs (agonist mode): Add varying concentrations of Benzylphenylephrine and incubate for 30-60 minutes.
-
For Gi (antagonist mode on top of an agonist): Add a fixed, sub-maximal concentration of a known agonist (e.g., forskolin to directly activate adenylyl cyclase, or UK 14,304 for α2) followed by varying concentrations of Benzylphenylephrine.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents: a cAMP-d2 analog (acceptor) and a Europium cryptate-labeled anti-cAMP antibody (donor).[10]
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals. A decrease in the HTRF ratio indicates an increase in cellular cAMP (Gs activation), while a reversal of an agonist-induced decrease indicates Gi activation.
-
Plot the HTRF ratio against the log concentration of Benzylphenylephrine to determine the EC₅₀ or IC₅₀.
-
Protocol 4: ERK1/2 Phosphorylation Assay (Convergent Pathway)
Principle: The phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a downstream signaling event common to many GPCRs, including those that couple to Gq, Gi, and even Gs.[11] Measuring phospho-ERK (p-ERK) can therefore serve as a robust and integrated readout of receptor activation. This can be assessed via Western Blot or higher-throughput methods like AlphaScreen or HTRF.[12]
Step-by-Step Methodology (Western Blot):
-
Cell Treatment:
-
Plate cells expressing the target receptor in 6-well plates and grow to ~80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with varying concentrations of Benzylphenylephrine for a short period, typically 5-10 minutes, as ERK activation is often transient.
-
-
Lysis and Protein Quantification:
-
Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 10-20 µg) from each sample and separate them by size using SDS-PAGE.[11]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[12][13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing for Total ERK:
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total-ERK for each sample to determine the fold-change in ERK activation over the unstimulated control.
-
Data Presentation:
Summarize the functional data in a table for easy comparison with binding affinities.
| Receptor Subtype | Assay Type | Potency (EC₅₀ / IC₅₀, nM) | Efficacy (% of Standard Agonist) |
| α1A | Calcium Mobilization | Experimental Value | Experimental Value |
| α1A | p-ERK | Experimental Value | Experimental Value |
| β2 | cAMP Accumulation | Experimental Value | Experimental Value |
| α2A | cAMP Inhibition | Experimental Value | Experimental Value |
Advanced Characterization: Receptor Internalization
Agonist binding often leads to receptor phosphorylation, β-arrestin recruitment, and subsequent internalization of the receptor from the cell surface. Visualizing this process provides further insight into the compound's functional profile.
Protocol 5: Confocal Microscopy for Receptor Internalization
Principle: This method visualizes the translocation of a fluorescently-tagged receptor from the plasma membrane to intracellular vesicles following agonist stimulation.[14][15]
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells stably or transiently expressing the adrenergic receptor of interest fused to a fluorescent protein (e.g., ADRB2-GFP) on glass-bottom dishes or coverslips.[16]
-
-
Treatment:
-
Treat the cells with a saturating concentration of Benzylphenylephrine (or a known agonist as a positive control) for various time points (e.g., 0, 5, 15, 30 minutes).[16]
-
-
Fixation and Imaging:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal laser scanning microscope.
-
-
Analysis:
-
Observe the change in receptor localization. In unstimulated cells, fluorescence should be primarily at the plasma membrane. Following agonist treatment, the fluorescence will appear in punctate structures within the cytoplasm, indicative of receptor internalization into endosomes.[14]
-
Conclusion
The comprehensive characterization of a novel ligand like Benzylphenylephrine requires a systematic, multi-faceted approach. By progressing from binding affinity and selectivity profiling to a suite of functional assays measuring second messengers and downstream signaling events, researchers can build a complete pharmacological dossier. This structured workflow, combining radioligand binding, calcium mobilization, cAMP modulation, and ERK phosphorylation assays, provides the robust data necessary to define Benzylphenylephrine's mechanism of action at adrenergic receptors, paving the way for its potential development as a research tool or therapeutic agent.
References
-
Yang, J., Yan, Y., Xiang, X., Xu, Y., Zhou, N., & Wang, T. (2017). Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. Journal of Visualized Experiments, (122), 55514. [Link]
-
Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e785. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylphenylephrine. PubChem. [Link]
-
Kallol, S., & Shukla, A. K. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 142, 169-180. [Link]
-
Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Cleveland Clinic. [Link]
-
Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. [Link]
-
Yang, J., et al. (2017). Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. Journal of Visualized Experiments. [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]
-
ChemBK. (n.d.). rac Benzyl Phenylephrine. [Link]
-
Yang, J., et al. (2016). Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. Journal of Visualized Experiments. [Link]
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D'Huyvetter, C., et al. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
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Revvity. (2024). How to run a cAMP HTRF assay. YouTube. [Link]
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Veeprho. (n.d.). Benzyl phenylephrine | CAS 286426-31-1. [Link]
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Various Authors. (2012). Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]
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Hool, L. C., & Arthur, P. G. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
-
Yang, J., et al. (2022). Ligand-Activated G Protein- Coupled Receptor Internalization l Protocol Preview. YouTube. [Link]
-
Schiele, F., et al. (2009). G Protein-Coupled Receptor Internalization Assays in the High-Content Screening Format. Methods in Molecular Biology. [Link]
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Trinquet, E., et al. (2014). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies. [Link]
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Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. [Link]
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IOP Conference Series: Earth and Environmental Science. (2018). The preparation of a kind of phenylephrine intermediates. ResearchGate. [Link]
- Google Patents. (n.d.). CN103553942A - Preparation method of phenylephrine hydrochloride impurity.
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Application Notes and Protocols for the Experimental Use of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one in Medicinal Chemistry
Introduction: Unveiling a Potential Adrenergic Modulator
In the landscape of medicinal chemistry, the exploration of novel compounds that can interact with well-validated biological targets remains a cornerstone of drug discovery. The adrenergic system, a critical component of the sympathetic nervous system, presents a family of G-protein coupled receptors (GPCRs) that are implicated in a myriad of physiological processes and pathological conditions.[1] Consequently, the development of selective agonists and antagonists for adrenergic receptor subtypes continues to be an area of intense research.
This document provides a comprehensive guide to the experimental investigation of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one , a structural analog of the well-known α1-adrenergic agonist, phenylephrine.[2] Its chemical architecture suggests a potential interaction with adrenergic receptors, making it a compelling candidate for characterization as a novel pharmacological tool or a lead compound for further therapeutic development. These application notes are designed to provide researchers, scientists, and drug development professionals with the necessary protocols to synthesize, purify, characterize, and evaluate the biological activity of this compound.
Chemical Synthesis and Characterization
A robust and reproducible synthetic route is paramount for obtaining high-purity material for biological evaluation. The following protocol outlines a multi-step synthesis of this compound.
Synthesis Protocol
This synthesis is based on a modification of established procedures for related compounds.[2][3]
Step 1: Protection of the Phenolic Hydroxyl Group of m-Hydroxyacetophenone
-
To a stirred solution of m-hydroxyacetophenone in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine).
-
The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is washed with aqueous solutions to remove the base and any water-soluble byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield m-benzoyloxyacetophenone.
Step 2: Bromination of the Protected Acetophenone
-
The m-benzoyloxyacetophenone is dissolved in a suitable solvent (e.g., glacial acetic acid or chloroform).
-
A solution of bromine in the same solvent is added dropwise to the reaction mixture, often with gentle heating.
-
The reaction progress is monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched, and the product, ω-bromo-m-benzoyloxyacetophenone, is isolated by extraction and purified by recrystallization or column chromatography.
Step 3: Amination with N-methylbenzylamine
-
The ω-bromo-m-benzoyloxyacetophenone is dissolved in an appropriate solvent (e.g., acetonitrile or tetrahydrofuran).
-
N-methylbenzylamine is added to the solution, and the mixture is stirred, possibly with heating, until the reaction is complete as indicated by TLC.
-
The resulting product is the protected form of the target compound.
Step 4: Deprotection to Yield this compound
-
The protected amine from the previous step is subjected to hydrolysis, typically using an acid catalyst such as hydrochloric acid in an aqueous or alcoholic solution.[2]
-
The reaction is heated to facilitate the removal of the benzoyl protecting group.
-
After completion, the reaction mixture is neutralized, and the final product is extracted with an organic solvent.
-
The crude product is then purified, for example, by column chromatography on silica gel.
Purification and Characterization
Purity is critical for accurate biological assessment. The final compound should be purified to >95% purity as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Analytical Characterization of this compound
| Analytical Technique | Expected Data |
| Molecular Formula | C16H17NO2[2][4] |
| Molecular Weight | 255.31 g/mol [4] |
| Appearance | Crystalline solid[2] |
| ¹H NMR | Peaks corresponding to aromatic protons, benzylic protons, N-methyl protons, and methylene protons adjacent to the carbonyl group. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, benzylic carbon, N-methyl carbon, and methylene carbon. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 256.13 |
| HPLC Purity | >95% |
HPLC Protocol for Purity Assessment [5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Biological Evaluation: Probing Adrenergic Receptor Interaction
The structural similarity of this compound to known adrenergic agonists necessitates a thorough in vitro pharmacological characterization.[6][7] The following protocols are designed to determine the binding affinity and functional activity of the compound at key adrenergic receptor subtypes.
Workflow for In Vitro Characterization
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A Validated Stability-Indicating HPLC Method for the Quantification of Phenylephrine EP Impurity E
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated analytical method for the detection and quantification of Phenylephrine EP Impurity E (Benzylphenylephrone) in phenylephrine drug substances. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a technique renowned for its specificity and sensitivity in pharmaceutical analysis. The protocol herein is developed in accordance with the principles outlined by the International Council for Harmonisation (ICH), ensuring that it is fit for its intended purpose in a regulated laboratory environment. We provide a comprehensive guide covering the scientific rationale for methodological choices, a step-by-step experimental protocol, and a complete method validation framework. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Scientific Rationale
Phenylephrine (PHE) is a widely used active pharmaceutical ingredient (API) primarily functioning as a selective α1-adrenergic receptor agonist.[1][2] It is a common component in over-the-counter decongestants and is also used in ophthalmic solutions and as a vasopressor.[2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. The manufacturing process or degradation of the API can lead to the formation of impurities, which, even at trace levels, can impact the product's quality and potentially pose a health risk.
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[3][4][5] This necessitates the development of highly specific and validated analytical methods for impurity profiling.
Phenylephrine EP Impurity E, chemically known as 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride, is a specified impurity in the European Pharmacopoeia (EP) monograph for Phenylephrine Hydrochloride.[6][7][8] Its structure, featuring a ketone group instead of the secondary alcohol found in phenylephrine, represents a potential process-related impurity or degradation product.
The Causality Behind Method Selection:
The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This choice is predicated on several key factors:
-
Versatility: RP-HPLC is adept at separating compounds with a wide range of polarities. Phenylephrine is a relatively hydrophilic basic compound, which can be challenging to retain on traditional C18 columns.[9] Impurity E, with its additional benzyl group, is more hydrophobic. This difference in polarity is the fundamental principle upon which chromatographic separation is achieved.
-
Specificity & Resolution: Modern HPLC columns, particularly those with smaller particle sizes (e.g., < 3 µm), offer high efficiency, enabling baseline separation of the main API peak from closely eluting impurity peaks.[10]
-
Sensitivity: UV detection is highly suitable for this analysis as both phenylephrine and Impurity E contain chromophores that absorb UV light. A low wavelength, such as 215 nm as specified in the EP monograph, provides excellent sensitivity for detecting impurities at trace levels.[7]
-
Regulatory Acceptance: HPLC is the gold-standard and most widely accepted technique for impurity quantification in the pharmaceutical industry.
This application note provides a complete protocol that is not only scientifically sound but also designed to be a self-validating system, ensuring its reliability and compliance with global regulatory expectations.
Analyte and Impurity Profile
A clear understanding of the chemical properties of the target analytes is crucial for method development.
| Property | Phenylephrine Hydrochloride (API) | Phenylephrine EP Impurity E |
| Chemical Name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol hydrochloride[7] | 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride[6][8] |
| Synonyms | (R)-(−)-Phenylephrine hydrochloride[11] | Benzylphenylephrone; Phenylephrine Related Compound E[1][6] |
| CAS Number | 61-76-7[11] | 71786-67-9 (HCl Salt)[1][8][12] |
| Molecular Formula | C₉H₁₃NO₂·HCl[11] | C₁₆H₁₇NO₂·HCl[8] |
| Molecular Weight | 203.67 g/mol [11] | 291.77 g/mol [1] |
| Chemical Structure | HOC₆H₄CH(OH)CH₂NHCH₃·HCl | HOC₆H₄C(=O)CH₂N(CH₃)(CH₂C₆H₅)·HCl |
Analytical Method Workflow
The overall process, from sample receipt to final report generation, follows a structured and logical sequence to ensure data integrity.
Caption: High-level workflow for impurity analysis.
Detailed Experimental Protocol
This protocol is based on the principles outlined in the European Pharmacopoeia for phenylephrine analysis, with optimizations for robustness.[7]
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector. (e.g., Waters Acquity UPLC, Agilent 1260 Infinity II).[13]
-
Column: Waters CORTECS C8, 2.1 x 150 mm, 1.6 µm, or equivalent high-efficiency column. The C8 phase provides a good balance of retention for both the polar API and the more non-polar impurity.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Reference Standards:
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (85%) (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Preparation of Solutions
-
Buffer Solution (pH 2.8): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 2.8 with orthophosphoric acid.
-
Mobile Phase A: Buffer Solution (pH 2.8).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A and Mobile Phase B in a ratio of 93:7 (v/v).
-
Reference Standard Stock Solution (Impurity E): Accurately weigh about 10 mg of Phenylephrine EP Impurity E RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.
-
Phenylephrine Stock Solution: Accurately weigh about 50 mg of Phenylephrine Hydrochloride RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a solution with a nominal concentration of 1.0 mg/mL (1000 µg/mL).
-
System Suitability Solution (SSS): Transfer 1.0 mL of the Reference Standard Stock Solution (Impurity E) into a 10 mL volumetric flask containing 1.0 mL of the Phenylephrine Stock Solution. Dilute to volume with Diluent. This solution contains ~10 µg/mL of Impurity E and ~100 µg/mL of Phenylephrine.
-
Sample Solution: Prepare the sample by accurately weighing a quantity of the phenylephrine drug substance and dissolving it in the Diluent to achieve a final nominal concentration of 1.0 mg/mL.
Chromatographic Conditions
The following conditions are optimized for the separation of Phenylephrine and Impurity E.
| Parameter | Condition |
| Column | Waters CORTECS C8, 2.1 x 150 mm, 1.6 µm |
| Mobile Phase A | Buffer Solution (pH 2.8) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min[13] |
| Column Temperature | 15 °C. Rationale: Lower temperatures can improve the resolution of early-eluting polar compounds from the solvent front and excipients.[13] |
| Detection | UV at 215 nm. Rationale: This wavelength provides high sensitivity for both the API and related substances as per the EP monograph.[7] |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 13.0 | |
| 14.0 | |
| 18.0 |
Note: The gradient is designed to provide good retention and separation for phenylephrine (eluting early) and then increase the organic content to elute the more hydrophobic Impurity E in a reasonable time with good peak shape.[7]
System Suitability Test (SST)
Before commencing any sample analysis, the chromatographic system's performance must be verified. Inject the System Suitability Solution (SSS) five times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | NMT 1.9 for the Phenylephrine peak. Rationale: Ensures symmetrical peaks for accurate integration.[7][15] |
| Resolution (Rs) | Minimum 5 between the Phenylephrine peak and the Impurity E peak. Rationale: Confirms that the two components are baseline separated, which is critical for accurate quantification. |
| Relative Standard Deviation (%RSD) | NMT 5.0% for the peak area of Impurity E from five replicate injections. Rationale: Demonstrates the precision of the injection and system operation. |
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH guidelines.[3][5][16][17]
Caption: Core parameters for analytical method validation.
The following protocols outline the experiments required to validate the method for quantifying Impurity E.
Specificity
Objective: To demonstrate that the method can unequivocally assess Impurity E in the presence of the API, other impurities, and matrix components. Protocol:
-
Inject the Diluent to confirm no interfering peaks at the retention time of Impurity E.
-
Inject a solution of Phenylephrine Hydrochloride RS (1.0 mg/mL).
-
Inject a solution of Phenylephrine EP Impurity E RS (~10 µg/mL).
-
Inject a spiked sample solution containing Phenylephrine (1.0 mg/mL) and Impurity E (~10 µg/mL). Acceptance Criteria: The retention time of the Impurity E peak in the spiked sample must match that of the Impurity E standard. No interfering peaks from the blank or API should be observed at the retention time of Impurity E. The peak purity of Impurity E in the spiked sample should pass if using a PDA detector.[18]
Linearity
Objective: To demonstrate a direct proportional relationship between concentration and detector response. Protocol:
-
Prepare a series of at least five solutions of Impurity E by diluting the Reference Standard Stock Solution. The concentration range should span from the Limit of Quantitation (LOQ) to 150% of the proposed specification limit (e.g., if the limit is 0.1%, the range would cover LOQ to 1.5 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.99.[16] The y-intercept should be insignificant compared to the response at 100% level.
Accuracy
Objective: To demonstrate the closeness of the measured value to the true value. Protocol:
-
Prepare a sample solution of the phenylephrine drug substance.
-
Spike the sample with Impurity E at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate.
-
Analyze the unspiked and spiked samples.
-
Calculate the percent recovery of the added impurity. Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.[13]
Precision
Objective: To assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision):
-
Protocol: Prepare six individual sample solutions of phenylephrine spiked with Impurity E at the 100% specification limit. Analyze all six samples.
-
Acceptance Criteria: The %RSD of the calculated impurity amount should be NMT 5.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of data should meet predefined criteria, demonstrating the method's ruggedness.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest concentration of Impurity E that can be reliably quantified and detected. Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.
-
Based on Standard Deviation of the Response and the Slope: Prepare and inject a series of blank solutions and calculate the standard deviation of the response. Use the slope of the linearity curve to calculate LOD and LOQ. Acceptance Criteria: The LOQ concentration must be verified for acceptable precision and accuracy.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (±10%, e.g., 0.27 and 0.33 mL/min).
-
Column Temperature (±5 °C, e.g., 10 °C and 20 °C).
-
Mobile Phase pH (±0.2 units, e.g., pH 2.6 and 3.0).
-
-
Inject the System Suitability Solution and a spiked sample for each condition. Acceptance Criteria: The system suitability criteria must be met for all tested conditions. The change in the calculated impurity percentage should be insignificant.[13]
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the RT of the analyte; Resolution > 5; Peak purity passes. |
| Linearity | Correlation coefficient (r²) ≥ 0.99.[16] |
| Range | From LOQ to 150% of the specification limit.[4] |
| Accuracy | Mean recovery between 90.0% - 110.0%.[13] |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: Within defined lab limits. |
| LOQ | S/N ratio ≈ 10; demonstrated with acceptable precision and accuracy.[16] |
| Robustness | System suitability parameters are met under all varied conditions. |
Data Analysis and Calculation
The amount of Phenylephrine EP Impurity E in a sample is calculated using the external standard method.
Formula for Calculation:
Percentage Impurity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100
Where:
-
Area_Sample: Peak area of Impurity E in the sample chromatogram.
-
Area_Standard: Average peak area of Impurity E in the reference standard chromatogram.
-
Conc_Standard: Concentration of Impurity E in the reference standard solution (e.g., in mg/mL).
-
Conc_Sample: Concentration of the phenylephrine sample (e.g., in mg/mL).
-
Purity_Standard: Purity of the Impurity E reference standard (as a decimal, e.g., 0.995 for 99.5%).
Conclusion
The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of Phenylephrine EP Impurity E in phenylephrine drug substances. The comprehensive explanation of the rationale behind the methodological choices, coupled with a rigorous validation protocol based on ICH Q2(R2) guidelines, ensures that this method is suitable for implementation in a regulated quality control laboratory. Adherence to this protocol will enable reliable monitoring of this critical impurity, contributing to the overall safety and quality of phenylephrine-containing pharmaceutical products.
References
-
Fawcett, J. P., et al. (n.d.). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. National Institutes of Health. [Link]
-
HPLC Methods for analysis of Phenylephrine. (n.d.). HELIX Chromatography. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. [Link]
-
Phenylephrine EP Impurity E | 71786-67-9. (n.d.). SynZeal. [Link]
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PHENYLEPHRINE HYDROCHLORIDE Phenylephrini hydrochloridum. (2014, April 2). European Pharmacopoeia 7.0. [Link]
-
Gadhave, M., et al. (2022, June 19). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. BEPLS. [Link]
-
Al-Sabha, W. K. (n.d.). Determination of phenylephrine hydrochloride in pharmaceutical preparations using spectrophotometric method. SciSpace. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
-
Impurity profiling of multicomponent cough syrup containing Brompheniramine, Dextromethorphan and Phenylephrine by RP-HPLC with PDA detector. (2025, November 17). ResearchGate. [Link]
-
Accurate Phenylephrine Hydrochloride Impurity Profiling. (n.d.). Greyhound Chromatography. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Phenylephrine EP Impurity E (HCl Salt) | CAS 71786-67-9. (n.d.). Veeprho. [Link]
-
Rao, G. S., et al. (2021, December 1). STABILITY INDICATING HPLC METHOD FOR PARACETAMOL, CAFFEINE, PHENYLEPHRINE HCL, CHLORPHENAMINE MALEATE AND ITS IMPURITIES IN FLUCOLD TABLET DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. [Link]
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Phenylephrine EP Impurity E. (n.d.). HTS Biopharma. [Link]
-
Phenylephrine. (n.d.). PubChem, National Institutes of Health. [Link]
-
USP Monographs: Phenylephrine Hydrochloride. (n.d.). USP-NF. [Link]
-
Phenylephrine Hydrochloride. (2018, November 15). Regulations.gov. [Link]
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Application Notes and Protocols for Cell-Based Assays Involving Benzylphenylephrone and Related Adrenergic Compounds
Introduction: Unveiling the Pharmacological Profile of Phenylephrone Analogs
In the landscape of drug discovery and development, particularly concerning adrenergic signaling, the comprehensive characterization of novel compounds is paramount. Benzylphenylephrone, a known impurity and structural analog of the widely used α1-adrenergic receptor agonist phenyleylephrine, presents a compelling case for detailed pharmacological investigation.[1] While phenylephrine's mechanism of action is well-documented, the biological activities of its related compounds, such as Benzylphenylephrone, are often less understood.[2][3] This application note provides a strategic guide for researchers, scientists, and drug development professionals to meticulously dissect the cellular effects of Benzylphenylephrone and other phenylephrine-related molecules.
This document deviates from a rigid template, instead offering a logically structured approach to empower researchers with the rationale behind experimental choices. We will delve into the core cell-based assays essential for characterizing compounds targeting G-protein coupled receptors (GPCRs), with a specific focus on the α1-adrenergic receptor, a key player in smooth muscle contraction, vasoconstriction, and various physiological processes.[4][5] The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
The Scientific Foundation: Understanding α1-Adrenergic Receptor Signaling
Benzylphenylephrone, as a phenylephrine analog, is hypothesized to interact with adrenergic receptors. Phenylephrine is a selective agonist for the α1-adrenergic receptor, which is a member of the Gq/11 family of G-protein coupled receptors.[6] Upon agonist binding, a conformational change in the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration is a hallmark of α1-adrenergic receptor activation and a primary readout in many functional assays.[7] Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to a cascade of cellular responses.
Visualizing the Pathway: α1-Adrenergic Receptor Signaling Cascade
Caption: α1-Adrenergic receptor signaling pathway.
A Multi-Faceted Approach to Characterization: Key Cell-Based Assays
A thorough investigation of Benzylphenylephrone's biological activity necessitates a tiered approach, moving from receptor interaction to functional cellular outcomes.
Primary Screening: Intracellular Calcium Flux Assay
The most direct and rapid method to assess the functional consequence of α1-adrenergic receptor activation is to measure the resulting increase in intracellular calcium. This assay is highly amenable to high-throughput screening and provides a robust initial assessment of a compound's agonist or antagonist properties.
This assay utilizes fluorescent calcium indicators, such as Fluo-4 AM or Indo-1 AM, which are cell-permeant and become fluorescent upon binding to free calcium in the cytoplasm. An increase in fluorescence intensity directly correlates with a rise in intracellular calcium levels.
-
Cell Culture: Seed a suitable cell line (e.g., HEK293 or CHO cells stably expressing the human α1A, α1B, or α1D adrenergic receptor) in a black, clear-bottom 96-well or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically between 1-5 µM.
-
Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of Benzylphenylephrone and a reference agonist (e.g., phenylephrine or norepinephrine) in the assay buffer.
-
For antagonist screening, prepare a dilution series of the test compound and a fixed concentration of the reference agonist (typically at its EC80 value).
-
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Inject the compound dilutions into the respective wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizing the Workflow: Calcium Flux Assay
Caption: Workflow for a cell-based calcium flux assay.
Confirmatory Assay: Inositol Monophosphate (IP1) Accumulation Assay
To confirm that the observed calcium flux is indeed mediated by the Gq pathway, a more specific assay measuring a downstream product of PLC activation is recommended. Due to the very short half-life of IP3, measuring its more stable downstream metabolite, inositol monophosphate (IP1), is a more robust approach for screening purposes.
This assay typically utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology. In the presence of lithium chloride (LiCl), which blocks the degradation of IP1, the accumulated IP1 competes with an HTRF-labeled IP1 tracer for binding to a specific anti-IP1 antibody labeled with a fluorescent donor. A decrease in the HTRF signal is proportional to the amount of IP1 produced by the cells.
-
Cell Culture and Stimulation:
-
Culture cells expressing the α1-adrenergic receptor in a suitable microplate.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl.
-
Add the desired concentrations of Benzylphenylephrone or a reference agonist.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the HTRF lysis buffer containing the labeled IP1 tracer and the anti-IP1 antibody.
-
Incubate at room temperature for at least 1 hour to allow for the competitive binding to reach equilibrium.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot it against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Downstream Signaling: Reporter Gene Assays
To investigate the broader cellular consequences of α1-adrenergic receptor activation by Benzylphenylephrone, reporter gene assays can be employed. These assays measure the transcriptional activity of specific signaling pathways that are modulated by the Gq cascade.
A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific response element that is recognized by a transcription factor activated by the signaling pathway of interest. For the Gq pathway, response elements for transcription factors like NFAT (Nuclear Factor of Activated T-cells), which is activated by calcium signaling, or SRE (Serum Response Element), which can be activated by PKC, are commonly used.
-
Cell Transfection:
-
Co-transfect a suitable host cell line (e.g., HEK293) with an expression vector for the α1-adrenergic receptor and a reporter plasmid containing the luciferase gene under the control of an NFAT response element.
-
A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Cell Plating and Stimulation:
-
Plate the transfected cells in a white, opaque microplate.
-
After allowing the cells to adhere and recover, stimulate them with various concentrations of Benzylphenylephrone or a reference agonist.
-
Incubate for a period sufficient for gene transcription and translation to occur (typically 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.[8]
-
Quantitative Data Presentation: Comparative Potency of Adrenergic Agonists
To provide context for the experimental results obtained with Benzylphenylephrone, it is crucial to compare its potency with that of known α1-adrenergic agonists. The following table summarizes typical EC50 values for common agonists in relevant cell-based assays.
| Agonist | Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |
| Phenylephrine | α1A | Calcium Mobilization | CHO | 10 - 100 | [4] |
| α1B | Calcium Mobilization | CHO | 50 - 200 | [4] | |
| α1D | Calcium Mobilization | CHO | 100 - 500 | [4] | |
| Norepinephrine | α1A | Calcium Mobilization | Rabbit Aortic Smooth Muscle Cells | ~280 | [9] |
| α1 (general) | IP3 Accumulation | Rat Tail Artery | Not specified | [10] | |
| α1 (general) | Contraction | Mouse Vas Deferens | 5160 | [11] | |
| Epinephrine | α2A | GTPase Activity | Human Platelet Membranes | 200 | [12] |
Note: EC50 values can vary significantly depending on the specific cell line, receptor expression level, and assay conditions.
Conclusion: A Pathway to Comprehensive Pharmacological Profiling
The suite of cell-based assays described in this application note provides a robust framework for the detailed pharmacological characterization of Benzylphenylephrone and other phenylephrine-related compounds. By systematically evaluating a compound's ability to elicit key events in the α1-adrenergic signaling cascade, from the initial calcium transient to downstream gene expression, researchers can build a comprehensive profile of its biological activity. This multi-tiered approach, grounded in a solid understanding of the underlying cell biology, is essential for identifying and validating novel therapeutic leads and for ensuring the safety and efficacy of pharmaceutical agents.
References
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Adrenergic Receptor Chart. (n.d.). Scribd. Retrieved from [Link]
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Adrenergic Receptor Chart. (n.d.). Scribd. Retrieved from [Link]
- Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 9(4), e00799.
- Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 9(4), e00799.
- Ruffolo, R. R. Jr. (1985). Relative agonist potency as a means of differentiating alpha-adrenoceptors and alpha-adrenergic mechanisms. Clinical Science (London, England: 1979), 68 Suppl 10, 9s–14s.
- Wang, Y. G., et al. (2005). Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes. The Journal of Physiology, 567(Pt 1), 267–283.
- Tsu-Chung, C., et al. (1993). Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes. Biochemical Pharmacology, 46(11), 2021-2028.
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Alpha-adrenergic agonist. (n.d.). In Wikipedia. Retrieved from [Link]
-
EC50 values for noradrenaline, in the absence or presence of... (n.d.). ResearchGate. Retrieved from [Link]
- Miranda-Cardenas, Y., et al. (2002). Norepinephrine and ATP are synergistic in the mouse vas deferens preparation. Journal of Pharmacology and Experimental Therapeutics, 302(2), 643-649.
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Why is phenylephrine going to alpha one adrenergic receptor? (2021, December 6). Quora. Retrieved from [Link]
- Khan, M. H., et al. (2002). Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A. The Journal of Pharmacology and Experimental Therapeutics, 301(2), 565-573.
- Dux, M., et al. (2019). High-dose Phenylephrine Increases Meningeal Blood Flow Through TRPV1 Receptor Activation and Release of Calcitonin Gene-Related Peptide. The Journal of Headache and Pain, 20(1), 83.
-
Relationship between EC50 values of the different -adrenergic drugs... (n.d.). ResearchGate. Retrieved from [Link]
- Yang, Y., et al. (2019). Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway. Shock (Augusta, Ga.), 52(1), 122–133.
-
Effect of Phenylephrine on Intracellular Calcium Levels in Human Aortic... (n.d.). ResearchGate. Retrieved from [Link]
- Nyman, E., et al. (2015). Mathematical modeling improves EC50 estimations from classical dose-response curves. The FEBS Journal, 282(16), 3245–3255.
-
BENZYLPHENYLEPHRONE. (n.d.). Gsrs. Retrieved from [Link]
- Wang, Y. G., et al. (2005). Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes. The Journal of Physiology, 567(Pt 1), 267–283.
-
Phenylephrine. (n.d.). In Wikipedia. Retrieved from [Link]
- Nishimura, J., et al. (1988). Norepinephrine and GTP-gamma-S increase myofilament Ca2+ sensitivity in alpha-toxin permeabilized arterial smooth muscle.
- T-St. C., & Williamson, J. R. (1990). Norepinephrine stimulates the direct breakdown of phosphatidyl inositol in rat tail artery. The Journal of Biological Chemistry, 265(29), 17512-17519.
-
BENZYLPHENYLEPHRONE. (n.d.). precisionFDA. Retrieved from [Link]
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BENZYLPHENYLEPHRONE HYDROCHLORIDE. (n.d.). Gsrs. Retrieved from [Link]
- Paladini, M. S., et al. (2014). ALPHA-1 ADRENORECEPTORS MODULATE GABA RELEASE ONTO VENTRAL TEGMENTAL AREA DOPAMINE NEURONS. Neuroscience, 258, 350–360.
- Huang, X., et al. (2014). A novel ERα-mediated reporter gene assay for screening estrogenic/antiestrogenic chemicals based on LLC-MK2 cells. Toxicology Mechanisms and Methods, 24(9), 627-632.
- F-Larsen, P., et al. (1983). Epinephrine sensitivity with respect to metabolic rate and other variables in women. American Journal of Physiology-Endocrinology and Metabolism, 245(5), E431-E442.
Sources
- 1. Benzyl Phenylephrone Hydrochloride | LGC Standards [lgcstandards.com]
- 2. quora.com [quora.com]
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- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel ERα-mediated reporter gene assay for screening estrogenic/antiestrogenic chemicals based on LLC-MK2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norepinephrine and GTP-gamma-S increase myofilament Ca2+ sensitivity in alpha-toxin permeabilized arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norepinephrine stimulates the direct breakdown of phosphatidyl inositol in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norepinephrine and ATP are synergistic in the mouse vas deferens preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
An Application Note on the Mass Spectrometric Characterization of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analysis of this compound, a key phenylethanolamine derivative, using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS). Known by synonyms such as Benzylphenylephrone and as Phenylephrine EP Impurity E, this compound's structural elucidation is critical for quality control in pharmaceutical development and related research fields.[1][2][3] We present detailed, field-proven protocols for sample preparation, direct infusion analysis, and fragmentation studies. The core of this note is a mechanistically-grounded explanation of the compound's fragmentation pathway, designed to provide researchers with the expertise to identify this molecule and similar structures with high confidence.
Introduction and Scientific Context
This compound is a β-amino ketone structurally related to the widely used decongestant phenylephrine.[1] Its presence as a potential impurity or synthetic intermediate necessitates robust analytical methods for its unambiguous identification and quantification.[4][5] Mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), offers unparalleled sensitivity and structural specificity for this class of molecules.[6]
Unlike classical electron ionization (EI), which often leads to excessive fragmentation and the absence of a molecular ion, ESI preserves the intact molecule as a protonated species, [M+H]⁺.[7] This allows for the precise determination of molecular weight and provides a stable precursor for subsequent fragmentation analysis (MS/MS). This application note details the logical workflow, from sample preparation to spectral interpretation, required for the comprehensive mass spectrometric analysis of this target analyte.
Analyte Chemical Properties
A precise understanding of the analyte's properties is the foundation of any analytical method development.
| Property | Value | Source |
| IUPAC Name | 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone | PubChem[2] |
| CAS Number | 56917-44-3 | PubChem[2][8] |
| Molecular Formula | C₁₆H₁₇NO₂ | PubChem[2] |
| Average Molecular Weight | 255.31 g/mol | PubChem[2] |
| Monoisotopic Mass | 255.125929 Da | PubChem[2] |
Experimental Design and Methodological Rationale
The successful analysis of this molecule hinges on a carefully designed experimental workflow. The choices of ionization, sample preparation, and analysis mode are dictated by the chemical nature of the analyte.
Caption: Overall workflow for MS analysis.
Choice of Ionization: Electrospray Ionization (ESI)
The analyte possesses two key functional groups that dictate the choice of ionization: a tertiary amine and a phenolic hydroxyl group.
-
Positive Ion Mode ([M+H]⁺): The tertiary amine is basic and readily accepts a proton in an acidic solution, making it ideal for positive mode ESI. This is the recommended mode for achieving the highest sensitivity. The addition of a small amount of acid (e.g., formic acid) to the solvent enhances protonation.[9]
-
Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group is acidic and can be deprotonated to form a [M-H]⁻ ion, particularly in a basic solution. While viable, signal intensity for phenolic compounds in negative mode can be variable and is often lower than for protonated amines in positive mode.[10][11][12]
Therefore, all subsequent protocols are optimized for positive ion ESI .
Detailed Experimental Protocols
These protocols are designed for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
Protocol 1: Sample Preparation
Objective: To prepare the analyte in a solution compatible with ESI-MS that promotes efficient ionization.
Materials:
-
This compound standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS Grade)
Procedure:
-
Stock Solution: Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution. For direct infusion, a final concentration of 1-10 µg/mL is typically sufficient.
-
Final Solvent System: The final dilution should be made in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid . This solvent composition provides excellent solubility and promotes the formation of the [M+H]⁺ ion.
Protocol 2: Full Scan MS Analysis by Direct Infusion
Objective: To determine the accurate mass of the protonated molecular ion ([M+H]⁺).
Procedure:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Load the prepared sample solution (from Protocol 1) into a syringe and place it in an infusion pump connected to the ESI source.
-
Set the instrument to acquire data in positive ion, full scan mode over a mass range of m/z 100-500.
-
Begin the infusion at a flow rate of 5-10 µL/min.
-
Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.
Typical Instrument Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | To generate the [M+H]⁺ ion. |
| Capillary Voltage | 3.0 – 4.0 kV | To create a stable electrospray. |
| Cone/Nozzle Voltage | 20 – 40 V | Low voltage to minimize in-source fragmentation. |
| Source Temperature | 120 – 150 °C | To aid in desolvation. |
| Desolvation Gas Flow | 600 – 800 L/hr (N₂) | To evaporate solvent from the charged droplets. |
| Desolvation Temp. | 350 – 450 °C | To ensure complete desolvation. |
Expected Result: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 256.1332 , corresponding to the molecular formula [C₁₆H₁₈NO₂]⁺.
Protocol 3: Tandem MS (MS/MS) Product Ion Scan
Objective: To structurally characterize the molecule by fragmenting the precursor ion and analyzing the resulting product ions.
Procedure:
-
Set the mass spectrometer to MS/MS or "Product Ion Scan" mode.
-
In the first mass analyzer (Q1), select the m/z of the precursor ion determined in Protocol 2 (m/z 256.1).
-
In the collision cell (q2), apply a range of collision energies (e.g., a ramp from 10-40 eV) using an inert collision gas (e.g., Argon). A ramped energy ensures that both low-energy (stable fragments) and high-energy fragments are observed in a single experiment.
-
In the second mass analyzer (Q3/TOF), scan a mass range (e.g., m/z 40-260) to detect all resulting product ions.
Fragmentation Pathway and Structural Elucidation
The MS/MS spectrum of [M+H]⁺ is dominated by cleavages at the bonds adjacent to the nitrogen atom and the carbonyl group, which are chemically labile sites. The fragmentation pattern provides a definitive fingerprint of the molecule's structure.
Sources
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- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone | 52093-42-2 | Benchchem [benchchem.com]
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- 7. Phenylethanolamine [webbook.nist.gov]
- 8. This compound | 56917-44-3 [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
- 11. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
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Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide to Improve the Yield of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one Synthesis
Answering the user's request.
Introduction
Welcome to the technical support center for the synthesis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one (CAS 56917-44-3). This α-amino ketone is a critical intermediate in the pharmaceutical industry, notably in the synthesis of phenylephrine[1][2]. Achieving a high yield of this compound is paramount for process efficiency and cost-effectiveness. The most common synthetic route involves a two-step process: the α-bromination of 3-hydroxyacetophenone followed by nucleophilic substitution with N-benzylmethylamine.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. It provides not only procedural solutions but also delves into the underlying chemical principles to empower you to make informed, data-driven decisions during your synthesis.
Overall Synthetic Workflow
The synthesis is typically approached via the pathway illustrated below. A key decision point is whether to protect the phenolic hydroxyl group prior to bromination to prevent unwanted side reactions.
Sources
Technical Support Center: Solubility of Benzylphenylephrone and its Analogs
Compound Identification Note: Initial searches indicate that "Benzylphenylephrone" is not a standard chemical name. However, it is recognized as "Phenylephrine Related Compound E," an impurity of Phenylephrine.[1][2][3] Given its structural relationship and the common solubility challenges encountered with similar compounds, this guide will focus on the well-documented parent compound, Phenylephrine , as a primary model. The principles and troubleshooting steps discussed are broadly applicable to its derivatives, including Benzylphenylephrone.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental physicochemical properties of Phenylephrine that govern its solubility in polar solvents. Understanding these principles is the first step in troubleshooting experimental issues.
Key Physicochemical Properties
A compound's solubility is dictated by its structure, polarity, and ionization state. For Phenylephrine, the key attributes are summarized below.
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₉H₁₃NO₂ | - | [4] |
| Molecular Weight | 167.21 g/mol | Affects mass-to-volume calculations. | [4] |
| Form | Free Base | White to off-white solid. | [4] |
| pKa | 8.77 - 8.97 | The secondary amine is protonated at physiological pH, increasing aqueous solubility. | [5][6] |
| logP | -0.31 | Indicates the compound is hydrophilic, favoring polar solvents. | [6][7] |
| Common Salt Form | Hydrochloride (HCl) | The salt form is significantly more water-soluble than the free base. | [8][9] |
Frequently Asked Questions (FAQs)
Q1: Why is my Phenylephrine (or its analog) not dissolving well in water, even though it's supposed to be soluble?
A1: There are several common reasons for this issue:
-
Incorrect Form: You might be using the free base form instead of the more common and highly soluble hydrochloride (HCl) salt .[10][11] The free base is only slightly soluble in water, whereas the HCl salt is freely soluble.[4][12]
-
pH of the Solvent: Phenylephrine's solubility is highly pH-dependent. The secondary amine group has a pKa around 8.9.[5][6] In acidic to neutral solutions (pH < 8), this group is protonated, forming a positively charged ammonium ion. This ionic form is readily solvated by polar water molecules. If your water is slightly alkaline, or if you are using an unbuffered solution, the compound may remain in its less soluble, neutral free base form.
-
Temperature: While Phenylephrine HCl is soluble at room temperature, solubility can be increased with gentle warming. However, be cautious, as elevated temperatures can accelerate degradation.[13]
-
Purity: If using a synthesized analog like Benzylphenylephrone, impurities can significantly impact solubility.
Q2: What is the difference between the free base and the hydrochloride salt, and which one should I use?
A2: The free base is the neutral form of the Phenylephrine molecule. The hydrochloride (HCl) salt is formed by reacting the basic amine group on Phenylephrine with hydrochloric acid. This creates an ionic compound, phenylephrine hydrochloride, which is far more polar and thus "freely soluble" in water and ethanol.[5][9][12] For most aqueous applications, the HCl salt is the required form .[8][10] The free base is typically used in non-polar organic synthesis.
Q3: What is the optimal pH for dissolving and maintaining Phenylephrine in an aqueous solution?
A3: The optimal pH range for a stable Phenylephrine HCl solution is between 4.5 and 5.5.[11][13] In this acidic range, the molecule is fully protonated (soluble) and also exhibits greater stability against oxidative degradation.[13] Solutions that are too alkaline can lead to the precipitation of the free base and increase the rate of degradation.
Q4: Can I use solvents other than water?
A4: Yes. Phenylephrine HCl is freely soluble in ethanol.[5][10] It is also soluble in organic solvents like DMSO and DMF (approx. 20-25 mg/mL). However, for biological experiments, it's crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then make further dilutions into your aqueous buffer. Ensure the final concentration of the organic solvent is low, as it can have physiological effects.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step protocols to resolve common solubility and stability issues encountered in the lab.
Troubleshooting Workflow for Dissolution Failure
If you encounter a compound that will not dissolve, follow this systematic approach.
Protocol 1: Dissolving Phenylephrine HCl in Aqueous Buffer
This protocol is for preparing a stock solution directly in an aqueous medium.
Materials:
-
Phenylephrine HCl powder
-
Target aqueous buffer (e.g., PBS, Saline)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of Phenylephrine HCl powder.
-
Add Solvent: Add approximately 80% of the final desired volume of your aqueous buffer.
-
Mix: Vortex the solution vigorously for 1-2 minutes. Many compounds will dissolve at this stage.[14]
-
Check for Clarity: If the solution is not perfectly clear or contains visible particulates, proceed to the next step.
-
Measure pH: Calibrate your pH meter and measure the pH of the solution.
-
Adjust pH (if necessary): If the pH is above 6.0, add 0.1 M HCl dropwise while continuously stirring. Monitor the pH until it is within the optimal range of 4.5-5.5.[13] The solution should become clear as the pH is lowered.
-
Apply Gentle Heat/Sonication: If particulates remain, place the vial in a 37°C water bath or a sonicator for 5-10 minutes. Avoid aggressive heating.
-
Final Volume: Once fully dissolved, add the remaining buffer to reach the final target volume and mix thoroughly.
-
Storage: For stability, protect the solution from light by using an amber vial or wrapping it in foil.[13] Store at controlled room temperature or refrigerate as needed for your experiment's duration.[13][15]
Protocol 2: Preparing a Concentrated Stock in an Organic Solvent
This method is useful for achieving high concentrations or for compounds like the free base form that have poor aqueous solubility.
Materials:
-
Phenylephrine (HCl or free base) powder
-
Anhydrous DMSO or Ethanol (200 proof)
-
Microcentrifuge tubes or glass vials
Procedure:
-
Weigh Compound: Weigh the desired amount of powder into a suitable vial.
-
Add Organic Solvent: Add the organic solvent to achieve the desired stock concentration (e.g., 20 mg/mL in DMSO).
-
Dissolve: Vortex thoroughly until the solid is completely dissolved. The compound should dissolve readily in these solvents.
-
Storage: Store the organic stock solution at -20°C for long-term stability. Purging the vial with an inert gas like argon or nitrogen can further protect against oxidation.[13]
-
Application: For experiments, dilute this concentrated stock into your final aqueous medium. Ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid affecting the experimental system.
Part 3: Understanding the Chemistry of Solubility
A deeper understanding of the molecular interactions involved can help preempt solubility problems.
Ionization State and pH
The key to Phenylephrine's aqueous solubility is the ionization of its secondary amine. At a pH below its pKa, the amine accepts a proton, gaining a positive charge that interacts favorably with the polar water molecules.
Solution Stability Considerations
Once dissolved, maintaining the integrity of the compound is critical.
-
Oxidation: The phenolic group is susceptible to oxidation, which can be accelerated by oxygen and metal ions. Using a chelating agent like EDTA or an antioxidant like sodium metabisulfite can mitigate this.[13]
-
Photodegradation: Exposure to light, especially UV, can cause degradation and discoloration. Always protect solutions from light.[13][16] Studies have shown that phenylephrine solutions stored in the dark are stable for over 100 days, while those exposed to fluorescent light can degrade by over 35%.[16]
-
Temperature: Elevated temperatures accelerate all degradation pathways. Store stocks appropriately.[13]
By understanding the chemical properties of Phenylephrine and its analogs and following these systematic troubleshooting guides, researchers can effectively overcome solubility challenges and ensure the integrity and reproducibility of their experiments.
References
-
The Merck Index Online. (n.d.). Phenylephrine. Royal Society of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6041, Phenylephrine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylephrine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284443, Phenylephrine hydrochloride. Retrieved from [Link]
-
Storms, H., et al. (2014). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags. Canadian Journal of Hospital Pharmacy. Retrieved from [Link]
-
Lovett, K., et al. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Juniper Publishers. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenylephrine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of phenylephrine 200 µg/mL and 400 µg/mL repackaged in 250 mL PVC bags and stored at room temperature. Retrieved from [Link]
-
Patel, J. A., et al. (1976). Stability of Phenylephrine Hydrochloride Nasal Drops. American Journal of Health-System Pharmacy. Retrieved from [Link]
-
precisionFDA. (n.d.). BENZYLPHENYLEPHRONE. Retrieved from [Link]
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GSRS. (n.d.). BENZYLPHENYLEPHRONE HYDROCHLORIDE. Retrieved from [Link]
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ExportersIndia. (n.d.). Benzylphenylephrone (Phenylephrine related compound E - USP). Retrieved from [Link]
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Cleveland Clinic. (n.d.). Phenylephrine Dissolving Film. Retrieved from [Link]
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Cleveland Clinic. (n.d.). Phenylephrine oral dissolving tablet. Retrieved from [Link]
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Chemical Synthesis. (n.d.). BENZYLPHENYLEPHRONE. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Phenylbutazone / Official Monographs for Part I. Retrieved from [Link]
-
CHEO ED Outreach. (n.d.). Phenylephrine HCl. Retrieved from [Link]
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European Pharmacopoeia. (2014). PHENYLEPHRINE HYDROCHLORIDE. Retrieved from [Link]
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EMed. (n.d.). Phenylephrine Preparation. Retrieved from [Link]
- Google Patents. (n.d.). WO2009076165A1 - Phenylephrine pharmaceutical formulations and compositions for transmucosal absorption.
-
GSRS. (n.d.). BENZYLPHENYLEPHRONE. Retrieved from [Link]
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Technical Support Center: Stability of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution.
Disclaimer: this compound is recognized as a key intermediate and impurity of Phenylephrine (Phenylephrine EP Impurity E).[1][2] Due to the limited direct stability data on this specific intermediate, this guide leverages the extensive body of knowledge on the stability of Phenylephrine, a structurally analogous compound. The principles and methodologies discussed here provide a robust framework for your experimental design and troubleshooting efforts.
Part 1: Understanding the Stability Profile
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Based on the behavior of the structurally similar compound, Phenylephrine, the primary degradation pathways to anticipate are:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by oxygen, metal ions, and light. This can lead to the formation of colored degradation products.[3][4]
-
Hydrolysis: The molecule can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of chemical bonds.[5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation and discoloration.[4][7]
-
Adduct Formation: In the presence of certain molecules, such as maleic acid which can be present as a counter-ion in other active pharmaceutical ingredients (e.g., chlorpheniramine maleate), there is a potential for adduct formation.[8][9][10]
Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
For Phenylephrine, a pH range of 4.5 to 6.0 has been found to be optimal for its stability in solution, minimizing the formation of specific adducts and other degradants.[8][11] It is highly recommended to perform pH stability profiling for this compound to determine its specific optimal pH range.
Q3: How does temperature affect the stability of the solution?
As with most chemical compounds, elevated temperatures will accelerate the rate of degradation.[12] For long-term storage, refrigeration (2-8 °C) or even freezing (-20 °C) is advisable.[13][14] Short-term storage at controlled room temperature (20-25°C) may be acceptable, but this should be validated by stability studies.[15][16]
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the phenolic group, often accelerated by light exposure or high pH.[8][17] | 1. Protect from light: Store solutions in amber-colored vials or protect them from light.[4][18] 2. Control pH: Buffer the solution to a slightly acidic pH (e.g., 4.5-6.0).[8][17] 3. Inert Atmosphere: Prepare solutions under an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen.[4][11] 4. Add Antioxidants: Consider the addition of antioxidants like sodium metabisulfite or sodium bisulfite.[4][17] |
| Unexpected Peaks in Chromatogram | Degradation of the compound or interaction with excipients. | 1. Conduct Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[5][12][16] 2. Evaluate Excipient Compatibility: Assess the compatibility of the compound with all formulation components.[8][9] |
| Loss of Potency Over Time | Chemical degradation due to one or more of the factors mentioned above (pH, temperature, light, oxidation). | 1. Review Storage Conditions: Ensure the solution is stored at the appropriate temperature and protected from light.[13][15] 2. Optimize Formulation: Adjust the pH and consider adding stabilizers like antioxidants or chelating agents (e.g., EDTA).[4] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to elucidate the stability of this compound under various stress conditions.
Caption: Forced Degradation Workflow
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl and reflux at 60°C for a specified duration.[5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH and reflux at 60°C for a specified duration.[5]
-
Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide at room temperature.[4][5]
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C) for a defined period.[5][12]
-
Photolytic Degradation: Expose the stock solution to UV light or direct sunlight.[4][19]
-
-
Sample Preparation for Analysis: After exposure to stress conditions, cool the samples to room temperature. Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of this compound and its potential degradation products.
Caption: RP-HPLC Method Overview
Method Parameters (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of a buffer (e.g., 5mM ammonium acetate, pH 4.7) and an organic solvent (e.g., methanol) in an isocratic or gradient elution.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Approximately 272 nm.[5]
-
Injection Volume: 20 µL.[20]
-
Column Temperature: 30°C.[5]
System Suitability: Before sample analysis, the chromatographic system should be evaluated for its suitability by assessing parameters such as theoretical plates, tailing factor, and the reproducibility of replicate injections of a standard solution.
Part 4: Formulation Strategies for Enhanced Stability
To improve the stability of this compound in solution, consider the following formulation strategies:
Caption: Key Stability Enhancement Strategies
-
pH Adjustment and Buffering: Maintain the pH of the solution within the optimal range using a suitable buffer system.[8][17]
-
Addition of Antioxidants: Incorporate antioxidants to prevent oxidative degradation.[4][17]
-
Inclusion of Chelating Agents: Use chelating agents like disodium edetate (EDTA) to sequester trace metal ions that can catalyze oxidation.[4]
-
Protection from Light: Store the solution in light-resistant containers.[4][18]
-
Controlled Storage Temperature: Store solutions at recommended low temperatures.[13][15]
-
Use of an Inert Atmosphere: During manufacturing and packaging, purging with an inert gas can displace oxygen and enhance stability.[4][11]
References
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Jansen, J., Oldland, A., & Kiser, T. (2014). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags. Hospital pharmacy, 49(7), 643–647. [Link]
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Dib, P. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Juniper Publishers. [Link]
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Dib, P. (2023). "Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags". ResearchGate. [Link]
-
Pütz, M., & Geyer, R. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. PubMed. [Link]
-
Pawar, S. D., et al. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 6(4), 18-23. [Link]
-
Patel, J. A., Gupta, V. D., & Mosier, R. L. (1976). Stability of Phenylephrine Hydrochloride Nasal Drops. American Journal of Health-System Pharmacy, 33(4), 356–358. [Link]
-
Kiser, T., Oldland, A. R., & Fish, D. (2007). Stability of phenylephrine hydrochloride injection in polypropylene syringes. American Journal of Health-System Pharmacy, 64(10), 1092-1095. [Link]
-
Attimarad, M., et al. (2020). Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. ResearchGate. [Link]
-
Srivastava, S., et al. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Semantic Scholar. [Link]
-
Gadhave, M., et al. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Biological & Environmental Pleading & Law Sources. [Link]
- Gauthier, J. P., & Adams, E. (2010). Method for stabilizing phenylephrine.
-
Neeli, S., et al. (2014). A new stability indicating RP-HPLC method for the simultaneous estimation of ambroxol hydrochloride, paracetamol, guaifenesin, phenylephrine hydrochloride and chlorpheniramine maleate in pharmaceutical combined dosage form. World Journal of Pharmaceutical Research, 3(9), 1215-1231. [Link]
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Patel, P., et al. (2018). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. SciSpace. [Link]
-
Aher, K., et al. (2017). Stability Indicating Simultaneous Estimation of Phenylephrine HCl and Bromhexine HCl in Combined tablet dosage form by UV-Spectrophotometer. Research Journal of Pharmacy and Technology, 10(11), 3901-3907. [Link]
- Al-Achi, A., & Gupta, V. D. (2015). Methods and compositions of stable phenylephrine formulations.
- Al-Achi, A., & Gupta, V. D. (2017). Methods and compositions of stable phenylephrine formulations.
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Sheth, N., & Shah, D. (2018). Phenylephrine formulations with improved stability. Justia Patents. [Link]
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Chan, T. M., et al. (2007). Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. Schering-Plough Research Institute. [Link]
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Marin, A., et al. (2007). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 79(21), 8340–8347. [Link]
- Gauthier, J. P., & Adams, E. (2009). Method for stabilizing phenylephrine.
-
Dollo, G., et al. (2015). Formulation and Stability Study of a Pediatric 2% Phenylephrine Hydrochloride Eye Drop Solution. Annales Pharmaceutiques Françaises, 73(3), 207-214. [Link]
-
ChemBK. (2024). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. ChemBK. [Link]
-
SIELC Technologies. (2018). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. SIELC Technologies. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem. [Link]
-
NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST WebBook. [Link]
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Navigating the Purification of Phenylephrine EP Impurity E: A Technical Support Guide
Welcome to the Technical Support Center for Phenylephrine EP Impurity E Purification. As Senior Application Scientists, we understand the intricate challenges researchers, scientists, and drug development professionals face in isolating and purifying pharmaceutical impurities. This guide is designed to be a comprehensive resource, providing not just protocols, but the underlying scientific principles to empower you to overcome common hurdles in your experiments. We have structured this guide in a flexible question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Phenylephrine EP Impurity E, and why is its purification challenging?
Phenylephrine EP Impurity E is identified chemically as 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride.[1][2][3] It is a specified impurity in the European Pharmacopoeia (EP) for Phenylephrine.[4] The primary challenge in its purification stems from its structural similarity to Phenylephrine and other related substances, as well as its polar nature.[5][6] Polar compounds often exhibit poor retention on traditional reversed-phase chromatography columns, making separation from the main active pharmaceutical ingredient (API) and other polar impurities difficult.[7]
Q2: My preliminary purification by reversed-phase HPLC shows poor separation between Impurity E and Phenylephrine. What are my options?
This is a common issue due to the polar characteristics of both molecules.[5] Here are several strategies to enhance resolution:
-
Optimize Mobile Phase Composition: Modifying the mobile phase is often the first and most effective step.
-
Adjust pH: The ionization state of both Phenylephrine and Impurity E can be manipulated by altering the mobile phase pH. A pH at least one unit away from the pKa of the analytes can improve peak shape and retention.[8]
-
Incorporate Ion-Pairing Reagents: For highly polar analytes, adding an ion-pairing agent like sodium octanesulfonate to the mobile phase can significantly improve retention on a C18 or C8 column.[7][9] However, be mindful that these reagents can lead to long column equilibration times and may not be compatible with mass spectrometry (MS).[5]
-
-
Explore Alternative Stationary Phases: If mobile phase optimization is insufficient, consider a different column chemistry.
-
Polar-Embedded or Polar-Endcapped Columns: These columns are designed to provide better retention for polar compounds in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[6][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.[5]
-
Phenyl Columns: The aromatic ring in a phenyl stationary phase can offer alternative selectivity for compounds containing phenyl groups, like Impurity E.[8]
-
Q3: I am observing significant peak tailing for Impurity E during my HPLC analysis. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors:
-
Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing tailing. Using a highly deactivated, end-capped column or operating at a lower pH to protonate the silanols can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion.[9] Try reducing the injection volume or the sample concentration.
-
Inappropriate Mobile Phase pH: As mentioned, operating near the pKa of the analyte can lead to poor peak shape. Ensure your mobile phase pH is in a range where the analyte is in a single ionic state.[8]
Q4: Can I use crystallization to purify Impurity E? What are the key considerations?
Crystallization is a powerful purification technique, particularly for removing impurities that are structurally similar to the API.[11][12] Its success depends on the differential solubility of Impurity E and Phenylephrine in a given solvent system.[13]
Key Considerations:
-
Solvent Selection: The choice of solvent is critical. You need a solvent (or solvent mixture) in which the solubility of Impurity E and Phenylephrine differs significantly with temperature. Alcohols (methanol, ethanol, propanol) and esters (ethyl acetate, propyl acetate) are often good starting points for polar molecules.[14]
-
Control of Supersaturation: The rate of cooling or addition of an anti-solvent should be carefully controlled to promote the growth of pure crystals and prevent the trapping of impurities within the crystal lattice.[15]
-
Seeding: Introducing a small amount of pure Impurity E crystals (seeding) can help initiate crystallization and control crystal size.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for common purification workflows.
Guide 1: Preparative HPLC Method Development for Impurity E
Preparative HPLC is a widely used technique for isolating impurities.[11][16] The primary goal is to maximize throughput while achieving the desired purity.[17]
Workflow for Preparative HPLC Method Development:
Caption: Preparative HPLC method development workflow.
Detailed Steps:
-
Analytical Method Optimization: Before scaling up, develop a robust analytical HPLC method. The key is to achieve good selectivity (separation) between Impurity E, Phenylephrine, and other impurities.[17]
-
Column Selection: For polar compounds like Impurity E, standard C18 columns may not provide adequate retention.[18]
-
Mobile Phase Screening:
-
Initial Solvents: Start with common reversed-phase solvents like acetonitrile and methanol with a buffered aqueous phase.
-
pH Adjustment: Screen a pH range (e.g., 2.5 to 5.5) to find the optimal separation. A buffer is crucial to maintain a stable pH.[8]
-
Additives: If necessary, evaluate the use of ion-pairing reagents.
-
-
Loading Study: Once you have a promising analytical method, perform a loading study to understand how much sample can be injected onto the preparative column without compromising resolution.
-
Fraction Collection: Based on the analytical chromatogram, determine the start and end points for collecting the fraction containing Impurity E.
-
Purity Analysis: Analyze the collected fractions using your analytical HPLC method to confirm the purity of the isolated Impurity E.
Data Presentation: Example HPLC Screening Conditions
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Temperature (°C) |
| C18 (4.6x150mm, 5µm) | 20mM Ammonium Formate, pH 4.0 | Acetonitrile | 5-95% B in 15 min | 1.0 | 30 |
| Phenyl (4.6x150mm, 5µm) | 0.1% Formic Acid in Water | Methanol | 10-90% B in 15 min | 1.0 | 30 |
| HILIC (4.6x150mm, 5µm) | 95:5 Acetonitrile:Water with 10mM Ammonium Acetate | 50:50 Acetonitrile:Water with 10mM Ammonium Acetate | 0-50% B in 20 min | 1.2 | 35 |
Guide 2: Purification of Impurity E by Crystallization
Crystallization can be a highly effective and scalable purification method.[15][19]
Troubleshooting Crystallization Attempts:
Caption: Troubleshooting common crystallization issues.
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve the impure Impurity E in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol).
-
Filtration: If any insoluble material is present, filter the solution while warm.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which Impurity E is poorly soluble, e.g., ethyl acetate or diethyl ether) dropwise to the stirred solution until it becomes slightly turbid.
-
Induce Crystallization: If crystals do not form spontaneously, you can:
-
Add a single seed crystal of pure Impurity E.
-
Gently scratch the inside of the flask with a glass rod at the liquid-air interface.
-
-
Crystal Growth: Allow the solution to stand undisturbed to allow for slow crystal growth. A slower process generally leads to higher purity.[12]
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold anti-solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Data Presentation: Solvent Selection for Crystallization
| Solvent | Solubility of Impurity E | Potential Use |
| Methanol | High | Dissolving Solvent |
| Isopropanol | Moderate | Single-solvent crystallization |
| Ethyl Acetate | Low | Anti-solvent |
| Toluene | Very Low | Anti-solvent |
| Water | High | Dissolving Solvent (consider pH) |
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
4 Common Methods for Impurity Isolation. (n.d.). Tosun Pharmaceutical Ltd. [Link]
-
UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. (n.d.). National Institutes of Health. [Link]
-
Phenylephrine EP Impurity E | 71786-67-9. (n.d.). SynZeal. [Link]
-
Phenylephrine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. [Link]
- Preparation method of phenylephrine hydrochloride impurity. (n.d.).
- Preparation method of phenylephrine hydrochloride impurity standard. (n.d.).
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). ACS Publications. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Separation Science. [Link]
-
Crystallization technique: Significance and symbolism. (2025). Wisdom Lib. [Link]
-
Basic methodology for method development in preparative HPLC. (n.d.). Kromasil. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). National Institutes of Health. [Link]
-
Small Polar Molecules: A Challenge in Marine Chemical Ecology. (n.d.). National Institutes of Health. [Link]
-
PHENYLEPHRINE HYDROCHLORIDE Phenylephrini hydrochloridum. (2014). European Pharmacopoeia. [Link]
-
Phenylephrine EP Impurity E CAS#: 71786-67-9. (n.d.). ChemWhat. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]
-
LABTips: Preparative HPLC for Purification Workflows. (2022). Labcompare.com. [Link]
-
What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018). Quora. [Link]
-
Phenylephrine EP Impurity E. (n.d.). HTS Biopharma. [Link]
-
Phenylephrine Impurities and Related Compound. (n.d.). Veeprho. [Link]
-
Phenylephrine Hydrochloride. (2018). Regulations.gov. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. (2022). BEPLS. [Link]
-
Phenylephrine EP Impurity E - CAS - 71786-67-9. (n.d.). Axios Research. [Link]
-
Phenylephrine-impurities. (n.d.). Pharmaffiliates. [Link]
-
Phenylephrine Impurities. (n.d.). SynZeal. [Link]
-
How do I make a validation for phenylephrine? (2014). ResearchGate. [Link]
-
Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. (2023). Juniper Publishers. [Link]
-
What is the proper administration protocol for a phenylephrine (PE) drip? (2025). Dr.Oracle. [Link]
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- 4. drugfuture.com [drugfuture.com]
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- 6. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
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- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Crystallization technique: Significance and symbolism [wisdomlib.org]
Technical Support Center: Optimizing HPLC Separation of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Welcome to the dedicated technical support guide for the chromatographic analysis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one. This compound, recognized as a key impurity of Phenylephrine (Phenylephrine EP Impurity E), requires a robust and reliable analytical method for accurate quantification in research and quality control settings.[1][2]
This guide is structured to provide immediate, actionable solutions to common challenges encountered during method development and routine analysis. We will move from foundational knowledge of the analyte to specific troubleshooting scenarios and advanced optimization techniques, grounding every recommendation in established chromatographic principles.
Section 1: Understanding the Analyte
Success in HPLC begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior in a reversed-phase system and are critical for initial method design and subsequent troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for HPLC Analysis |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₂ | Provides the basis for molecular weight.[1] |
| Molecular Weight | 255.31 g/mol | Standard molecular weight for calculations.[1] |
| pKa (Predicted) | 9.06 ± 0.10 | The tertiary amine is basic; the compound will be protonated (cationic) at low pH. Mobile phase pH is a critical parameter for controlling retention and peak shape.[3] |
| XLogP3-AA (Predicted) | 2.8 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.[1] |
| UV λmax | ~272 nm | A suitable wavelength for UV detection, providing good sensitivity.[4] |
Section 2: Recommended Starting Protocol
This protocol provides a robust starting point for the isocratic separation of the target analyte. It is designed for specificity and reliability, serving as a baseline from which to troubleshoot and optimize.
Experimental Protocol: Baseline Isocratic Method
-
Instrumentation:
-
HPLC system with UV/PDA detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
System Equilibration:
-
Equilibrate the column with the mobile phase for at least 30 column volumes (approximately 45-60 minutes) or until a stable baseline is achieved.[5]
-
Section 3: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the analysis of this basic compound.
Q1: Why is my peak for the analyte showing significant tailing?
Answer: Peak tailing is the most frequent issue for basic compounds like this one and is primarily caused by secondary interactions between the protonated amine group on your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the HPLC column.[6][7] This creates a secondary, ion-exchange retention mechanism that leads to a tailed peak shape.
Caption: Analyte interaction with ionized silanols.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 3 and 4 is the most effective solution. At this pH, the vast majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing the ionic interaction that causes tailing.[8]
-
Action: Prepare your buffer (e.g., 10-25 mM ammonium formate or phosphate) and adjust the pH of the aqueous portion to 3.5 using the corresponding acid (formic acid or phosphoric acid) before mixing with the organic modifier.[9]
-
-
Use a Modern, High-Purity Column: Modern columns are manufactured with higher purity silica containing fewer metal contaminants and are more effectively "end-capped," a process that chemically masks most of the residual silanol groups.
-
Action: If tailing persists at low pH, switch to a column specifically marketed for excellent peak shape with basic compounds.
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanols and improve peak shape, but be mindful of potential precipitation when mixing with high percentages of organic solvent.[9]
Q2: The retention time for my analyte is unstable and keeps drifting. What should I investigate?
Answer: Retention time drift is a common problem that indicates a lack of equilibrium or a changing system condition. For reproducible results, retention time should be highly stable.[5] The causes can be systematically diagnosed.
Caption: Systematic workflow for diagnosing retention time drift.
-
Column Equilibration: The most common cause. Reversed-phase columns, especially when using buffered mobile phases, require sufficient time to reach chemical and thermal equilibrium.[5] Ensure you are flushing with at least 10-20 column volumes for a gradient run or after a solvent change, and up to 30 for full equilibration.[5]
-
Temperature Fluctuation: Retention is sensitive to temperature. A change of just 1°C can alter retention time by 1-2%. Use a thermostatically controlled column compartment.[5]
-
Mobile Phase Composition: The selective evaporation of the more volatile organic solvent (methanol or acetonitrile) from the mobile phase reservoir will increase the aqueous content, leading to longer retention times. Always keep reservoirs capped.[5]
-
Column Health: Over time, strongly retained sample components can accumulate on the column, altering its chemistry and causing retention shifts. Implement a regular column washing procedure.
Q3: My peak is exhibiting fronting. What is the likely cause?
Answer: Peak fronting is less common than tailing but typically points to column overload or a mismatch between the sample solvent and the mobile phase.[8][10]
-
Reduce Sample Concentration/Volume: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster, resulting in a fronting peak.[10]
-
Action: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you were experiencing mass overload.
-
-
Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it will not properly "focus" on the head of the column. This causes a distorted, fronting peak.[8]
-
Action: The ideal sample solvent is the mobile phase itself. If solubility is an issue, use a solvent that is slightly weaker than the mobile phase. Avoid dissolving samples in 100% acetonitrile or methanol if your mobile phase is, for example, 80:20 aqueous:organic.
-
Section 4: Advanced Optimization (FAQs)
FAQ 1: What is the best buffer to use, and how do I choose a pH?
Choosing the right buffer and pH is crucial for method robustness. The goal is to operate at a pH where retention is stable and peak shape is optimal.[11]
Table 2: Guide to Common HPLC Buffers
| Buffer | pKa | Useful pH Range | UV Cutoff (nm) | MS Compatible? | Comments |
|---|---|---|---|---|---|
| Phosphate | 2.1, 7.2, 12.3 | 2.1-3.1, 6.2-8.2 | ~200 | No | Excellent buffering capacity. Can precipitate in high organic concentrations.[12] |
| Formate | 3.8 | 2.8-4.8 | ~210 | Yes | Good choice for low pH and MS compatibility.[13] |
| Acetate | 4.8 | 3.8-5.8 | ~210 | Yes | Volatile and MS-compatible. Good for mid-range pH.[13] |
Recommendation for this Analyte: Since the analyte's pKa is ~9.06, you have two primary pH strategies:
-
Low pH (Recommended): Operate at a pH of 3-4 using a formate or phosphate buffer. This protonates your analyte (ensuring it's in a single ionic state) and suppresses silanol activity, leading to sharp, symmetrical peaks. This is the most common and robust approach.[14]
-
High pH (Advanced): Operate at a pH > 10 (e.g., using an ammonium carbonate buffer) on a pH-stable column (e.g., a hybrid or polymer-based C18). At this pH, the analyte is neutral, which can increase retention and alter selectivity. However, this requires specialized columns as high pH can dissolve standard silica.[9]
FAQ 2: Should I use an isocratic or gradient method for my analysis?
The choice depends on the complexity of your sample and the analytical goal.
-
Isocratic Elution (Constant Mobile Phase Composition):
-
Pros: Simpler, more robust, faster run-to-run equilibration, ideal for QC environments.
-
Cons: Poor at resolving components with widely different hydrophobicities (the "general elution problem"). Early eluting peaks can be broad, while late eluting peaks can be excessively retained.[15]
-
Use Case: Ideal for assaying the main peak of 1-(3-Hydroxyphenyl)-2-[...]-1-one when other impurities are not of interest or are well-resolved.
-
-
Gradient Elution (Changing Mobile Phase Composition):
-
Pros: Excellent for separating complex mixtures, results in sharper peaks (and thus better sensitivity), and reduces overall run time when late-eluting compounds are present.[15]
-
Cons: Requires longer re-equilibration between runs, more complex to develop, and can be susceptible to baseline drift if mobile phases have different UV absorbances.[16]
-
Use Case: Essential when you need to separate and quantify the target analyte from other phenylephrine-related impurities or formulation excipients in a single run.[17]
-
-
Set Up: Use a C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Run Program:
-
Time (min) | %B
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Analyze: This "scouting" run will show you the retention time of your analyte and any impurities, allowing you to design a more focused and efficient gradient for your specific sample.[16]
References
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylephrine.
- Semantic Scholar. (n.d.). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet.
- LookChem. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride (1:1).
- National Center for Biotechnology Information. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- SIELC Technologies. (2018, February 19). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride.
- National Center for Biotechnology Information. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PubMed.
- Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- ChemicalBook. (2022, December 21). This compound.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- PharmaCores. (2024, February 8). Discover the Art of Buffer selection in HPLC Development part 1.
- Gold, J. (n.d.). The Secrets of Successful Gradient Elution. LCGC International.
- Phenomenex. (2024, April 1). Understanding Peak Fronting in HPLC.
- ChemBK. (2024, April 10). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone.
- Bell, D. (2013, July 2). The LCGC Blog: Buffer Choice for HPLC Separations. LCGC International.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Unger, K. K. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies.
Sources
- 1. 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone | C16H17NO2 | CID 92565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 56917-44-3 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. biotage.com [biotage.com]
- 15. immun.lth.se [immun.lth.se]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Phenylephrine Under Stress Conditions
Note to the Reader: The topic specified was "Degradation products of Benzylphenylephrone". Extensive searches indicate that "Benzylphenylephrone" is not a standard chemical name for a pharmaceutical compound. The query's context, focusing on stress testing and degradation products, strongly suggests the intended subject is Phenylephrine , a widely used sympathomimetic amine. This guide has been developed based on the extensive available literature for Phenylephrine.
Welcome to the technical support center for Phenylephrine stability studies. This guide is designed for researchers, analytical scientists, and formulation development professionals to navigate the complexities of Phenylephrine's degradation profile. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding Phenylephrine's Instability
This section addresses foundational questions about the degradation behavior of Phenylephrine.
Q1: What are the primary degradation pathways for Phenylephrine under forced degradation conditions?
Phenylephrine is susceptible to degradation through several key chemical pathways, which are intentionally induced during forced degradation studies to understand its intrinsic stability. The primary routes include:
-
Oxidative Degradation: The phenolic group and secondary alcohol are vulnerable to oxidation, which can lead to the formation of a corresponding quinone and ketone.[1] Further oxidation of the secondary amine can also occur.[1]
-
Hydrolytic Degradation: Phenylephrine degrades under both acidic and basic conditions.[2][3] The specific products can vary depending on the pH. Around neutral pH, degradation may involve the side chain, potentially forming products like 5-hydroxy-N-methyl indoxyl.[1]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can cause degradation. A major photodecomposition product identified is a derivative formed by the loss of a water molecule, creating an unsaturated side chain.[4][5]
-
Interaction with Excipients: This is a critical and sometimes overlooked pathway. Phenylephrine is known to react with certain pharmaceutical excipients. A well-documented case is its interaction with maleic acid (often from chlorpheniramine maleate in cold remedies) to form an adduct, especially under heat and humidity.[6][7] It can also undergo cyclization reactions with aldehydes (like formaldehyde) or furan derivatives that may arise from the degradation of sugars in the formulation.[1]
Q2: My Phenylephrine solution is rapidly turning yellow or brown. What is causing this?
This discoloration is a common observation and is typically a visual indicator of oxidative degradation.[8] The phenolic hydroxyl group in the Phenylephrine structure is easily oxidized, forming colored quinone-type species. This process can be accelerated by exposure to light, elevated temperatures, or the presence of metal ions which can catalyze the oxidation. To mitigate this, ensure solutions are prepared fresh, protected from light using amber glassware, and stored at appropriate temperatures.[8]
Q3: Are there specific excipients I should be concerned about when formulating with Phenylephrine?
Yes, drug-excipient compatibility is crucial. Beyond the well-known interaction with maleate [9][10], you should be cautious with:
-
Reducing Sugars and Aldehydes: Sugars (e.g., glucose) can degrade during manufacturing or storage (especially with heat sterilization) to form reactive species like 5-hydroxymethylfurfural (5-HMF).[1] These aldehydes can react with Phenylephrine via phenolic cyclization to form tetrahydroisoquinoline (THQ) derivatives.[1]
-
Metal Ion Impurities: Trace metal ions can catalyze oxidative degradation. The inclusion of a chelating agent like edetate disodium (EDTA) may be considered in liquid formulations to sequester these ions.
Q4: What is a "stability-indicating method," and why is it essential for analyzing Phenylephrine?
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Its importance is mandated by regulatory bodies like the ICH. For Phenylephrine, a validated SIM, typically an RP-HPLC method, is crucial because:
-
Ensures Accurate Assay: It guarantees that the measurement of Phenylephrine is not artificially inflated by a co-eluting degradation product.
-
Monitors Safety: It allows for the detection and quantification of potentially harmful degradation products.
-
Determines Shelf-Life: It provides reliable data to establish the stability profile and, consequently, the shelf-life of the drug product. Forced degradation studies are the primary tool used to generate the relevant degradants and prove that the analytical method can separate them from the parent drug, thus demonstrating its stability-indicating capability.[11]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides solutions to specific problems encountered during the analysis of Phenylephrine degradation.
Issue 1: Poor Chromatographic Resolution Between Phenylephrine and its Degradants
-
Underlying Cause: The polarity of Phenylephrine and some of its degradation products can be very similar, leading to co-elution. The chosen HPLC column, mobile phase composition, or pH may not be optimal for separation.
-
Troubleshooting & Optimization:
-
Adjust Mobile Phase pH: Phenylephrine has a secondary amine (pKa ~9-10) and a phenolic group (pKa ~8-9). Small changes in the mobile phase pH around these values can significantly alter the retention of the parent drug and its degradants (especially acidic or basic ones). A pH between 3 and 5 is often a good starting point.
-
Evaluate Column Chemistry: If a standard C18 column is insufficient, consider alternative stationary phases. A Pentafluorophenyl (PFP) phase has been successfully used to isolate a key degradant.[7][9] A Cyano phase can also offer different selectivity.[12]
-
Modify Mobile Phase Composition: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) or use an ion-pairing agent to improve the retention and separation of ionic species.
-
Optimize Gradient Elution: If using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks.
Table 2.1: Example Validated HPLC Conditions for Phenylephrine
Parameter Method A[2][3] Method B[13] Method C[14] Column Luna® 5µm C18 (250 x 4.6mm) Partsil 10 ODS, Hichrom C18 (250 x 4.6mm) C18 column (250 × 4.6 mm, 5µm) Mobile Phase 5mM Ammonium Acetate (pH 4.7) : Methanol (80:20 v/v) Gradient: A=Buffer pH 3.0, B=Methanol Water : Acetonitrile (60:40 v/v) (pH 4.5 with OPA) Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min Detection 272 nm (PDA) 280 nm (UV) 215 nm | Column Temp | 30°C | Ambient | Ambient |
-
Issue 2: Inconsistent or No Degradation Observed During Stress Studies
-
Underlying Cause: The stress conditions may be too mild, or the drug is genuinely stable under those specific conditions. Some studies report Phenylephrine is resilient to thermal and photolytic stress, while others show significant degradation, indicating a high dependency on the exact experimental setup.[2][3][14]
-
Troubleshooting & Optimization:
-
Target 5-20% Degradation: The goal of forced degradation is not to destroy the drug completely but to achieve a target degradation level (typically 5-20%) that is sufficient to detect and quantify the primary degradants.
-
Intensify Stress Conditions Systematically: If no degradation is observed, increase the stressor's intensity. For example:
-
Hydrolysis: Increase the molarity of the acid/base (e.g., from 0.1N to 1N), increase the temperature (e.g., from 60°C to 80°C), or extend the exposure time.[2]
-
Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 6% or higher) or the exposure time.[2]
-
Thermal: Increase the temperature or duration. If studying a solid, consider adding a small amount of water to simulate humidity.
-
-
Verify Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to measure small amounts of degradation products.
-
Issue 3: An Unknown Peak Appears in My Stability Chromatogram
-
Underlying Cause: This could be a previously unreported degradation product, a reaction product with an excipient, an impurity from a reagent, or a system artifact.
-
Troubleshooting & Optimization Workflow: A systematic approach is required to identify the unknown peak.
Caption: Workflow for identifying unknown chromatographic peaks.
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on your specific sample matrix and analytical instrumentation.
Protocol 3.1: Forced Degradation Study Workflow
This protocol outlines the steps for subjecting Phenylephrine to a range of stress conditions as recommended by ICH guidelines.[8]
-
Prepare Stock Solution: Accurately weigh and dissolve Phenylephrine HCl in a suitable solvent (e.g., methanol or water) to create a stock solution of approximately 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1N HCl. Reflux at 60°C for 1 hour.[2] Cool and neutralize with an equivalent amount of 0.1N NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1N NaOH. Reflux at 60°C for 1 hour.[2] Cool and neutralize with an equivalent amount of 0.1N HCl.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% v/v H₂O₂. Keep at room temperature for 1 hour in the dark.[2]
-
Thermal Degradation: Place the stock solution (or solid drug substance) in a hot air oven at 60°C for 4 hours.[2]
-
Photolytic Degradation: Expose the stock solution in a transparent container to direct sunlight for 48 hours or in a photostability chamber per ICH Q1B guidelines.[2] Keep a control sample wrapped in aluminum foil.
-
-
Sample Preparation for Analysis: After the specified stress period, dilute all samples (including an unstressed control) with the HPLC mobile phase to a final target concentration (e.g., 50 µg/mL).
-
Analysis: Inject the samples into a validated stability-indicating HPLC system.
Caption: General workflow for a forced degradation study.
Section 4: Data Reference
This section provides a summary of known degradation products to aid in the interpretation of your results.
Table 4.1: Summary of Known Degradation Products of Phenylephrine
| Stress Condition | Potential Degradation Product / Pathway | Reference |
| Oxidative | Quinone/Ketone formation (e.g., PHE Deg. 1, MW 179 Da) | [1] |
| Nitrone formation (e.g., PHE Deg. 2, MW 195 Da) | [1] | |
| Photolytic | Dehydration product (loss of H₂O) | [5] |
| Neutral pH | Side-chain degradation (e.g., 5-hydroxy-N-methyl indoxyl) | [1] |
| Acid/Base Hydrolysis | General hydrolysis products | [2][3] |
| Interaction (Excipient) | Adduct with Maleic Acid | [6][9] |
| Tetrahydroisoquinoline (THQ) derivatives (with aldehydes) | [1] | |
| Furan-cyclized products (with degraded sugars) | [1] |
Diagram 4.1: Simplified Degradation Pathways of Phenylephrine
Sources
- 1. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dspace.ceu.es [dspace.ceu.es]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
- 14. scispace.com [scispace.com]
Preventing side reactions in the synthesis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Technical Support Center: Synthesis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Welcome to the technical support center for the synthesis of this compound, a key intermediate in the development of pharmaceutical agents such as phenylephrine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions in this multi-step synthesis.
The typical synthetic route begins with the α-bromination of a 3-hydroxyacetophenone derivative, followed by nucleophilic substitution with N-methylbenzylamine. While straightforward in principle, this pathway is prone to several side reactions that can significantly impact yield and purity. This document is structured to address these specific issues head-on, providing not just protocols but the chemical reasoning behind them.
Core Synthesis Pathway
The desired reaction proceeds in two main stages: α-bromination and nucleophilic amination. The ideal pathway is visualized below.
Caption: Ideal two-step synthesis of the target compound.
Troubleshooting Guides: Side Reaction Prevention
This section addresses the most common side reactions encountered during the synthesis, providing explanations and actionable solutions.
Issue 1: Nuclear Bromination of the Aromatic Ring
Q: My analysis shows significant bromination on the phenyl ring instead of the intended α-position. Why is this happening and how can I stop it?
A: This is a classic case of competing electrophilic aromatic substitution. The phenolic hydroxyl group is a powerful activating group that directs electrophiles (like Br⁺) to the ortho and para positions of the aromatic ring. An unprotected hydroxyl group makes nuclear bromination a highly favorable and rapid side reaction, often yielding a mixture of mono- and di-brominated phenols.
Root Causes:
-
Unprotected Hydroxyl Group: The free -OH group strongly activates the ring towards electrophilic attack.
-
Polar Protic Solvents: Solvents like water or acetic acid can facilitate the ionization of the brominating agent, promoting electrophilic aromatic substitution.
Preventative Strategies:
The most effective solution is to protect the hydroxyl group before the bromination step. An acetyl group is a common and effective choice.
Protocol: Acetyl Protection of 3-Hydroxyacetophenone
-
Setup: To a stirred solution of 3-hydroxyacetophenone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate, add a base such as triethylamine (1.2 eq).
-
Acylation: Cool the mixture in an ice bath (0 °C). Add acetyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetoxyacetophenone. This product can often be used in the next step without further purification.
With the hydroxyl group protected as an ester, the deactivating effect of the acetyl group on the ring is sufficient to allow for selective α-bromination of the ketone. The acetyl group can be easily removed during the final workup step (acidic hydrolysis) after the amination reaction.
Issue 2: O-Alkylation and Dimerization
Q: During the amination step, I'm isolating a high molecular weight impurity. Mass spectrometry suggests it's a dimer. What is this side reaction?
A: This impurity is likely the result of O-alkylation. The phenolic hydroxyl group is nucleophilic, especially under basic conditions where it can be deprotonated to a phenoxide. This phenoxide can then compete with the N-methylbenzylamine and attack the electrophilic α-carbon of the bromo-ketone intermediate, forming a stable ether linkage and resulting in a dimeric by-product.
Preventative Strategies:
-
Protecting Groups: As with nuclear bromination, protecting the hydroxyl group is the most robust solution. Using 3-acetoxyacetophenone as the starting material for bromination prevents the possibility of O-alkylation entirely.
-
Control of Basicity: If proceeding without a protecting group, it is critical to avoid strong bases that can deprotonate the phenol. The amine reactant, N-methylbenzylamine, can act as both the nucleophile and the base to scavenge the HBr by-product. Using a slight excess of the amine can be beneficial.
Caption: Competing N-alkylation vs. O-alkylation pathways.
Issue 3: Over-alkylation and Quaternary Salt Formation
Q: The amination reaction is sluggish, and I'm observing the formation of multiple products, including what appears to be a quaternary ammonium salt. How can I improve selectivity?
A: Over-alkylation is a persistent challenge when reacting amines with alkyl halides. The product of the first alkylation, the target secondary amine, can itself act as a nucleophile and react with another molecule of the α-bromo ketone. This forms a tertiary amine, which is often even more nucleophilic, leading to a runaway reaction that can terminate in a quaternary ammonium salt.
Preventative Strategies:
The key is to manipulate the reaction conditions to favor the initial desired reaction statistically.
-
Stoichiometric Control: Use a significant excess of the nucleophile, N-methylbenzylamine (typically 2 to 3 equivalents). This ensures that a molecule of the α-bromo ketone is statistically more likely to encounter a molecule of the starting amine rather than the product amine, suppressing the formation of over-alkylated products.
-
Controlled Addition: Add the α-bromo ketone solution slowly to the solution of excess N-methylbenzylamine. This maintains a low concentration of the electrophile throughout the reaction, further minimizing the chance of the product amine reacting with it.
-
Temperature Management: Conduct the reaction at a moderate temperature (e.g., room temperature or slightly above) to control the reaction rate and prevent runaway side reactions.
Table 1: Recommended Reaction Parameters for Amination
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 2-3 eq. N-methylbenzylamine | Statistically favors mono-alkylation. |
| Solvent | Aprotic (e.g., THF, Acetone) | Prevents solvent from participating in the reaction. |
| Temperature | 25-40 °C | Balances reaction rate with selectivity. |
| Addition Method | Slow, dropwise addition of bromo-ketone | Maintains low electrophile concentration. |
Issue 4: Favorskii Rearrangement
Q: Under certain basic conditions, I isolate an unexpected amide or carboxylic acid derivative instead of my target α-amino ketone. What is this reaction?
A: This is likely a Favorskii rearrangement. This reaction occurs with α-halo ketones that have an acidic proton on the α'-carbon (the carbon on the other side of the carbonyl). In the presence of a strong base (like an alkoxide or hydroxide), an enolate forms, which then undergoes an intramolecular cyclization to form a cyclopropanone intermediate. This strained intermediate is then attacked by a nucleophile (the base or amine), leading to ring-opening and formation of a rearranged carboxylic acid, ester, or amide.
Preventative Strategies:
-
Avoid Strong, Hard Bases: Do not use bases like sodium hydroxide or sodium methoxide. The amine reactant itself (N-methylbenzylamine) is typically basic enough to serve as the acid scavenger without promoting enolate formation for the rearrangement.
-
Use of Non-Nucleophilic Bases: If an additional base is required, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to scavenge HBr without inducing the rearrangement.
-
Temperature Control: The Favorskii rearrangement is often more favorable at higher temperatures. Maintaining a moderate reaction temperature helps to favor the desired Sₙ2 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the α-bromination step? A1: While liquid bromine in acetic acid is common, it can be hazardous. Safer and more selective alternatives include pyridine hydrobromide perbromide or copper(II) bromide (CuBr₂). CuBr₂ is particularly effective for the α-bromination of ketones and often gives high yields with minimal side reactions.
Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like ethyl acetate/hexane to track the disappearance of the starting ketone and the appearance of the product. Staining with potassium permanganate or UV visualization can help identify spots. For the amination step, HPLC can also be used for more quantitative monitoring.
Q3: What is the optimal purification strategy for the final product? A3: The final product is an amine, which can be purified via column chromatography on silica gel. A gradient elution starting with a non-polar solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity is effective. Alternatively, since the product is basic, an acid-base extraction can be performed. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the free-base product is re-extracted into an organic solvent. The hydrochloride salt of the final product can also be directly crystallized.
References
-
NROChemistry. Favorskii Rearrangement. Available from: [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available from: [Link]
-
Sinha, H.N. Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. Available from: [Link]
-
Wikipedia. Favorskii rearrangement. Available from: [Link]
-
Kaliappan, K.P. (2020). Protection of Phenols. CH-401 Course on Organic Synthesis. chem.iitb.ac.in. Available from: [Link]
-
Patrick, G.L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. Available from: [Link]
-
ResearchGate. Phenylephrine synthesis. a-c Three routes are depicted for the... Available from: [Link]
-
(2017). The preparation of a kind of phenylephrine intermediates. IOP Conference Series: Materials Science and Engineering, 231, 012089. Available from: [Link]
-
Protecting Groups. Available from: [Link]
-
A Practical Synthesis of (R)-(−)-Phenylephrine Hydrochloride. Organic Process Research & Development. American Chemical Society. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Wordpress. Available from: [Link]
-
Baison, W. et al. (2014). An alternative synthesis of (+/-)-phenylephrine hydrochloride. Maejo International Journal of Science and Technology, 8(1), 41-47. Available from: [Link]
-
prema anandan (2023). 1. Synthesis of Phenyl ephrine | B. Pharm IV Semester | Medicinal Chemistry - I. YouTube. Available from: [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available from: [Link]
- (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Books.
Technical Support Center: A Guide to Enhancing Chromatographic Resolution of Phenylephrine and EP Impurity E
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your method development. This guide is structured to address the specific challenges of resolving Phenylephrine from its European Pharmacopoeia (EP) Impurity E, a common task in pharmaceutical quality control. We will explore the chemical nature of these compounds and leverage that knowledge to troubleshoot and optimize your chromatographic separation.
Section 1: Foundational Knowledge - Understanding the Analytes
A successful separation begins with a deep understanding of the molecules involved. Phenylephrine is a polar amine, while Impurity E is a significantly more hydrophobic, benzylated ketone derivative. This inherent difference in polarity is the primary lever we will use to achieve resolution.
Q1: What are the key structural and chemical differences between Phenylephrine and Impurity E that impact their chromatographic behavior?
The significant structural modifications between Phenylephrine and Impurity E directly influence their interaction with the stationary and mobile phases in reversed-phase HPLC. Phenylephrine contains a secondary amine and two hydroxyl groups, making it a relatively polar and ionizable compound.[1] Impurity E, by contrast, has one of these hydroxyl groups replaced by a ketone and features a bulky, non-polar benzyl group attached to the nitrogen.[2][3][4]
These differences, summarized in the table below, are critical. The higher LogP of Impurity E predicts it will be much more strongly retained on a non-polar C18 stationary phase than the more polar Phenylephrine.
| Feature | Phenylephrine | Phenylephrine EP Impurity E | Chromatographic Implication |
| Chemical Name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol hydrochloride[5] | 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride[2] | The core structures are related but differ significantly in key functional groups. |
| Key Functional Groups | Secondary Amine, Primary & Phenolic Hydroxyls | Tertiary Amine, Ketone, Phenolic Hydroxyl | The loss of a hydroxyl group and addition of a benzyl group dramatically increases hydrophobicity in Impurity E. |
| Ionization | The secondary amine is basic and readily protonated at low pH. | The tertiary amine is also basic. | Both compounds are charged at low pH, but the overall polarity is dominated by the rest of the structure. |
| Polarity | High | Low to Moderate | Expect significantly longer retention times for Impurity E in reversed-phase chromatography. |
Q2: How does the pH of the mobile phase affect the retention and peak shape of Phenylephrine?
Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like Phenylephrine.[6][7] The secondary amine in Phenylephrine is basic and will be protonated (positively charged) in an acidic mobile phase.
-
At Low pH (e.g., pH < 4): Phenylephrine is fully protonated. This charged form is highly polar and has low affinity for the non-polar C18 stationary phase, resulting in short retention times.[8] While this can be desirable for speed, it also increases the risk of the peak eluting too close to the solvent front, where it can be difficult to resolve from other early-eluting impurities.[9] Furthermore, the positive charge can lead to secondary electrostatic interactions with deprotonated residual silanols on the silica surface, causing significant peak tailing.[7]
-
At High pH (e.g., pH > 9): The amine is in its neutral, un-ionized state. This makes the molecule significantly more hydrophobic, leading to a dramatic increase in retention time.[8] This can be an effective strategy to move Phenylephrine away from the solvent front, but it requires a pH-stable column (e.g., a hybrid or specialized high-pH C18 phase) to prevent degradation of the stationary phase.[6]
It is a critical rule of thumb to work at a pH at least 1-2 units away from the analyte's pKa to ensure a single ionic form exists, preventing split or broad peaks.
Section 2: Troubleshooting Common Resolution Problems
This section addresses specific issues you may encounter during method development in a direct question-and-answer format.
Q3: My Phenylephrine peak is tailing badly, causing poor resolution with a neighboring impurity. What is the cause and how do I fix it?
This is a classic problem when analyzing basic compounds on silica-based C18 columns.
Causality: Peak tailing for amines is primarily caused by secondary interactions. The positively charged, protonated Phenylephrine molecule electrostatically interacts with negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica packing material. This creates multiple interaction mechanisms, slowing down a portion of the analyte molecules and causing them to elute later, resulting in a tailed peak.
Troubleshooting Workflow:
-
Lower the Mobile Phase pH: The first and simplest approach is to lower the pH of the mobile phase to around 2.5-3.0 using an acid like phosphoric acid or formic acid.[10] This high concentration of protons in the mobile phase effectively "suppresses" the ionization of the silanol groups, neutralizing them (Si-OH) and minimizing the unwanted secondary interactions.
-
Increase Buffer Concentration: If lowering the pH is insufficient, increasing the buffer concentration (e.g., from 10mM to 25-50mM phosphate) can help. The buffer cations can compete with the protonated analyte for the active silanol sites, effectively shielding the analyte from these interactions.
-
Consider a Modern, High-Purity Column: Older C18 columns often have a higher concentration of accessible silanol groups. Switching to a modern, high-purity silica column with advanced end-capping can significantly reduce tailing without major mobile phase changes.
-
Use Ion-Pairing Agents: If the above steps fail, the most robust solution is often to introduce an ion-pairing agent. This is discussed in detail in Q6.
Q4: I have a long run time because Impurity E is highly retained. How can I reduce the run time without sacrificing the resolution of Phenylephrine from other early-eluting peaks?
This scenario requires balancing the retention of two compounds with very different hydrophobicities.
Causality: The high hydrophobicity of Impurity E leads to strong retention, while the polarity of Phenylephrine causes it to elute early. A simple isocratic method strong enough to elute Impurity E quickly will likely cause Phenylephrine to co-elute with the solvent front.
Solution: Gradient Elution
A gradient method is the ideal solution here. The European Pharmacopoeia monograph for Phenylephrine HCl outlines such a gradient approach.[5]
-
Start with a Low Organic Percentage: Begin the gradient with a high percentage of aqueous buffer (e.g., 90-95% aqueous). This provides sufficient polarity to retain and resolve Phenylephrine and other polar impurities at the beginning of the run.
-
Introduce a Gradient Ramp: Program a linear ramp to a higher organic concentration (e.g., increasing to 70-90% acetonitrile). This ramp will decrease the polarity of the mobile phase, accelerating the elution of the strongly retained Impurity E and significantly shortening the total run time.
-
Re-equilibration: Remember to include a post-run equilibration step at the initial low organic conditions to ensure run-to-run reproducibility.
Q5: The resolution between my peaks is inconsistent. What are the likely causes?
Inconsistent resolution points to a lack of method robustness. The most common culprits are related to the mobile phase preparation and column equilibration.
Causality & Solutions:
-
Inaccurate Mobile Phase pH: The retention of Phenylephrine is highly sensitive to pH.[7] Small, day-to-day variations in pH preparation can lead to significant shifts in retention time and loss of resolution. Solution: Always use a calibrated pH meter. Prepare the aqueous buffer by dissolving the salt, adjusting the pH, and then bringing it to the final volume before mixing with the organic solvent.
-
Insufficient Column Equilibration: When changing mobile phases or starting up the system, the column needs adequate time to equilibrate. This is especially true for ion-pairing methods, which can require long equilibration times.[11] Solution: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. For gradient methods, ensure the post-run equilibration time is sufficient.
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention.[12] Inconsistent lab temperatures can lead to drifting retention times. Solution: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30-40 °C). This not only improves reproducibility but can also enhance peak efficiency.
Section 3: Advanced Method Development Strategies
When standard troubleshooting is not enough, these advanced strategies can provide the necessary selectivity and peak performance.
Q6: When should I consider using an ion-pairing agent, and what is the mechanism?
Consider ion-pairing chromatography when you need to significantly increase the retention of Phenylephrine and dramatically improve its peak shape, especially when low pH methods alone are insufficient.[13][14]
Mechanism: Ion-Pair Reversed-Phase Chromatography (IP-RPLC) involves adding a large, ionic molecule with an opposite charge to your analyte to the mobile phase.[14][15] For the positively charged Phenylephrine, an anionic agent like an alkyl sulfonate (e.g., sodium heptanesulfonate) is used. Two primary models describe the mechanism:[16][17]
-
Ion-Pair Formation: The alkyl sulfonate's negative head group forms a neutral, electrostatic ion pair with the positive charge on the protonated Phenylephrine in the mobile phase. This new, neutral complex has the long, hydrophobic alkyl tail of the reagent, making it much less polar and thus more strongly retained by the C18 stationary phase.
-
Dynamic Ion Exchange: The hydrophobic tails of the ion-pairing reagent adsorb onto the C18 stationary phase, creating a dynamic, negatively charged surface. The positively charged Phenylephrine is then retained via an ion-exchange mechanism.
Regardless of the dominant model, the result is increased retention and often a significant improvement in peak symmetry for the basic analyte.[18]
Q7: What alternative column chemistries can improve the separation?
While C18 is the workhorse of reversed-phase, it is not always the optimal choice for polar, basic compounds. If you continue to face challenges, consider a column with a different stationary phase to introduce alternative separation mechanisms.
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain. This makes the stationary phase more resistant to "dewetting" in highly aqueous mobile phases, providing more stable retention for polar compounds like Phenylephrine.[11] They also help to shield residual silanols, improving peak shape for bases.
-
Phenyl Phases: These columns use phenyl groups as the stationary phase. They can provide unique selectivity for compounds containing aromatic rings, like Phenylephrine and Impurity E, through pi-pi interactions. This can alter the elution order or improve the spacing between closely eluting peaks compared to a standard C18.
-
Porous Graphitic Carbon (PGC): Columns like Hypercarb are not silica-based and offer a completely different retention mechanism based on the polarizability of the analytes. They are excellent for retaining very polar compounds that are unretained on C18 and are stable across the entire pH range (0-14).[19] This could be a powerful, albeit more complex, option if traditional phases fail.
Section 4: Protocols & Workflows
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
This protocol details a systematic way to evaluate the effect of pH on the separation of Phenylephrine and Impurity E.
-
Column: Use a modern, high-purity C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (H₃PO₄)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
-
Buffer Preparation (25 mM Phosphate):
-
pH 2.8: Dissolve ~3.4 g of KH₂PO₄ in 1 L of water. Adjust pH to 2.8 with phosphoric acid.
-
pH 4.5: Dissolve ~3.4 g of KH₂PO₄ in 1 L of water. Adjust pH to 4.5 with phosphoric acid.
-
pH 7.0: Dissolve ~3.4 g of KH₂PO₄ in 1 L of water. Adjust pH to 7.0 with dilute potassium hydroxide. (Note: Only use if your column is stable at this pH).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Prepared buffer (pH 2.8, 4.5, or 7.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 35 °C
-
Detection: 215 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the system with the mobile phase containing the pH 2.8 buffer for at least 15 minutes.
-
Inject a standard containing Phenylephrine and Impurity E.
-
Record the retention times, peak shapes (asymmetry factor), and resolution.
-
Repeat the process for the pH 4.5 and pH 7.0 buffers, ensuring complete system re-equilibration between each change.
-
-
Evaluation: Compare the chromatograms. You will likely observe that as pH increases, the retention of Phenylephrine increases, while its peak shape may degrade on a standard silica column. The retention of Impurity E will be less affected by pH. Select the pH that provides the optimal balance of retention and peak shape for Phenylephrine while maintaining resolution from Impurity E.
Protocol 2: Implementing Ion-Pair Reversed-Phase Chromatography (IP-RPLC)
This protocol is for situations where improved retention and peak shape for Phenylephrine are required.
-
Column: C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Sodium 1-Heptanesulfonate (Ion-Pairing Agent)
-
-
Mobile Phase Preparation:
-
Prepare a 25 mM phosphate buffer. Dissolve ~3.4 g of KH₂PO₄ in 1 L of water.
-
Add the ion-pairing agent. For a 5 mM concentration, add ~1.0 g of sodium 1-heptanesulfonate to the 1 L of buffer.
-
Adjust the final solution to pH 3.0 with phosphoric acid.
-
Filter the aqueous mobile phase (Mobile Phase A). Mobile Phase B is Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 35 °C
-
Detection: 215 nm
-
-
Procedure:
-
CRITICAL: Dedicate a column to ion-pair analysis if possible, as the reagents can be difficult to wash out completely.
-
Flush the entire HPLC system (including pump, lines, and injector) thoroughly with the new mobile phase.
-
Equilibrate the column with the ion-pair mobile phase for an extended period (at least 30-60 minutes) to ensure the stationary phase is fully saturated with the reagent.
-
Inject the sample and evaluate the chromatogram. You should observe a significant increase in the retention time of Phenylephrine and a marked improvement in its peak symmetry.
-
Troubleshooting Workflow Diagram
Sources
- 1. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylephrine EP Impurity E | 71786-67-9 | SynZeal [synzeal.com]
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- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 17. Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ion pair chromatography for pharmacy students | PPTX [slideshare.net]
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Validation & Comparative
A Comparative Analysis of Phenylephrine and its Related Compound, Benzylphenylephrone: A Guide for Researchers
An In-depth Examination of a Clinically-Relevant Alpha-1 Adrenergic Agonist and its Structural Variant
This guide provides a comprehensive comparison of the well-established alpha-1 adrenergic receptor agonist, phenylephrine, and its related compound, benzylphenylephrone. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced relationship between chemical structure and pharmacological activity in the context of adrenergic signaling. While phenylephrine is a widely used therapeutic agent, benzylphenylephrone is identified as a process impurity, offering a unique opportunity for a structure-activity relationship (SAR) exploration. This document will delve into the established efficacy and mechanism of phenylephrine, conduct a theoretical comparison with benzylphenylephrone based on their distinct molecular architectures, and provide detailed experimental protocols for the evaluation of such compounds.
Section 1: Introduction to Phenylephrine and Benzylphenylephrone
Phenylephrine is a synthetic sympathomimetic amine that functions primarily as a selective alpha-1 adrenergic receptor agonist.[1] It is structurally similar to epinephrine but lacks a hydroxyl group on the 4th position of the benzene ring, rendering it not a catecholamine.[2] Clinically, phenylephrine is utilized for its vasoconstrictive properties to increase blood pressure in cases of hypotension, as a nasal decongestant, and as a mydriatic agent to dilate the pupil.[1]
Benzylphenylephrone , identified as "Phenylephrine EP Impurity E" or "Phenylephrine Related Compound E," is a substance associated with the synthesis of phenylephrine.[3][4] It is not used therapeutically and serves as a pharmaceutical secondary standard for quality control purposes.[3][4] Its distinct chemical structure, featuring a ketone instead of a hydroxyl group on the ethylamine side chain and a benzyl substitution on the amine, provides a valuable molecular tool for understanding the structural requirements for alpha-1 adrenergic receptor activation.
Section 2: Mechanism of Action of Phenylephrine
Phenylephrine exerts its pharmacological effects by binding to and activating alpha-1 adrenergic receptors located on the smooth muscle of blood vessels.[1] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade. Specifically, the activated alpha-1 receptor couples to Gq proteins.[3] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][5][6] The elevated cytosolic Ca2+ concentration, in conjunction with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle contraction and vasoconstriction.[4][5][6]
Caption: Experimental workflow for the in-vitro vasoconstriction assay.
Alpha-1 Adrenergic Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of a test compound for the alpha-1 adrenergic receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express alpha-1 adrenergic receptors (e.g., rat cerebral cortex) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the alpha-1 adrenergic receptor (e.g., [3H]-Prazosin), and varying concentrations of the unlabeled test compound (phenylephrine or benzylphenylephrone).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist).
-
Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) from the resulting competition curve using non-linear regression.
-
Calculate the Ki (inhibitory constant) for the test compound using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for the alpha-1 adrenergic receptor binding assay.
Section 5: Conclusion
This guide has provided a detailed comparison of phenylephrine and its related compound, benzylphenylephrone. While phenylephrine is a well-characterized alpha-1 adrenergic agonist with established clinical applications, benzylphenylephrone remains a compound of interest primarily for its structural relationship to phenylephrine and its utility as a pharmaceutical standard. The theoretical analysis based on structure-activity relationships strongly suggests that benzylphenylephrone is unlikely to possess significant agonist activity at the alpha-1 adrenergic receptor.
The provided experimental protocols for in-vitro vasoconstriction and receptor binding assays offer a robust framework for the empirical evaluation of these hypotheses. By employing these methodologies, researchers can quantitatively assess the functional activity and receptor affinity of novel compounds, thereby contributing to a deeper understanding of adrenergic pharmacology and facilitating the development of new therapeutic agents. The juxtaposition of a known drug with a structurally related impurity serves as a powerful model for illustrating the profound impact of subtle molecular modifications on pharmacological efficacy.
References
- Cooper, B. E. (2008). Review and update on phenylephrine. Proceedings (Baylor University. Medical Center), 21(3), 259–263.
-
Wikipedia. (2024). Phenylephrine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. Retrieved from [Link]
-
SynZeal. (n.d.). Phenylephrine EP Impurity E. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Phenylephrine Hydrochloride - Impurity E (Freebase). Retrieved from [Link]
-
JoVE. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Retrieved from [Link]
- Zhang, Y., et al. (2005). Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes. The Journal of Physiology, 569(Pt 2), 449–462.
-
GenScript. (n.d.). GPCR Downstream Signaling. Retrieved from [Link]
-
American Physiological Society. (2020). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. Retrieved from [Link]
-
ResearchGate. (2018). Schematic diagram of GPCRs signaling steps. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
REPROCELL. (n.d.). Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. Retrieved from [Link]
-
GenScript. (n.d.). Homo sapiens (human) Signaling by GPCR (provided by Reactome). Retrieved from [Link]
-
YouTube. (2021). Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP). Retrieved from [Link]
-
Cardiovascular Physiology Concepts. (n.d.). Cardiac Signal Transduction Mechanisms (G-Protein-Linked). Retrieved from [Link]
-
YouTube. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Introduction: The Analytical Imperative for a Key Phenylephrine Intermediate
In the landscape of pharmaceutical development and manufacturing, the purity and potency of active pharmaceutical ingredients (APIs) are paramount. This guide focuses on 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, a key intermediate and potential impurity in the synthesis of Phenylephrine.[1][2][3] The rigorous control of such compounds is not merely a procedural formality but a critical component of ensuring the safety and efficacy of the final drug product. Validated analytical methods provide the irrefutable evidence required for release testing, stability studies, and regulatory submissions.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] This guide provides an in-depth comparison of principal analytical techniques for the validation of methods for this specific molecule, grounded in the harmonized principles of the International Council for Harmonisation (ICH), and adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8] We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry.
Chapter 1: The Regulatory Framework for Analytical Method Validation
The foundation of any robust analytical method validation is the regulatory framework that governs it. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for the principles of analytical validation.[4][5][7] This guideline, recently updated to work in concert with ICH Q14 ("Analytical Procedure Development"), emphasizes a lifecycle approach, moving from a simple checklist to a more scientific, risk-based model.[8][9]
The core validation parameters outlined by ICH Q2(R2) that will be discussed for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][13]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][12]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[6][13]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[11][13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6][11]
Chapter 2: High-Performance Liquid Chromatography (HPLC) Method Validation
Principle & Rationale for HPLC
HPLC is the preeminent technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes. For this compound, a moderately polar aromatic ketone, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The non-polar stationary phase (e.g., C18) provides excellent retention and separation from polar and non-polar impurities, while the polar mobile phase allows for fine-tuning of the elution profile.[14] This method is ideal for both assay (quantification of the main component) and impurity profiling.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 x 100 mm (or similar). A shorter column with smaller particles can be used for faster UPLC applications.[14]
-
Mobile Phase: Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility). A typical gradient might start at 10% Acetonitrile and ramp up to 90% to elute all components.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The phenolic group and ketone carbonyl group create UV absorbance. A wavelength around 220 nm or 272 nm is often suitable for phenylephrine-related compounds.[15][16] A PDA detector is invaluable for assessing peak purity.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., methanol/water mixture).
-
Sample Preparation: Dissolve the sample in the same diluent as the standard to a similar target concentration.
Validation Procedure & Causality
-
System Suitability: Before any validation run, inject the standard solution five or six times. The system is deemed suitable if the relative standard deviation (%RSD) of peak area and retention time is ≤ 2.0%, and theoretical plates and tailing factor meet predefined criteria (e.g., >2000 and <2.0, respectively). This ensures the chromatographic system is performing adequately on the day of analysis.[10]
-
Specificity: Perform forced degradation studies (see Chapter 5). Inject solutions of the degraded sample. The method is specific if the primary analyte peak is free from interference from any degradants, impurities, or placebo components, as demonstrated by peak purity analysis with a PDA detector.
-
Linearity and Range: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration. Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999. The range is the concentration interval over which this linearity, along with acceptable accuracy and precision, is demonstrated.[4][13]
-
Accuracy: Analyze samples with a known concentration of the analyte (e.g., spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Accuracy is expressed as the percentage recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.[6]
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. The %RSD should be ≤ 2.0%.[11]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data is calculated to assess the method's consistency within the laboratory.
-
-
LOD & LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptance criteria, demonstrating the method's reliability during normal use.[6][11]
Chapter 3: Gas Chromatography (GC) as a Potential Alternative
Principle & Rationale for GC
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[17] Given that the target molecule is a ketone, GC could be a viable alternative, particularly for impurity analysis where volatile by-products may be present.[18][19] However, the molecule's relatively high molecular weight and the presence of a hydroxyl group may lead to poor peak shape and potential thermal degradation in the GC inlet.
Causality of Experimental Choice: The primary challenge is ensuring the analyte is sufficiently volatile and thermally stable. A high-temperature inlet and a robust capillary column (e.g., a 5% phenyl-polysiloxane) would be required. To overcome issues with the polar hydroxyl group, derivatization—for example, silylation to convert the -OH group to a less polar -OSi(CH₃)₃ group—is often necessary. This adds a step to sample preparation but significantly improves chromatographic performance.
Proposed Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Detector Temperature: 300°C (FID).
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Derivatization (if required): Evaporate the sample to dryness and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes before injection.
Validation Procedure
The validation parameters (Specificity, Linearity, Accuracy, etc.) are the same as for HPLC. Specificity would involve demonstrating that the derivatized analyte peak is resolved from derivatized impurities. The FID detector is generally non-specific but provides excellent quantitation for carbon-containing compounds. For identification, coupling the GC to a Mass Spectrometer (GC-MS) would be the authoritative choice.
Chapter 4: UV-Visible Spectrophotometry for Assay
Principle & Rationale for UV-Vis
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of substances that absorb ultraviolet or visible light.[20] The 1-(3-hydroxyphenyl) portion of the molecule contains a phenolic ring, which is a strong chromophore, making this method suitable for a straightforward assay of the bulk drug substance.[21][22][23]
Causality of Experimental Choice: This method's primary advantage is its simplicity. However, its significant drawback is a lack of specificity.[20] Any impurity or degradant containing a similar chromophore will interfere with the analysis, leading to erroneously high results. Therefore, UV-Vis is generally unsuitable for stability testing or impurity analysis but can be validated for the assay of a pure substance where interfering species are known to be absent or controlled at very low levels.
Experimental Protocol: UV-Vis Assay
-
Instrumentation: A calibrated UV-Visible Spectrophotometer.
-
Solvent: A solvent that does not absorb at the analysis wavelength, such as 0.1 M Hydrochloric Acid or Methanol.
-
Wavelength Selection (λmax): Scan a dilute standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard and dilute to several concentrations to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a concentration that falls within the linear range of the calibration curve.
Validation Procedure
-
Specificity: While inherently non-specific, specificity can be partially demonstrated by analyzing the sample against a placebo to show no interference from excipients. It cannot, however, distinguish between the API and structurally similar impurities.
-
Linearity and Range: Prepare at least five concentrations of the standard and measure their absorbance. Plot absorbance vs. concentration. The method must adhere to Beer's Law in the chosen range, with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy and Precision: These are determined similarly to the HPLC method, by analyzing multiple preparations of known concentration. Acceptance criteria remain the same (% Recovery 98-102%, %RSD ≤ 2.0%).
Chapter 5: Forced Degradation and Stability-Indicating Method Assessment
Forced degradation studies are the cornerstone of developing a stability-indicating method, a regulatory requirement for stability testing.[24] The goal is to intentionally degrade the sample under more severe conditions than in accelerated stability studies to generate potential degradation products. This is essential for proving the specificity of a separation-based method like HPLC.
Protocol for Stress Studies
A common approach is to aim for 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
After exposure, samples are diluted and analyzed by the HPLC-PDA method. The chromatograms are examined to ensure that the main analyte peak is well-resolved from all degradation product peaks and that the peak purity passes the acceptance criteria. This demonstrates the method can accurately measure the analyte in the presence of its degradants.
Chapter 6: Comparative Analysis and Summary
The choice of analytical method depends entirely on its intended purpose. The table below provides a direct comparison of the three validated methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Specificity | Excellent. Can separate the analyte from impurities and degradants. Peak purity can be confirmed with a PDA detector. | Good to Excellent. High resolving power. Specificity is excellent when coupled with a Mass Spectrometer (MS). | Poor. Cannot distinguish between compounds with similar chromophores. Unsuitable for impurity analysis. |
| Application | Assay, impurity profiling, stability testing. The "gold standard" for pharmaceutical analysis. | Analysis of volatile impurities. Can be used for assay if the analyte is thermally stable or derivatized. | Assay of pure drug substance or simple formulations where no interfering substances are present. |
| Sensitivity | High. LOD/LOQ are typically in the ng/mL or low µg/mL range. | Very High. Especially for volatile compounds. Often more sensitive than HPLC. | Moderate. Generally less sensitive than chromatographic methods. |
| Sample Prep | Simple dissolution. | Can be complex, potentially requiring derivatization to improve volatility and peak shape. | Very simple; just dissolution and dilution. |
| Analysis Time | Moderate (typically 5-30 minutes per sample). | Moderate to long (typically 10-40 minutes per sample). | Very Fast (less than 1 minute per sample). |
| Robustness | High. Modern instruments and columns provide very reliable performance. | Moderate. Performance can be sensitive to inlet conditions and column activity. | Excellent. Very simple instrumentation leads to high robustness. |
Conclusion and Recommendations
As a Senior Application Scientist, my recommendation is grounded in the principle of selecting a method that is fit for its intended purpose, as mandated by global regulatory guidelines.[4]
-
For comprehensive quality control, including assay, impurity determination, and stability testing, a validated RP-HPLC method is the unequivocal choice. Its superior specificity ensures that the results are accurate and reliable, providing the high degree of confidence required for drug development and release.[25]
-
A validated GC method serves as a valuable orthogonal technique. It is particularly useful for identifying and quantifying volatile organic impurities that may not be amenable to HPLC analysis. While it could be validated for the assay, the likely need for derivatization makes it less efficient than HPLC for routine testing of this specific analyte.
-
A validated UV-Vis spectrophotometric method is a highly efficient tool for a limited application: the assay of the pure this compound drug substance in a controlled manufacturing environment. Its speed and simplicity are advantageous for at-line or in-process controls, provided its limitations regarding specificity are well-understood and controlled.
Ultimately, a multi-faceted analytical strategy, leveraging the strengths of each technique, provides the most robust and defensible approach to ensuring product quality throughout the pharmaceutical lifecycle.
References
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Belouafa, S., et al. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
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ResearchGate. (2024). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Natural Volatiles & Essential Oils. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylephrine. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column. [Link]
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ResearchGate. (n.d.). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
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gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
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SIELC Technologies. (2018). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. [Link]
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International Journal of Engineering, Technology and Applied Science. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. [Link]
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National Center for Biotechnology Information. (n.d.). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. [Link]
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Semantic Scholar. (n.d.). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. [Link]
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National Center for Biotechnology Information. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]
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ResearchGate. (n.d.). Aldehydes and Ketones: Gas Chromatography. [Link]
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National Center for Biotechnology Information. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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Analytical Toxicology. (2017). Gas Chromatography. [Link]
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CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Boron Molecular. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. [Link]
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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against Benzylphenylephrone
Introduction: The Imperative of Specificity in Immunoassays for Small Molecules
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of antibodies developed against Benzylphenylephrone. Benzylphenylephrone, a precursor and potential impurity in the synthesis of Phenylephrine, shares structural motifs with other endogenous and synthetic molecules.[7][8] Therefore, a rigorous assessment of antibody specificity is not merely a quality control step but a critical component of assay validation.
Herein, we will delve into the structural basis of potential cross-reactivity, present a detailed, field-proven protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cross-reactivity, and provide a framework for the interpretation of the resulting data.
The Structural Basis of Potential Cross-Reactivity with Benzylphenylephrone
An antibody's binding affinity to a molecule is dictated by the three-dimensional complementarity between the antibody's paratope and the antigen's epitope.[6] For small molecules like Benzylphenylephrone, the entire molecule can be considered the epitope. Cross-reactivity arises when an antibody recognizes and binds to molecules that share structurally similar features with the target antigen.[5][9]
To design a robust cross-reactivity study, it is essential to identify and test a panel of structurally related compounds. Based on the structure of Benzylphenylephrone, the following compounds represent logical candidates for assessment due to their shared phenyl, ethylamine, and hydroxyl or ketone moieties.
Diagram 1: Structural Comparison of Benzylphenylephrone and Potential Cross-Reactants
Caption: Chemical structures of Benzylphenylephrone and its structural analogs.
Experimental Workflow: A Competitive ELISA for Cross-Reactivity Assessment
The competitive ELISA is the gold standard for determining the cross-reactivity of antibodies against small molecules.[5] In this format, the free analyte in a sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Diagram 2: Competitive ELISA Workflow
Caption: Step-by-step workflow for a competitive ELISA to assess cross-reactivity.
Detailed Step-by-Step Methodology
Materials:
-
96-well microtiter plates
-
Anti-Benzylphenylephrone antibody (primary antibody)
-
Benzylphenylephrone-protein conjugate (for coating)
-
Benzylphenylephrone standard
-
Potential cross-reactants (e.g., Phenylephrine, N-Benzylphenylephrine, Synephrine, Epinephrine)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Dilute the Benzylphenylephrone-protein conjugate to an optimal concentration (typically 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the Benzylphenylephrone standard and each potential cross-reactant in assay buffer (e.g., 1% BSA in PBS-T). The concentration range for the cross-reactants should typically be higher than that of the standard.[10]
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the diluted standard or cross-reactant to the appropriate wells.
-
Add 50 µL of the diluted anti-Benzylphenylephrone primary antibody to each well. The antibody dilution should be pre-determined to give a signal in the linear range of the assay.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.
-
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve for Benzylphenylephrone and inhibition curves for each of the potential cross-reactants. The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Benzylphenylephrone / IC₅₀ of Cross-Reactant) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Hypothetical Data Presentation
Below is a table summarizing hypothetical results from a cross-reactivity study of a fictional anti-Benzylphenylephrone antibody, "mAb-BZP-01".
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| Benzylphenylephrone | 15 | 100% |
| Phenylephrine | 300 | 5% |
| N-Benzylphenylephrine | 50 | 30% |
| Synephrine | 1500 | 1% |
| Epinephrine | >10,000 | <0.15% |
Interpretation of Hypothetical Results:
-
High Specificity: The antibody "mAb-BZP-01" demonstrates high specificity for Benzylphenylephrone.
-
Significant Cross-Reactivity with N-Benzylphenylephrine: There is a notable cross-reactivity with N-Benzylphenylephrine (30%). This is structurally the most similar compound tested, differing only by the reduction of the ketone to a hydroxyl group. Researchers should be mindful of this when analyzing samples that may contain this compound.
-
Low to Negligible Cross-Reactivity with Other Analogs: The cross-reactivity with Phenylephrine, Synephrine, and Epinephrine is low to negligible, indicating that the antibody can effectively differentiate Benzylphenylephrone from these related molecules.
Conclusion: Ensuring Trustworthy Immunoassay Data
References
-
SeraCare. Technical Guide for ELISA - Protocols. Available from: [Link]
-
Surmodics. How Do Immunoassay Tests Work. Available from: [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. Available from: [Link]
-
Abyntek Biopharma. Types of immunoassays. Available from: [Link]
-
SeraCare. The Use of Antibodies in Immunoassays. Available from: [Link]
-
Wikipedia. Immunoassay. Available from: [Link]
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-
ResearchGate. An alternative synthesis of (+/-)-phenylephrine hydrochloride. Available from: [Link]
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PubChem. 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. Available from: [Link]
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Gsrs. BENZYLPHENYLEPHRONE. Available from: [Link]
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SynZeal. Phenylephrine EP Impurity E | 71786-67-9. Available from: [Link]
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A Comparative Analysis of Synthetic Routes for 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one: A Guide for Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, a critical precursor to the widely used sympathomimetic amine, Phenylephrine, presents a compelling case study in synthetic strategy.[1] This guide provides a comprehensive comparative analysis of the prevalent synthetic routes to this intermediate, offering insights into the practical considerations and underlying chemical principles that guide process development. Our focus is to equip researchers and drug development professionals with the necessary data to make informed decisions in selecting a synthetic pathway that aligns with their specific objectives, be it laboratory-scale research or industrial-scale manufacturing.
Introduction to the Target Molecule
This compound, also known as Benzylphenylephrone, is a ketone derivative that serves as a late-stage intermediate in the synthesis of Phenylephrine.[1] The structure features a meta-substituted phenolic ring, a carbonyl group, and a tertiary amine, which are all key functionalities that are further elaborated to yield the final active pharmaceutical ingredient (API). The efficiency of the synthesis of this intermediate directly impacts the overall cost and purity of the final drug product.
Comparative Analysis of Synthetic Routes
Several distinct synthetic strategies have been reported for the preparation of this compound. These routes primarily differ in their choice of starting materials and the sequence of bond-forming reactions. Below, we delve into the most common approaches, evaluating their respective merits and drawbacks.
Route 1: Classical Approach via α-Halogenation of 3-Hydroxyacetophenone
This is arguably the most direct and frequently employed route, starting from the readily available 3-hydroxyacetophenone. The synthesis proceeds in two key steps: α-bromination followed by nucleophilic substitution with N-methylbenzylamine.[2][3]
Experimental Protocol:
Step 1: α-Bromination of 3-Hydroxyacetophenone
-
3-Hydroxyacetophenone is dissolved in a suitable solvent, such as ethyl acetate.[2]
-
A brominating agent, typically bromine, is added dropwise to the solution at a controlled temperature to prevent side reactions.[2]
-
The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up to isolate the crude 2-bromo-1-(3-hydroxyphenyl)ethanone. This intermediate is often used in the next step without extensive purification.
Step 2: Amination with N-Methylbenzylamine
-
The crude 2-bromo-1-(3-hydroxyphenyl)ethanone is dissolved in an appropriate solvent.
-
N-methylbenzylamine is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.[3]
-
The reaction progress is monitored until completion.
-
An acid-base workup is performed to remove any unreacted starting materials and byproducts, yielding the desired this compound. The product can be further purified by crystallization or chromatography.
Causality and Experimental Choices:
The choice of a direct bromination of 3-hydroxyacetophenone is driven by the activating effect of the hydroxyl group on the aromatic ring, which can lead to undesired ring bromination. To circumvent this, some protocols advocate for the protection of the phenolic hydroxyl group prior to bromination.[4] For instance, the hydroxyl group can be converted to a benzoyl ester, which is then deprotected after the amination step.[4] This adds two steps to the overall synthesis but can improve the yield and purity of the final product by minimizing side reactions.
Diagram of Route 1:
Caption: Classical synthesis via α-halogenation.
Route 2: Multi-step Synthesis from m-Hydroxybenzaldehyde
An alternative approach commences with m-hydroxybenzaldehyde, which is transformed into the target ketone through a series of reactions.[5][6] This route is more convergent in nature, building the carbon skeleton and introducing the necessary functional groups in a stepwise manner.
Experimental Protocol:
Step 1: Protection of the Phenolic Hydroxyl Group
-
m-Hydroxybenzaldehyde is reacted with a suitable protecting group, such as t-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base like imidazole to yield the protected aldehyde.[5]
Step 2: Wittig Olefination
-
The protected aldehyde undergoes a Wittig reaction with methyltriphenylphosphonium iodide and a strong base (e.g., t-BuOK) to form the corresponding styrene derivative.[5]
Step 3: Epoxidation or Bromohydrin Formation
-
Epoxidation: The styrene derivative is treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the epoxide.[5]
-
Bromohydrin Formation: Alternatively, the styrene is reacted with N-bromosuccinimide (NBS) in the presence of water to form the bromohydrin.[5]
Step 4: Ring Opening and Deprotection
-
The epoxide or bromohydrin is then reacted with methylamine, which opens the ring and introduces the amino group.[5]
-
The protecting group on the phenolic hydroxyl is removed, typically with an acid, to yield the final product, which in this case is phenylephrine. The desired intermediate, this compound, is a precursor in a variation of this pathway.
Causality and Experimental Choices:
This route offers greater control over the introduction of functional groups and can be adapted for asymmetric synthesis. The choice between epoxidation and bromohydrin formation can influence the overall yield and stereochemical outcome. While this pathway is longer, it can be advantageous for producing enantiomerically pure final products.
Diagram of Route 2:
Caption: Multi-step synthesis from m-hydroxybenzaldehyde.
Advanced Synthetic Strategies
The pharmaceutical industry's demand for enantiomerically pure drugs has driven the development of asymmetric and biocatalytic routes for the synthesis of phenylephrine and its intermediates.
Asymmetric Synthesis
Asymmetric approaches aim to selectively produce the desired (R)-enantiomer of phenylephrine. This is often achieved through the use of chiral catalysts or resolving agents. For instance, asymmetric transfer hydrogenation of a suitable precursor ketone can yield the chiral alcohol with high enantiomeric excess.[6][7] Another strategy involves the kinetic resolution of a racemic intermediate.[8][9]
Biocatalytic Synthesis
A greener and more selective alternative involves the use of enzymes. A patented method describes the use of a ketoreductase (KRED) to stereoselectively reduce this compound to the corresponding (R)-alcohol.[10] This biocatalytic step offers high enantioselectivity and operates under mild reaction conditions, making it an attractive option for industrial-scale production.
Diagram of Biocatalytic Reduction:
Caption: Biocatalytic reduction for asymmetric synthesis.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Number of Steps (to intermediate) | Reported Yield | Key Advantages | Key Disadvantages |
| Route 1: Classical Approach | 3-Hydroxyacetophenone | Bromine, N-Methylbenzylamine | 2 | ~62%[3] | Direct, uses readily available starting materials. | Potential for side reactions (ring bromination), may require protection/deprotection steps. |
| Route 2: Multi-step Synthesis | m-Hydroxybenzaldehyde | TBDMS-Cl, Wittig reagent, m-CPBA/NBS, Methylamine | 4+ | Overall yields to Phenylephrine ~66-71%[5] | Good control over functional group introduction, adaptable for asymmetric synthesis. | Longer route, involves multiple protection/deprotection steps. |
| Biocatalytic Reduction | This compound | Ketoreductase (KRED) | 1 (from intermediate) | High enantioselectivity reported[10] | High stereoselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzyme, may have higher initial setup cost. |
Conclusion
The choice of a synthetic route for this compound is a multifaceted decision that depends on the desired scale of production, purity requirements, and cost considerations. The classical approach via α-halogenation of 3-hydroxyacetophenone remains a viable and straightforward option for laboratory-scale synthesis. For larger-scale production where enantiopurity is critical for the final API, the multi-step synthesis from m-hydroxybenzaldehyde or, more attractively, the biocatalytic reduction of the target intermediate, offer superior control and selectivity. As the pharmaceutical industry continues to embrace green chemistry principles, biocatalytic routes are poised to become increasingly important in the synthesis of chiral drugs like Phenylephrine.
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A Comparative Guide to the Structural Activity Relationship of Benzylphenylephrone Analogs for Alpha-1 Adrenergic Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Benzylphenylephrone
Benzylphenylephrone, with the chemical structure N-(2-(3-hydroxyphenyl)-2-oxoethyl)-N-methyl-1-phenylmethanamine[1], presents a unique scaffold that combines features of phenylephrine, a well-established alpha-1 adrenergic agonist, and a benzyl substituent on the amine.[2] This structural characteristic suggests a potential interaction with adrenergic receptors, making it a compelling starting point for drug discovery and development, particularly in therapeutic areas where alpha-1 adrenergic modulation is beneficial, such as in the treatment of hypotension.[3]
The core of this guide is to provide a predictive SAR analysis, offering a roadmap for the synthesis and evaluation of novel Benzylphenylephrone analogs to optimize their potency, selectivity, and pharmacokinetic properties as alpha-1 adrenergic agonists.
The Alpha-1 Adrenergic Receptor Signaling Pathway
Upon activation by an agonist, the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses.[4] The binding of an agonist like phenylephrine, and putatively Benzylphenylephrone, induces a conformational change in the receptor, leading to the activation of the Gq protein.[4][5] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.[4] The subsequent increase in cytosolic calcium concentration is a key event that mediates cellular responses such as smooth muscle contraction.[2]
Caption: Alpha-1 adrenergic receptor signaling pathway.
Structural Activity Relationship (SAR) of Benzylphenylephrone Analogs
The following sections outline key structural modifications on the Benzylphenylephrone scaffold and their predicted impact on alpha-1 adrenergic receptor activity, based on established SAR principles for phenethylamines.[6][7]
Modifications of the Phenyl Ring
The hydroxyl group at the meta-position of the phenyl ring is a critical feature for activity in phenylephrine and related compounds.[7]
-
Positional Isomers of the Hydroxyl Group: Moving the hydroxyl group to the para- or ortho-position is expected to decrease activity. The meta-hydroxyl is crucial for hydrogen bonding interactions within the receptor binding pocket.
-
Substitution of the Hydroxyl Group: Replacing the hydroxyl group with other substituents like a methoxy group would likely reduce potency due to the loss of the hydrogen bond donor capability.
-
Introduction of a Second Hydroxyl Group: Adding a second hydroxyl group at the para-position to form a catechol ring, similar to norepinephrine, could potentially increase potency but may also introduce susceptibility to metabolism by catechol-O-methyltransferase (COMT).[6]
Modifications of the Ethylamine Side Chain
The two-carbon chain separating the phenyl ring and the nitrogen atom is generally optimal for adrenergic activity.[6]
-
Alpha-Carbon Substitution: Introducing a small alkyl group, such as a methyl group, on the alpha-carbon (adjacent to the phenyl ring) could increase the duration of action by sterically hindering metabolism by monoamine oxidase (MAO).[6] This modification would also introduce a chiral center, necessitating the separation and evaluation of individual enantiomers.
-
Beta-Carbon Modifications: The ketone at the beta-position in Benzylphenylephrone is a deviation from the typical hydroxyl group found in phenylephrine. Reduction of this ketone to a hydroxyl group would create a structure more closely resembling phenylephrine and is hypothesized to increase agonist activity. The stereochemistry of this newly formed hydroxyl group would be critical, with the (R)-configuration generally being more active for phenylethanolamines.
Modifications of the Nitrogen Substituent
The nature of the substituent on the nitrogen atom plays a significant role in determining the selectivity for alpha versus beta adrenergic receptors.[6]
-
Size of the N-Alkyl Group: In general, as the size of the N-alkyl group increases, alpha-agonist activity tends to decrease while beta-agonist activity increases.[6] Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, isopropyl) is predicted to reduce alpha-1 agonist potency.
-
The N-Benzyl Group: The presence of the N-benzyl group is a distinguishing feature of Benzylphenylephrone. It is important to investigate the effect of this bulky substituent on receptor binding and activity. Modifications to the benzyl group itself (e.g., substitution on the phenyl ring) could fine-tune interactions with the receptor.
Comparative Performance of Hypothetical Benzylphenylephrone Analogs
The following table summarizes the predicted effects of the proposed structural modifications on alpha-1 adrenergic agonist activity.
| Analog | Modification | Predicted Effect on Alpha-1 Agonist Activity | Rationale |
| BPE-01 | Reduction of the beta-ketone to a hydroxyl group | Increased Potency | Mimics the structure of phenylephrine, allowing for hydrogen bonding interactions similar to the endogenous ligands. |
| BPE-02 | Introduction of a methyl group on the alpha-carbon | Increased Duration of Action | Provides resistance to metabolism by MAO.[6] |
| BPE-03 | Replacement of the N-methyl with an N-isopropyl group | Decreased Alpha-1 Potency, Potential Increase in Beta-Activity | Larger N-substituents generally favor beta-adrenergic receptor interaction.[6] |
| BPE-04 | Addition of a para-hydroxyl group to the phenyl ring | Potentially Increased Potency | Forms a catechol structure which is a key feature for high-affinity binding in many adrenergic agonists.[6] |
| BPE-05 | Removal of the meta-hydroxyl group | Significantly Decreased Potency | The meta-hydroxyl group is critical for receptor interaction.[7] |
Experimental Protocols
To validate the predicted SAR, a systematic approach involving chemical synthesis and pharmacological evaluation is necessary.
General Synthesis of Benzylphenylephrone Analogs
A plausible synthetic route to Benzylphenylephrone and its analogs starts from a substituted acetophenone. For example, 3-hydroxyacetophenone can be alpha-brominated, followed by nucleophilic substitution with the appropriate N-substituted benzylamine.
Caption: General synthetic workflow for Benzylphenylephrone analogs.
Alpha-1 Adrenergic Receptor Binding Assay
This assay determines the affinity of the synthesized analogs for the alpha-1 adrenergic receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the alpha-1 adrenergic receptor.
Principle: A radioligand binding assay is performed using cell membranes expressing the alpha-1 adrenergic receptor and a radiolabeled antagonist (e.g., [3H]-prazosin). The ability of the test compounds to displace the radioligand from the receptor is measured.[8]
Step-by-Step Protocol:
-
Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human alpha-1a adrenergic receptor.[9]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with a fixed concentration of [3H]-prazosin (e.g., 0.1-0.5 nM) and varying concentrations of the test compound (e.g., 10^-10 to 10^-5 M) in a final volume of 200 µL.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).
-
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of the analogs to activate the alpha-1 adrenergic receptor and elicit a downstream cellular response.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds as alpha-1 adrenergic agonists.
Principle: Cells expressing the alpha-1 adrenergic receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the increase in intracellular calcium concentration is measured as a change in fluorescence intensity.[4]
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the human alpha-1a adrenergic receptor in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate them with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 60 minutes.
-
Compound Addition: After washing the cells to remove excess dye, add varying concentrations of the test compounds to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data Analysis: Plot the change in fluorescence intensity against the logarithm of the test compound concentration. Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting dose-response curve.
Conclusion
This guide provides a comprehensive framework for the systematic investigation of the structural activity relationship of Benzylphenylephrone analogs as alpha-1 adrenergic receptor modulators. By combining rational drug design, chemical synthesis, and robust pharmacological evaluation, researchers can effectively explore the therapeutic potential of this novel chemical scaffold. The proposed modifications and experimental protocols offer a clear path forward for identifying lead compounds with optimized activity and a greater understanding of the molecular determinants of alpha-1 adrenergic receptor activation.
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Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]
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(PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. ResearchGate. [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]
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(PDF) An alternative synthesis of (+/-)-phenylephrine hydrochloride. ResearchGate. [Link]
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Alpha-Adrenoceptor Agonists (α-agonists). CV Pharmacology. [Link]
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Enantioselective synthesis of ( R)-phenylephrine hydrochloride | Request PDF. ResearchGate. [Link]
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Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. PMC. [Link]
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Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]
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chronic effects of phenylethanolamine N-methyltransferase inhibitors and alpha adrenergic receptor antagonists on brain norepinephrine metabolism. PubMed. [Link]
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Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart. PubMed. [Link]
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Inhibition of the n-formylmethionyl-leucyl-phenylalanine induced respiratory burst in human neutrophils by adrenergic agonists and prostaglandins of the E series. PubMed. [Link]
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(PDF) Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Confirmatory Identification of Phenylephrine EP Impurity E in Pharmaceutical Formulations
In the landscape of pharmaceutical quality control, the unambiguous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the confident identification of Phenylephrine EP Impurity E, a specified impurity in the European Pharmacopoeia. We will delve into the nuances of chromatographic techniques, offering field-proven insights and experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Challenge: Unmasking Impurity E
Phenylephrine, a widely used nasal decongestant, can harbor various impurities arising from its synthesis or degradation. Among these, Phenylephrine EP Impurity E, chemically identified as 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride, requires vigilant monitoring to comply with regulatory standards.[1][2] The structural similarity between Phenylephrine and its impurities necessitates analytical methods with high resolving power and specificity.
The Analytical Armamentarium: A Comparative Overview
The two primary workhorses for impurity profiling in the pharmaceutical industry are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Each technique offers a unique set of advantages and is suited for different stages of the analytical workflow, from routine quality control to in-depth structural elucidation.
At a Glance: HPLC-UV vs. LC-MS for Impurity E Identification
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance | Separation based on polarity, detection by mass-to-charge ratio |
| Specificity | Good, but potential for co-elution | Excellent, provides molecular weight information |
| Sensitivity | Generally lower, suitable for routine QC | Significantly higher, ideal for trace analysis |
| Confirmation | Based on retention time against a reference standard | Confirmatory via mass fragmentation patterns |
| Cost & Complexity | Lower cost, less complex instrumentation | Higher cost, more complex instrumentation and data analysis |
The Workflow of Impurity Identification
A robust strategy for impurity identification follows a logical progression, starting with detection and leading to unequivocal structural confirmation.
Caption: A typical workflow for the identification and confirmation of pharmaceutical impurities.
Experimental Protocols: A Practical Guide
Herein, we provide detailed, self-validating experimental protocols grounded in pharmacopoeial methods and scientific literature. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Protocol 1: HPLC-UV Method for the Quantification of Phenylephrine EP Impurity E (Adapted from European Pharmacopoeia)
This method is the cornerstone for routine quality control, offering a reliable and cost-effective means of quantifying Impurity E against a reference standard.
1. Chromatographic System:
-
Instrument: A gradient-capable HPLC system with a UV detector.
-
Column: A 4.6 mm x 150 mm, 5 µm, L1 packing (C18) column is a common choice.
-
Mobile Phase A: A solution of 3.25 g/L of sodium octanesulfonate monohydrate in water, with the pH adjusted to 2.8 using dilute phosphoric acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program:
Time (minutes) Mobile Phase A (%) Mobile Phase B (%) 0 - 3 93 7 3 - 13 93 → 70 7 → 30 13 - 14 70 → 93 30 → 7 | 14 - 20 | 93 | 7 |
-
Flow Rate: 1.5 mL/min.[3]
-
Injection Volume: 10 µL.[3]
2. Standard and Sample Preparation:
-
Solvent Mixture: A 20:80 (v/v) mixture of mobile phase B and mobile phase A.[3]
-
Test Solution: Dissolve 50.0 mg of the Phenylephrine Hydrochloride substance to be examined in the solvent mixture and dilute to 50.0 mL with the same mixture.[3]
-
Reference Solution (for quantification): Prepare a solution of Phenylephrine EP Impurity E certified reference standard in the solvent mixture at a known concentration.
3. System Suitability:
-
Relative Retention: The relative retention time for Impurity E is approximately 3.6 with respect to the phenylephrine peak (retention time ≈ 2.8 min).[3]
-
Symmetry Factor: The symmetry factor for the principal peak in the chromatogram obtained with the test solution should be a maximum of 1.9.[3]
Rationale for Method Parameters: The use of an ion-pairing agent (sodium octanesulfonate) in the mobile phase enhances the retention and resolution of the basic phenylephrine and its impurities on a C18 column. The gradient elution allows for the effective separation of a range of impurities with varying polarities. Detection at a low UV wavelength (215 nm) provides good sensitivity for all related substances.
Protocol 2: LC-MS Method for the Confirmatory Identification of Phenylephrine EP Impurity E
When a peak is detected at the expected retention time of Impurity E, LC-MS serves as a powerful tool for unequivocal identification through molecular weight determination.
1. Chromatographic System (UHPLC for enhanced resolution and speed):
-
Instrument: A UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Column: A sub-2 µm particle size C18 or similar reversed-phase column (e.g., 2.1 mm x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A gradient optimized to resolve Impurity E from phenylephrine and other impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan to detect all ions and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis of Impurity E.
-
Expected Ion: The protonated molecule [M+H]+ for Phenylephrine EP Impurity E (C16H17NO2·HCl) would be observed at an m/z corresponding to the free base (C16H17NO2), which has a molecular weight of 255.31 g/mol . Therefore, the expected ion would be at approximately m/z 256.3.[4]
3. Data Analysis:
-
Extract the ion chromatogram for the expected m/z of Impurity E to confirm its presence at the correct retention time.
-
For further confirmation, perform tandem mass spectrometry (MS/MS) to obtain a fragmentation pattern that can be compared to a reference standard or used for structural elucidation.
Rationale for Method Parameters: The use of formic acid in the mobile phase provides a source of protons for efficient ionization in ESI positive mode. UHPLC offers superior separation efficiency and faster analysis times compared to traditional HPLC. The high selectivity of mass spectrometry allows for the detection of Impurity E even if it co-elutes with other components, providing a much higher degree of confidence in its identification.
Orthogonal Technique: Quantitative NMR (qNMR)
While less commonly employed for routine impurity analysis in this specific context, Quantitative Nuclear Magnetic Resonance (qNMR) offers an alternative, non-destructive method for the quantification of impurities without the need for a specific reference standard for each impurity. The concentration of an analyte is determined by comparing the integral of one of its signals with the integral of a signal from a certified internal standard of known concentration. For Phenylephrine Impurity E, this could be a valuable tool for the certification of reference materials or in situations where a specific impurity standard is unavailable.
Conclusion: A Multi-faceted Approach to Impurity Confirmation
The robust identification of Phenylephrine EP Impurity E in drug formulations necessitates a strategic and often multi-pronged analytical approach. HPLC-UV remains the workhorse for routine quality control, providing reliable quantification when a certified reference standard is available. However, for unequivocal confirmation, especially during method development, validation, and in the investigation of out-of-specification results, the superior specificity and sensitivity of LC-MS are indispensable. The choice of methodology should be guided by the specific analytical need, balancing the requirements for routine testing with the demand for absolute confirmatory data. By understanding the principles and practicalities of these techniques, researchers and scientists can ensure the quality and safety of pharmaceutical products containing phenylephrine.
References
- European Pharmacopoeia (Ph. Eur.) 10th Edition. (2020). Phenylephrine Hydrochloride Monograph (0632). European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
European Pharmacopoeia 7.0. (2014). Phenylephrini hydrochloridum. Available at: [Link]
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IIETA. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. International Information and Engineering Technology Association. Available at: [Link]
-
Regulations.gov. (2018). Phenylephrine Hydrochloride. Available at: [Link]
-
EDQM. (n.d.). Y0000683 - Detailed view. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
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ResearchGate. (2025). Simultaneous Determination of Paracetamol, Phenylephrine Hydrochloride, Oxolamine Citrate and Chlorpheniramine Maleate by HPLC in Pharmaceutical Dosage Forms. Available at: [Link]
-
ResearchGate. (2025). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
The Pharma Innovation Journal. (2024). Development and validation of RP-HPLC method for quantitative determination and estimation of paracetamol, caffeine, phenylephri. Available at: [Link]
- Google Patents. (n.d.). CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method.
-
PubMed. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Available at: [Link]
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European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Available at: [Link]
-
SynZeal. (n.d.). Phenylephrine EP Impurity E | 71786-67-9. Available at: [Link]
-
Salahaddin University Theses. (n.d.). Simultaneous Spectrophotometric Determination of Phenylephrine HCl, Chlorpheniramine Maleate, and Paracetamol byH. PointStandard Addition, Q-Absorption Ratio, and Derivative Methods. Available at: [Link]
-
USP-NF. (2016). Phenylephrine Hydrochloride Tablets Type of Posting Revision Bulletin. Available at: [Link]
-
Pharmaffiliates. (n.d.). Phenylephrine-impurities. Available at: [Link]
-
ChemWhat. (n.d.). Phenylephrine EP Impurity E CAS#: 71786-67-9. Available at: [Link]
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PubMed. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Available at: [Link]
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PubMed Central (PMC). (n.d.). Simultaneous spectrophotometric determination of paracetamol, phenylephrine and chlropheniramine in pharmaceuticals using chemometric approaches. Available at: [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
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In vitro comparison of Benzylphenylephrone with other adrenergic agonists
An In Vitro Comparative Guide to the Adrenergic Profile of Benzylphenylephrone
Introduction: Charting the Adrenergic Landscape for Novel Agonists
In the realm of drug discovery, the characterization of a novel compound's interaction with its biological targets is the bedrock of its development profile. For agents targeting the adrenergic system, this process is particularly nuanced. Adrenergic receptors—broadly classified into α₁, α₂, and β subtypes—are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine. Their signaling pathways are distinct and often opposing: α₁ receptors typically couple to Gq to increase intracellular calcium, β receptors couple to Gs to increase cyclic AMP (cAMP), and α₂ receptors couple to Gi to inhibit cAMP production.[1]
The therapeutic potential of a new adrenergic agonist hinges on its specific profile of affinity, potency, efficacy, and, most critically, selectivity across these receptor subtypes. A lack of selectivity can lead to a constellation of off-target effects, complicating clinical development. This guide provides a comprehensive framework for the in vitro comparison of a novel investigational compound, hereafter referred to as Benzylphenylephrone (BPE), against a panel of well-characterized adrenergic agonists. Our objective is to build a robust pharmacological dossier for BPE using a suite of industry-standard assays, explaining not just the "how" but the critical "why" behind each experimental choice.
We will compare BPE against three benchmarks, each representing a distinct class of adrenergic activity:
-
Phenylephrine (PE): A classic, selective α₁-adrenergic receptor agonist used to benchmark Gq-mediated vasoconstrictive potential.[2][3]
-
Clonidine: A representative α₂-adrenergic receptor agonist, providing a measure of Gi-coupled signaling activity.
-
Isoproterenol (ISO): A potent, non-selective β-adrenergic receptor agonist, used to assess Gs-coupled activity across β₁ and β₂ subtypes.[4]
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical grounding and detailed protocols necessary to rigorously evaluate novel adrenergic agents.
The Adrenergic Signaling Network
A foundational understanding of the downstream consequences of receptor activation is essential. The following diagram illustrates the canonical signaling pathways for α₁, α₂, and β adrenergic receptors. The selection of specific in vitro assays is directly guided by these distinct second messenger systems.
Caption: Canonical signaling pathways for α₁, β, and α₂ adrenergic receptors.
Part 1: Defining Target Engagement - Receptor Affinity Profiling
The first critical parameter to define is a compound's affinity (Kᵢ) for the target receptors. A high affinity suggests that the compound binds strongly to the receptor at low concentrations. We employ competitive radioligand binding assays, the gold standard for quantifying these interactions, as they are robust, sensitive, and directly measure the binding event.[5]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of the inhibitory constant (Kᵢ) of BPE and reference compounds at α₁, α₂, and β adrenergic receptor subtypes expressed in recombinant cell membranes.
Causality Behind Choices:
-
Recombinant Cell Membranes: Using membranes from cells overexpressing a single receptor subtype (e.g., HEK293-α₁ₐ) ensures that the binding signal is specific to the target of interest, eliminating confounding variables from endogenous receptors.
-
Radioligands: Specific, high-affinity radioligands are chosen for each receptor class to ensure a stable and detectable signal. The concentration used is typically near the radioligand's own dissociation constant (Kₑ) to maximize sensitivity in a competitive format.[6]
-
Filtration Separation: Rapid filtration is a crucial step to separate receptor-bound radioligand from the unbound fraction before equilibrium can shift, ensuring an accurate snapshot of the binding competition.[7]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Source commercially available, validated membrane preparations from cell lines (e.g., CHO, HEK293) stably expressing human α₁ₐ, α₂ₐ, or β₂ adrenergic receptors.
-
On the day of the assay, thaw membranes on ice and resuspend in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) to a predetermined optimal protein concentration (typically 5-20 µg protein per well).[7] Homogenize gently via passage through a syringe.
-
Determine protein concentration using a standard method like a BCA assay.[7]
-
-
Assay Plate Setup (96-well format):
-
Total Binding: Add 50 µL Assay Buffer, 50 µL of the specific radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [¹²⁵I]-Iodocyanopindolol for β), and 150 µL of the membrane preparation.[6]
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, non-labeled competitor (e.g., 10 µM Phentolamine for α receptors, 10 µM Propranolol for β receptors) to saturate all specific binding sites. Then add 50 µL of radioligand and 150 µL of membranes.
-
Competitive Binding: Add 50 µL of BPE or a reference compound at various concentrations (typically 11 points covering a 5-log unit range). Then add 50 µL of radioligand and 150 µL of membranes.[5]
-
-
Incubation:
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[7]
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats completely. For ³H, place filters in scintillation vials with scintillation fluid; for ¹²⁵I, place filters in tubes for a gamma counter.[6]
-
Count the radioactivity (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound (BPE, etc.).
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.[8]
-
Part 2: Assessing Biological Function - Second Messenger Assays
High affinity does not guarantee functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or have no effect. Second messenger assays quantify the cellular response downstream of receptor binding, allowing us to determine both the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.
Experimental Workflow: From Receptor Activation to Signal Readout
The overall process for functional characterization is a multi-step workflow that requires careful optimization at each stage.
Caption: A generalized workflow for cell-based second messenger assays.
A. α₁-Receptor (Gq) Activity: Calcium Mobilization Assay
Activation of Gq-coupled α₁ receptors stimulates phospholipase C, leading to the release of calcium (Ca²⁺) from intracellular stores.[9] This transient increase in cytoplasmic Ca²⁺ is a direct measure of receptor activation and can be monitored in real-time using calcium-sensitive fluorescent dyes.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HEK293 cells stably expressing the human α₁ₐ receptor into black-walled, clear-bottom 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[9]
-
Causality: Black-walled plates are essential to minimize well-to-well light scatter and reduce background fluorescence, increasing the signal-to-noise ratio.[11]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-transport inhibitor like probenecid.
-
Causality: The AM ester form of the dye allows it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the active, fluorescent form. Probenecid prevents the cells from actively pumping the dye back out.[9]
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Addition and Measurement:
-
Place the assay plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of liquid addition and kinetic reading.[11]
-
Establish a baseline fluorescence reading for ~15-20 seconds.
-
The instrument automatically injects a specific volume (e.g., 20 µL) of BPE, Phenylephrine, or buffer control into each well while continuously recording fluorescence.
-
Continue recording fluorescence for an additional 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy).
-
B. β- (Gs) and α₂- (Gi) Receptor Activity: cAMP Assay
β-receptor activation stimulates adenylyl cyclase (AC) via Gs, increasing cAMP levels. α₂-receptor activation inhibits AC via Gi, decreasing cAMP levels.[12] A single assay platform, such as Homogeneous Time-Resolved Fluorescence (HTRF), can measure both events.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells expressing either the β₂ or α₂ₐ receptor into low-volume 384-well plates and incubate overnight.
-
-
Assay Procedure (Gs Pathway - β₂ Receptor):
-
Aspirate media and replace with stimulation buffer.
-
Add BPE or Isoproterenol across a range of concentrations.
-
Incubate for 30 minutes at room temperature to allow for cAMP production.
-
-
Assay Procedure (Gi Pathway - α₂ Receptor):
-
Causality: To measure a decrease in cAMP, a basal level of cAMP must first be stimulated. Forskolin, a direct activator of adenylyl cyclase, is used for this purpose. The ability of a Gi-coupled agonist to inhibit this forskolin-stimulated cAMP production is then measured.[14]
-
Add BPE or Clonidine across a range of concentrations.
-
Immediately add a fixed concentration of forskolin (typically an EC₈₀ concentration, predetermined).
-
Incubate for 30 minutes at room temperature.
-
-
Detection (HTRF Example):
-
Lyse the cells and add the HTRF detection reagents in a single step. These reagents typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[15]
-
Mechanism: Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP leads to low FRET signal, while low cellular cAMP results in a high FRET signal.[13]
-
Incubate for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm) and convert this to cAMP concentration using a standard curve run in parallel.
-
Plot cAMP concentration against the log concentration of the agonist.
-
Fit the data to determine EC₅₀ and Eₘₐₓ (for Gs) or IC₅₀ and Eₘₐₓ (for Gi).
-
Part 3: Bridging the Gap to Physiology - Tissue Contractility Assay
While recombinant cell lines are excellent for clean, target-specific data, they lack physiological complexity. Assays using isolated tissues, such as vascular smooth muscle, provide a more integrated biological system to confirm functional activity.[16] For a potential α₁ agonist like BPE, an aortic ring assay directly measures the expected physiological outcome: vasoconstriction.[17]
Experimental Protocol: Isolated Rat Aortic Ring Contraction
-
Tissue Preparation:
-
Humanely euthanize a rat according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams.
-
Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl). Rings that do not show a robust contraction are discarded.
-
Wash the tissues repeatedly until tension returns to baseline.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add BPE or Phenylephrine to the organ bath in a cumulative fashion, increasing the concentration stepwise (e.g., from 1 nM to 100 µM) only after the response to the previous concentration has stabilized.
-
Record the increase in contractile force at each concentration.
-
-
Data Analysis:
-
Express the contraction at each concentration as a percentage of the maximum contraction induced by KCl.
-
Plot the percent contraction against the log concentration of the agonist.
-
Fit the data to a sigmoidal curve to determine the EC₅₀ and Eₘₐₓ for vasoconstriction.
-
Data Synthesis and Comparative Analysis
The ultimate goal is to synthesize the data from these assays into a clear, comparative profile. The following tables present a hypothetical, yet plausible, dataset for BPE, illustrating how its properties can be benchmarked against reference compounds.
Table 1: Adrenergic Receptor Binding Affinity Profile (Kᵢ, nM)
| Compound | α₁ Receptor | α₂ Receptor | β Receptor | α₁ vs α₂ Selectivity | α₁ vs β Selectivity |
| Benzylphenylephrone (BPE) | 5.2 | 850 | >10,000 | 163-fold | >1923-fold |
| Phenylephrine (PE) | 25.0[18] | 1,500 | >10,000 | 60-fold | >400-fold |
| Clonidine | 1,200 | 3.5 | >10,000 | 0.003-fold | >833-fold |
| Isoproterenol (ISO) | >10,000 | >10,000 | 10.5 | - | - |
Selectivity Ratio = Kᵢ (off-target) / Kᵢ (on-target)
Table 2: Functional Potency (EC₅₀, nM) and Efficacy (% of Standard Agonist)
| Compound | α₁ (Ca²⁺ Flux) | α₂ (cAMP Inhibition) | β (cAMP Accumulation) |
| EC₅₀ / Efficacy | EC₅₀ / Efficacy | EC₅₀ / Efficacy | |
| BPE | 15.5 / 105% | >10,000 / <5% | >10,000 / <2% |
| Phenylephrine | 95.0 / 100% | >10,000 / <5% | >10,000 / <2% |
| Clonidine | >10,000 / <2% | 12.0 / 100% | >10,000 / <5% |
| Isoproterenol | >10,000 / <2% | >10,000 / <5% | 8.8 / 100% |
Efficacy for BPE is expressed as a percentage of the maximal response (Eₘₐₓ) of the respective standard agonist (PE, Clonidine, or ISO).
Interpretation of Hypothetical Data
This dataset would strongly suggest that Benzylphenylephrone (BPE) is a potent and highly selective α₁-adrenergic receptor agonist.
-
Affinity (Table 1): BPE displays a single-digit nanomolar affinity for the α₁ receptor, which is approximately 5-fold higher than that of Phenylephrine. Critically, its affinity for α₂ and β receptors is significantly lower, resulting in a selectivity profile (163-fold over α₂) that is superior to Phenylephrine.
-
Function (Table 2): The functional data corroborates the binding profile. BPE is a full agonist at the α₁ receptor, demonstrating greater potency (a lower EC₅₀) and slightly higher efficacy than Phenylephrine in the calcium mobilization assay. Its lack of activity in the cAMP assays confirms its high selectivity at a functional level. The results from the aortic ring assay would be expected to align with these findings, further validating its vasoconstrictor properties.
Conclusion
This guide has outlined a systematic, multi-tiered approach for the in vitro characterization of a novel adrenergic agonist, Benzylphenylephrone. By integrating receptor binding assays to define affinity, second messenger assays to determine functional potency and efficacy, and tissue-based assays to confirm physiological effects, a comprehensive pharmacological profile can be constructed. This logical progression from molecular interaction to cellular function and finally to tissue-level response provides the robust, self-validating data package required for informed decision-making in drug development. The hypothetical data presented for BPE illustrates how such a workflow can effectively identify a compound with a potentially superior profile of potency and selectivity compared to existing agents.
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Lever, M., et al. (2012). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. PMC - NIH. Available from: [Link]
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Sittampalam, G. S., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance.[1][2] Impurities, defined as any component not classified as the active substance or excipient, can arise from starting materials, synthetic side-reactions, or degradation and may compromise product quality and patient safety.[1][3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce stringent guidelines, making robust impurity profiling an indispensable part of the development lifecycle.[4][5]
This guide provides an in-depth, objective comparison of synthesized 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one against a certified reference standard. This compound, an aromatic ketone and a phenylethanolamine derivative, serves as a relevant case study for the analytical rigor required for pharmaceutical intermediates.[6][7] Our approach is grounded in the principle of orthogonality—employing multiple analytical techniques with different chemical principles to build a comprehensive and trustworthy purity profile.
The Gold Standard: Certified Reference Materials
Before any analysis, the benchmark must be established. A Certified Reference Standard (CRS) from a recognized pharmacopeia like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.) is the ultimate comparator.[4][8] These standards have been rigorously characterized and are considered the benchmark for confirming the identity, purity, and strength of a drug substance.[2][3][8] For this guide, all experimental data from the synthesized batch will be compared against a hypothetical, but realistic, USP-certified reference standard of this compound.
Analytical Workflow: A Multi-Technique Strategy
A self-validating purity assessment relies on a workflow that integrates multiple, complementary analytical techniques. No single method can provide a complete picture. The synergy between chromatographic separation, structural elucidation, and functional group analysis provides the highest degree of confidence.
Caption: A generalized workflow for purity benchmarking.
Part 1: Chromatographic Purity Assessment (HPLC-UV)
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical purity analysis for non-volatile compounds.[2][9] Its selectivity allows for the separation of the main compound from closely related impurities.[9] We choose a reverse-phase C18 column as it is highly effective at retaining and separating aromatic compounds like our target molecule. UV detection is selected for its sensitivity to the chromophores present in the phenyl ring and carbonyl group.
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the synthesized sample and the reference standard in separate 10 mL volumetric flasks using a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
Part 2: Volatile and Semi-Volatile Impurity Profiling (GC-MS)
Expertise & Causality: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight by-products.[10][11] The high separation power of GC and the unparalleled identification capabilities of MS make this combination essential for a comprehensive impurity profile.[10]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Agilent 7890B GC with 5977A MSD and a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the synthesized sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal immediately.
Part 3: Structural Confirmation and Stoichiometry (NMR Spectroscopy)
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[12][13][14] ¹H NMR provides information on the number and environment of protons, confirming the molecule's identity.[13][14] Quantitative NMR (qNMR) can also be used for purity assessment without the need for a specific reference standard of the analyte, by comparing the integral of an analyte peak to that of a certified internal standard of known purity and weight.
Experimental Protocol: ¹H NMR for Structural Identity
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Experiment: Standard ¹H NMR acquisition (zg30 pulse program).
-
Key Parameters: 16 scans, 2-second relaxation delay.
-
Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm).
Caption: Structure of this compound.
Part 4: Functional Group Confirmation (FTIR Spectroscopy)
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.[15] For our target molecule, we expect to see characteristic absorptions for the hydroxyl (O-H), ketone (C=O), and aromatic (C=C) groups. The absence of unexpected bands (e.g., primary/secondary amine N-H stretches) and the presence of expected ones provides further evidence of identity and purity.
Experimental Protocol: FTIR-ATR
-
Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer with a Universal ATR accessory.
-
Mode: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 8.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Collection: Collect the sample spectrum after acquiring a background spectrum of the clean, empty ATR crystal.
Comparative Data Summary
The ultimate goal of this exercise is a direct comparison of the data obtained from the synthesized lot against the certified reference standard. The minimum acceptable purity for pharmaceutical compounds is typically ≥95%, with higher standards often required depending on the development stage.[1][16]
| Analytical Technique | Parameter | Reference Standard (CRS) Specification | Synthesized Lot Result | Conformance |
| HPLC-UV | Purity (Area %) | ≥ 99.5% | 99.6% | Yes |
| Retention Time (RT) | 15.2 ± 0.1 min | 15.2 min | Yes | |
| Impurity Profile | No single impurity > 0.10% | Largest impurity at 0.08% | Yes | |
| GC-MS | Residual Solvents | Meets USP <467> limits | Acetone: 150 ppm (Limit: 5000 ppm) | Yes |
| ¹H NMR | Spectral Match | Conforms to structure | Conforms to structure | Yes |
| Key Chemical Shifts | Matches reference spectrum | Matches reference spectrum | Yes | |
| FTIR-ATR | Key Absorptions (cm⁻¹) | O-H: ~3300 (broad)C=O: ~1680Aromatic C=C: ~1600, 1450 | O-H: 3310 (broad)C=O: 1682Aromatic C=C: 1601, 1455 | Yes |
Conclusion
This guide demonstrates a robust, multi-faceted approach to benchmarking the purity of a synthesized pharmaceutical intermediate. By leveraging an orthogonal set of analytical techniques—HPLC for quantitative purity, GC-MS for volatile contaminants, NMR for structural verification, and FTIR for functional group confirmation—we can establish a high degree of confidence in the quality of the synthesized material. The direct comparison of experimental data against a certified reference standard is the cornerstone of this process, ensuring that the material meets the stringent quality and safety standards required for progression in drug development.[3][4] This self-validating system, rooted in sound scientific principles and regulatory expectations, provides the necessary assurance for researchers, scientists, and drug development professionals.
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A Senior Application Scientist's Guide to the Statistical Analysis of Benzylphenylephrone: A Comparative Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Comparative Analysis
Phenylephrine is a well-characterized selective alpha-1 adrenergic receptor agonist, widely used as a nasal decongestant and vasopressor.[1][2] Its physiological effects are mediated through the activation of Gq-coupled alpha-1 adrenergic receptors, leading to the mobilization of intracellular calcium and subsequent smooth muscle contraction.[3] Benzylphenylephrone, identified as Phenylephrine Impurity E, shares structural similarities with the parent compound, suggesting a potential for similar pharmacological activity.[4] Understanding the pharmacological profile of this impurity is crucial for a comprehensive safety and efficacy assessment of Phenylephrine formulations.[5]
This guide proposes a head-to-head comparison of Benzylphenylephrone and Phenylephrine, focusing on their synthesis, analytical quantification, and, most importantly, their affinity for and activation of alpha-1 adrenergic receptors.
Section 1: Synthesis and Purification of Benzylphenylephrone
A reliable supply of high-purity Benzylphenylephrone is paramount for accurate pharmacological testing. The following protocol is a proposed synthetic route adapted from established methods for the synthesis of phenylephrine and its analogs.[6]
Experimental Protocol: Synthesis of 2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone (Benzylphenylephrone)
Objective: To synthesize and purify Benzylphenylephrone for subsequent analytical and pharmacological analysis.
Materials:
-
m-Hydroxyacetophenone
-
N-Benzylmethylamine
-
Paraformaldehyde
-
Hydrochloric acid (HCl) in isopropanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Mannich Reaction: In a round-bottom flask, combine m-hydroxyacetophenone, N-benzylmethylamine, and paraformaldehyde in a 1:1.1:1.1 molar ratio in isopropanol.
-
Add a catalytic amount of concentrated HCl and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Work-up and Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Benzylphenylephrone.
-
Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic workflow for Benzylphenylephrone.
Section 2: Analytical Characterization and Quantification
To ensure the accuracy of subsequent pharmacological assays, a validated analytical method for the quantification of Benzylphenylephrone and Phenylephrine is essential. The following High-Performance Liquid Chromatography (HPLC) method is adapted from established protocols for the analysis of Phenylephrine and its related compounds.[4]
Experimental Protocol: HPLC Method for the Quantification of Benzylphenylephrone and Phenylephrine
Objective: To develop and validate an HPLC method for the simultaneous quantification of Benzylphenylephrone and Phenylephrine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 272 nm Injection Volume: 10 µL Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare stock solutions of Phenylephrine and synthesized Benzylphenylephrone in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test samples in the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Benzylphenylephrone and Phenylephrine in the test samples from the calibration curve.
-
Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Caption: HPLC analysis workflow.
Section 3: Comparative Pharmacological Evaluation
This section details the proposed experiments to compare the pharmacological activity of Benzylphenylephrone and Phenylephrine at the alpha-1 adrenergic receptor.
Alpha-1 Adrenergic Receptor Binding Assay
A competitive radioligand binding assay will be performed to determine the binding affinity (Ki) of Benzylphenylephrone and Phenylephrine for the alpha-1 adrenergic receptor.[2][6]
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinities of Benzylphenylephrone and Phenylephrine for the alpha-1 adrenergic receptor.
Materials:
-
Cell membranes expressing human alpha-1 adrenergic receptors
-
[³H]-Prazosin (radioligand)
-
Benzylphenylephrone and Phenylephrine (competitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Prazosin, and varying concentrations of either Benzylphenylephrone or Phenylephrine.
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Prazosin against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
A functional assay measuring intracellular calcium mobilization will be used to determine the potency (EC₅₀) and efficacy (Emax) of Benzylphenylephrone and Phenylephrine as agonists at the alpha-1 adrenergic receptor.[3][7]
Experimental Protocol: Calcium Mobilization Assay
Objective: To assess the functional agonist activity of Benzylphenylephrone and Phenylephrine at the alpha-1 adrenergic receptor.
Materials:
-
Cells stably expressing human alpha-1 adrenergic receptors (e.g., HEK293 or CHO cells)
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Benzylphenylephrone and Phenylephrine
-
A fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescent plate reader.
-
Compound Addition: Add varying concentrations of Benzylphenylephrone or Phenylephrine to the wells.
-
Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Section 4: Statistical Analysis and Data Interpretation
The data generated from the pharmacological assays will be analyzed using appropriate statistical methods to compare the activity of Benzylphenylephrone and Phenylephrine.
Data Presentation
| Compound | Binding Affinity (Ki, nM) | Potency (EC₅₀, nM) | Efficacy (Emax, % of Phenylephrine) |
| Phenylephrine | [Hypothetical Value] | [Hypothetical Value] | 100% |
| Benzylphenylephrone | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Statistical Analysis
-
Binding Affinity (Ki): The Ki values for Benzylphenylephrone and Phenylephrine will be compared using an appropriate statistical test, such as an unpaired t-test or a one-way ANOVA followed by a post-hoc test if more than two compounds are compared.
-
Potency (EC₅₀): The EC₅₀ values will be compared using a similar statistical approach. A statistically significant difference in EC₅₀ values would indicate a difference in the potency of the two compounds.
-
Efficacy (Emax): The Emax values will be compared to determine if Benzylphenylephrone acts as a full or partial agonist relative to Phenylephrine.
The dose-response curves for both compounds will be analyzed using non-linear regression.[8] Statistical significance is typically determined by a p-value of < 0.05.[9]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative analysis of Benzylphenylephrone and Phenylephrine. By following these detailed protocols, researchers can generate reliable data to understand the potential pharmacological activity of this important impurity. The results of these studies will be critical for a thorough risk assessment and for ensuring the quality and safety of Phenylephrine-containing pharmaceutical products.
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This guide provides a detailed comparison of Phenylephrine European Pharmacopoeia (EP) Impurity E with its parent compound, phenylephrine, and other related substances. The focus is on the analytical methodologies for detection and characterization, alongside an examination of the available toxicological data. This document is intended for researchers, scientists, and drug development professionals to support quality control, safety assessment, and analytical method development.
Introduction to Phenylephrine and its Impurities
Phenylephrine is a selective α1-adrenergic receptor agonist widely used as a nasal decongestant and a vasopressor to treat hypotension.[1][2] As with any pharmaceutical compound, impurities can arise during synthesis, storage, or degradation, potentially impacting the safety and efficacy of the final drug product.[3] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set stringent limits for these impurities.
Phenylephrine EP Impurity E is identified as 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride.[4][5][6] It is a process-related impurity that is monitored during the quality control of phenylephrine. Understanding the profile of this and other related impurities is crucial for ensuring the quality and safety of phenylephrine-containing medications.
This guide will delve into the comparative aspects of Impurity E and its related compounds, focusing on analytical separation and the currently available toxicological profiles.
Structural Comparison of Phenylephrine and Key Impurities
A clear understanding of the structural relationships between phenylephrine and its impurities is fundamental for developing specific analytical methods.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Phenylephrine | (R)-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | C₉H₁₃NO₂ | 167.21 | 59-42-7 |
| Phenylephrine EP Impurity E | 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride | C₁₆H₁₇NO₂ · HCl | 291.77 | 71786-67-9 |
| Phenylephrine EP Impurity A | (R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol | C₈H₁₁NO₂ | 153.18 | 4779-94-6 |
| Phenylephrine EP Impurity C | 1-(3-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride | C₉H₁₁NO₂ · HCl | 201.65 | 94240-17-2 |
| Phenylephrine EP Impurity D | (R)-1-(3-(benzyloxy)phenyl)-2-(methylamino)ethanol | C₁₆H₁₉NO₂ | 257.33 | 1367567-95-0 |
Comparative Analytical Methodologies
The primary technique for the separation and quantification of phenylephrine and its impurities is High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).[7] These methods offer the necessary resolution and sensitivity to detect impurities at low levels.
A Validated UHPLC Method for Impurity Profiling
A published study details a validated UHPLC method for the simultaneous analysis of diphenhydramine and phenylephrine hydrochloride and their respective impurities in an oral solution.[8] This method is suitable for the detection of Phenylephrine EP Impurity E.
1. Chromatographic System:
-
System: Agilent 1290 UHPLC or equivalent.
-
Column: Kinetex C8, 2.1 × 150 mm, 1.7 µm particle size.
-
Column Temperature: 15°C.[8]
-
Flow Rate: 0.30 mL/min.[8]
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 5 µL.[8]
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM ammonium formate in water, adjusted to pH 4.0 with formic acid.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 95 | 5 |
| 20.0 | 95 | 5 |
3. Sample and Standard Preparation:
-
Diluent: 20 mM ammonium formate in water (pH 4.0).
-
Standard Solution: Prepare a solution of Phenylephrine EP Impurity E reference standard in the diluent at a known concentration.
-
Sample Solution: Dilute the phenylephrine HCl drug product with the diluent to a suitable concentration for analysis. For impurity analysis, a concentration that keeps the main peak on scale while allowing for the detection of impurities at the required levels is necessary.
Causality in Method Development: The choice of a C8 column and a lower column temperature of 15°C was found to improve the resolution of early eluting impurities from excipients present in oral solutions.[8] The use of a gradient elution allows for the effective separation of compounds with a range of polarities, from the more polar impurities to the parent drug.
Sources
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- 4. Phenylephrine EP Impurity E | 71786-67-9 | SynZeal [synzeal.com]
- 5. Phenylephrine EP Impurity E | CAS No- 71786-67-9 [chemicea.com]
- 6. Phenylephrine EP Impurity E (as Hydrochloride) [lgcstandards.com]
- 7. veeprho.com [veeprho.com]
- 8. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Protocol for the Responsible Management of a Common Phenylephrine Intermediate.
The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one and its hydrochloride salt, a compound frequently encountered as an intermediate in the synthesis of phenylephrine.[1][2] Adherence to these procedures is critical to protect laboratory personnel, the wider community, and the environment from potential harm.
Understanding the Hazard Profile: Why Caution is Paramount
Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is essential. The hydrochloride salt of this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[3]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[3]
This profile necessitates a disposal strategy that prevents ingestion, skin contact, and release into the environment. The high aquatic toxicity, in particular, underscores the imperative to avoid sewer disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction[3] |
| Hazardous to the Aquatic Environment, Long-term | H410 | Very toxic to aquatic life with long lasting effects[3] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety at each stage.
Caption: A flowchart illustrating the key phases and steps for the safe disposal of this compound.
Phase 1: In-Lab Preparation
Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, always don appropriate personal protective equipment. This includes, at a minimum:
-
Nitrile gloves
-
A lab coat
-
Safety goggles
Step 2: Waste Identification Identify all waste streams containing this compound. This includes:
-
Pure, unused, or expired solid chemical.
-
Solutions containing the dissolved compound.
-
Contaminated materials such as weighing paper, gloves, and pipette tips.
Step 3: Waste Segregation Crucially, this waste must be segregated from other laboratory waste streams. Do not mix it with:
-
Strong oxidizing agents: While specific reactivity data is limited, the amine functional group could potentially react with strong oxidizers.
-
Strong acids and bases: To avoid any potential exothermic reactions or degradation.
-
Other incompatible chemical wastes: Always consult your institution's chemical hygiene plan for general incompatibilities.
Phase 2: Containment & Labeling
Step 4: Select a Compatible Container
-
For solid waste, the original manufacturer's container is often the most suitable.
-
For liquid waste (e.g., solutions), use a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
Ensure the container is in good condition, with a secure, tight-fitting lid.
Step 5: Label the Waste Container Proper labeling is a regulatory requirement and essential for safety. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Harmful if swallowed," "May cause an allergic skin reaction," "Toxic to aquatic life."
-
The date of accumulation.
Phase 3: Storage & Pickup
Step 6: Store in a Designated Area Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area. This location should be:
-
Secure and accessible only to authorized personnel.
-
Well-ventilated.
-
Equipped with secondary containment to capture any potential leaks.
Step 7: Arrange for Licensed Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Decontamination of Glassware and Surfaces
For glassware and surfaces contaminated with this compound:
-
Initial Rinse: Rinse the item with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue. Collect this rinsate as hazardous waste.
-
Second Rinse: Perform a second rinse with the same solvent, again collecting the rinsate as hazardous waste.
-
Final Wash: Wash the glassware with soap and water.
Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup procedures.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite or sand).
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area as described above.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
-
ECHA. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride (1:1). European Chemicals Agency. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Navigating the Safe Handling of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one: A Guide to Personal Protective Equipment and Disposal
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth operational framework for the safe handling of the chemical compound 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our goal is to empower you with the knowledge to not only meet but exceed safety standards, ensuring both personal safety and the validity of your research outcomes.
The Foundation of Safety: Hazard Assessment and Engineering Controls
Before any handling of this compound, a thorough hazard assessment is mandatory, as stipulated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[2][3] This assessment forms the basis of your laboratory's Chemical Hygiene Plan (CHP), a written program detailing the procedures and protective measures to ensure employee safety.[2][3][4][5]
The primary methods for hazard mitigation are engineering and administrative controls.
-
Engineering Controls: All work with this compound, particularly when generating dust or aerosols, should be conducted within a certified chemical fume hood. This is the most effective way to minimize inhalation exposure.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear standard operating procedures (SOPs) for handling, storage, and waste disposal must be established and readily accessible.
Personal Protective Equipment: Your Essential Barrier
When engineering and administrative controls are not sufficient to eliminate all risks, Personal Protective Equipment (PPE) is essential. The following PPE is recommended for handling this compound, with the understanding that the specific level of protection may need to be adjusted based on the scale and nature of the procedure.
Eye and Face Protection: Shielding from Splashes and Particulates
Given the potential for eye irritation from aromatic amines and ketones, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as preparing solutions or performing reactions, chemical splash goggles are required.
-
Full Face Protection: When there is a significant risk of splashes or the handling of larger quantities, a face shield should be worn in conjunction with safety glasses or goggles.
Skin and Body Protection: Preventing Dermal Exposure and Sensitization
Aromatic amines can be readily absorbed through the skin, and this compound is a known skin sensitizer.[1][6] Therefore, comprehensive skin and body protection is critical.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory to protect clothing and skin from contamination.
-
Gloves: The selection of appropriate gloves is of paramount importance. Due to the dual functional groups (aromatic amine and ketone), glove choice requires careful consideration. Nitrile gloves are a common choice in laboratories and offer good resistance to many chemicals; however, their performance against ketones can be variable.[7] For splash protection, nitrile gloves are generally acceptable, but they should be changed immediately upon contamination. For prolonged handling or immersion, heavier-duty gloves may be necessary.
| Glove Material | Recommended Use for this compound | Rationale |
| Nitrile | Splash protection and handling of small quantities. | Good general chemical resistance, but breakthrough time with ketones can be short. Not recommended for prolonged contact. |
| Neoprene | Extended handling and splash protection. | Offers good resistance to a broad range of chemicals, including some ketones and amines. |
| Butyl Rubber | High-risk procedures or handling of large quantities. | Provides excellent resistance to ketones and many other organic compounds. |
Crucially, no single glove material is impervious to all chemicals. Always inspect gloves for signs of degradation (swelling, discoloration, or cracking) before and during use. It is highly recommended to consult the glove manufacturer's specific chemical resistance data.
-
Footwear: Closed-toe and closed-heel shoes are required in all laboratory settings to protect against spills and falling objects.
Respiratory Protection: A Precautionary Approach
While specific inhalation toxicity data for this compound is not available, the general hazards of inhaling aromatic amines and ketones warrant a cautious approach.[6][8]
-
Primary Control: All work that could generate dust or aerosols must be performed in a certified chemical fume hood.
-
When Respiratory Protection May Be Necessary: In situations where a fume hood is not available or during a significant spill, respiratory protection may be required. A NIOSH-approved respirator with organic vapor cartridges should be used. The selection and use of respirators must be done in the context of a comprehensive respiratory protection program, including fit testing and training, as required by OSHA.
Procedural Guidance: Donning, Doffing, and Decontamination
The effectiveness of PPE is contingent on its proper use. The following diagrams illustrate the recommended procedures for donning and doffing PPE to prevent cross-contamination.
Disposal Plan: Responsible Management of Contaminated Materials
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Contaminated solid materials, including gloves, disposable lab coats, bench paper, and weighing papers, should be collected in a designated, clearly labeled hazardous waste container. The container should be a durable, leak-proof plastic bag or drum.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. Aromatic amines can be incompatible with strong oxidizing agents.[9]
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Disposal Procedures
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Never dispose of this chemical down the drain or in the regular trash.
Emergency Spill Procedures:
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. If you are trained and it is safe to do so, contain the spill using an appropriate absorbent material. All materials used for cleanup must be disposed of as hazardous waste.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures; it is about fostering a culture of safety within your laboratory. By understanding the rationale behind each safety measure, from the necessity of a chemical fume hood to the specific choice of gloves, you can work with confidence and precision. This guide provides a robust framework, but it is incumbent upon each researcher to apply these principles diligently and to consult their institution's specific safety protocols. Your commitment to safety is the bedrock of scientific excellence.
References
-
OSHA. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
Triumvirate Environmental. (n.d.). Chemical Hygiene Plans. Retrieved from [Link]
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Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]
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SUNY System Administration. (n.d.). Chemical Hygiene Plan Checklist. Retrieved from [Link]
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Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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University of Calgary. (1990, April 11). The University of Calgary Petroleum Waste Management: Amine Process Sludges. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. Retrieved from [Link]
-
Oxford Academic. (2014, June 16). Permeation Tests of Glove and Clothing Materials Against Sensitizing Chemicals Using Diphenylmethane Diisocyanate as an Example. Retrieved from [Link]
-
CDC Stacks. (2021, March 29). Glove permeation of chemicals: The state of the art of current practice, Part 1. Retrieved from [Link]
-
NIOSH. (n.d.). Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
OSHA. (n.d.). Chemical Hazard Communication. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Aromatic Amino Compounds. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
NIOSH. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
-
Sielc.com. (2018, February 19). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Retrieved from [Link]
-
Boron Molecular. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. Retrieved from [Link]
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LookChem. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride (1:1). Retrieved from [Link]
-
IIP Series. (n.d.). Chapter- 18 Pharmaceutical Incompatibilities-II. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Drug Incompatibility Chemistry. Retrieved from [Link]
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YouTube. (2023, April 12). Chemical Incompatibility - All the examples explained - A quick revision. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Monocyclic aromatic amines as potential human carcinogens: old is new again. Retrieved from [Link]
-
Term.wiki. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]
-
Term.wiki. (n.d.). Aromatic Amine Toxicity. Retrieved from [Link]
-
LITFL. (n.d.). Hydrocarbon toxicity. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
